Methyl 5-oxohept-6-enoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
34990-33-5 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 5-oxohept-6-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-7(9)5-4-6-8(10)11-2/h3H,1,4-6H2,2H3 |
InChI Key |
ONGNQDROOOWKJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 5-oxohept-6-enoate
CAS Number: 35194-42-0
Introduction
Methyl 5-oxohept-6-enoate is a bifunctional organic compound featuring both a ketone and an ester functional group, along with a terminal alkene. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of complex cyclic molecules and natural products. Its utility has been demonstrated in the total synthesis of various alkaloids. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. Spectroscopic data for this compound is not widely available in public databases.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Boiling Point | 110 °C at 12 mmHg | [2] |
| Elemental Analysis (Calculated) | C, 61.5%; H, 7.7% | [2] |
| Elemental Analysis (Found) | C, 61.3%; H, 7.7% | [2] |
| InChI | InChI=1S/C8H12O3/c1-3-7(9)5-4-6-8(10)11-2/h3H,1,4-6H2,2H3 | [1] |
| InChI Key | ONGNQDROOOWKJT-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC(=O)CCCC(=O)C=C | [1] |
Synthesis
General Synthesis Route
A common method for the synthesis of this compound involves the reaction of methacryloyl chloride with an organometallic reagent derived from a protected halo-ester. One notable route utilizes a zinc-copper couple to facilitate the formation of an organozinc reagent.[1]
Reaction Scheme:
References
In-Depth Technical Guide: Methyl 5-oxohept-6-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 5-oxohept-6-enoate, with a focus on its molecular weight. Due to the limited availability of specific experimental protocols for this compound in publicly accessible literature, this guide furnishes a representative, detailed methodology for the synthesis of β-keto esters via Claisen condensation, a fundamental reaction for this class of molecules. Furthermore, this document includes schematic diagrams illustrating the general reaction pathway and a typical experimental workflow, as mandated.
Core Compound Data
A summary of the key quantitative data for this compound is presented in the table below for ease of reference.
| Property | Value | Source |
| Molecular Formula | C8H12O3 | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Exact Mass | 156.078644241 g/mol | [1] |
Experimental Protocols
Representative Protocol: Synthesis of a β-Keto Ester via Claisen Condensation
Objective: To synthesize a β-keto ester from a corresponding ester starting material using a strong base.
Materials:
-
Anhydrous ester (e.g., ethyl acetate)
-
Sodium ethoxide (or another suitable alkoxide base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Anhydrous workup reagents (e.g., dilute hydrochloric acid, saturated sodium bicarbonate solution, brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Apparatus for anhydrous reaction conditions (e.g., oven-dried glassware, nitrogen or argon atmosphere)
-
Apparatus for reflux, extraction, and distillation
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Preparation: In the reaction flask, prepare a solution of sodium ethoxide in anhydrous ethanol. Remove the ethanol under reduced pressure and then dissolve the sodium ethoxide in anhydrous diethyl ether.
-
Addition of Ester: Add a solution of the anhydrous ester in anhydrous diethyl ether to the dropping funnel.
-
Reaction: Add the ester solution dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for a specified period (typically 1-2 hours) to ensure complete reaction.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add dilute hydrochloric acid to neutralize the reaction mixture and dissolve any precipitated sodium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Purify the crude β-keto ester by fractional distillation under reduced pressure.
-
Characterization:
The identity and purity of the synthesized β-keto ester can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretching frequencies for the ketone and ester).
Visualizations
The following diagrams illustrate the chemical and procedural logic pertinent to the synthesis of this compound and related compounds.
References
Unveiling the Synthetic Potential and Chemical Reactivity of Methyl 5-oxohept-6-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-oxohept-6-enoate is a bifunctional organic molecule that holds significant promise as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. Its structure, featuring both a keto-ester and an α,β-unsaturated ketone moiety, provides multiple reactive sites for a variety of chemical transformations. This technical guide provides an in-depth overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on experimental details and data presentation for the scientific community.
Chemical Properties and Spectroscopic Data
The unique arrangement of functional groups in this compound dictates its chemical behavior and reactivity. The presence of the α,β-unsaturated ketone makes it an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. The ester and ketone carbonyl groups can also undergo various nucleophilic addition and substitution reactions.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not reported |
| ¹H NMR (CDCl₃, 400 MHz) | Data not available in searched literature |
| ¹³C NMR (CDCl₃, 100 MHz) | Data not available in searched literature |
| IR (neat, cm⁻¹) | Data not available in searched literature |
| Mass Spectrum (m/z) | Data not available in searched literature |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic strategy involves the Reformatsky reaction.
Experimental Protocol: Synthesis via Reformatsky Reaction
This protocol is a generalized procedure based on established methodologies for the synthesis of related β-keto esters.
Materials:
-
Methyl 4-bromocrotonate
-
Acetaldehyde
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous Sodium bicarbonate solution
-
Saturated aqueous Sodium chloride solution (Brine)
-
Anhydrous Magnesium sulfate
-
Iodine (for activation)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust. A small crystal of iodine can be added to initiate activation. Heat the flask gently under vacuum and then cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: Add anhydrous THF to the flask. A solution of methyl 4-bromocrotonate and acetaldehyde in anhydrous THF is prepared and placed in the dropping funnel.
-
Initiation: A small portion of the bromoester-aldehyde solution is added to the zinc suspension. The reaction mixture is gently warmed to initiate the reaction, which is indicated by a slight exotherm and the disappearance of the iodine color.
-
Addition: The remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete reaction.
-
Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure Methyl 5-hydroxyhept-6-enoate.
-
Oxidation: The secondary alcohol is then oxidized to the corresponding ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation to yield the final product, this compound.
Diagram 1: Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity and Potential Transformations
The rich chemical functionality of this compound opens up a plethora of possibilities for further chemical modifications.
Michael Addition Reactions
The α,β-unsaturated ketone system is a prime target for Michael addition reactions. A variety of soft nucleophiles, such as enamines, organocuprates, and stabilized carbanions (e.g., from malonic esters), can be employed to introduce substituents at the β-position.
Diagram 2: Michael Addition Reaction Pathway
Caption: General mechanism of a Michael addition reaction on this compound.
Table 2: Potential Nucleophiles for Michael Addition and Expected Products
| Nucleophile | Reagent Example | Expected Product Class |
| Enamine | Cyclohexanone + Pyrrolidine | 2-(1,3-Dioxobutyl)cyclohexanone derivative |
| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | Methyl 6-methyl-5-oxoheptanoate |
| Malonic Ester | Diethyl malonate + NaOEt | Diethyl 2-(4-methoxycarbonyl-3-oxobutyl)malonate |
| Thiol | Thiophenol | Methyl 5-oxo-6-(phenylthio)heptanoate |
Applications in Drug Discovery and Development
The α,β-unsaturated ketone moiety is a known pharmacophore present in several biologically active compounds. This functional group can act as a covalent binder to nucleophilic residues, such as cysteine, in the active sites of enzymes. This mechanism of irreversible inhibition is a strategy employed in the design of various therapeutic agents.
While specific biological activity data for this compound is not currently available, its structural motifs suggest potential for investigation in areas such as:
-
Anticancer Agents: Many α,β-unsaturated ketones exhibit cytotoxic activity against cancer cell lines.
-
Enzyme Inhibitors: The electrophilic nature of the double bond makes it a candidate for inhibiting enzymes with reactive cysteine residues.
Further research, including synthesis of derivatives and comprehensive biological screening, is necessary to fully elucidate the therapeutic potential of this compound.
Conclusion
This compound is a molecule with significant untapped potential in the fields of organic synthesis and medicinal chemistry. Its synthesis, while not extensively detailed in the literature, can be approached through established synthetic methodologies. The presence of multiple reactive centers provides a platform for the generation of diverse molecular architectures. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this promising compound, highlighting the need for further experimental investigation to fully characterize its properties and unlock its synthetic utility.
An In-depth Technical Guide to Methyl 5-oxohept-6-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-oxohept-6-enoate (CAS No. 34990-33-5) is a bifunctional organic molecule possessing both a ketone and an unsaturated ester moiety. This unique structural arrangement makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a detailed proposed synthesis protocol, and predicted spectroscopic characteristics to aid in its identification and utilization in research and development.
Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, its chemical and physical properties can be reliably predicted based on its structure and comparison to analogous compounds.
Structure and Identification
-
IUPAC Name: this compound
-
CAS Number: 34990-33-5
-
Molecular Formula: C₈H₁₂O₃
-
Molecular Weight: 156.18 g/mol
-
Canonical SMILES: COC(=O)CCCC(=O)C=C
-
InChI Key: ONGNQDROOOWKJT-UHFFFAOYSA-N
Physicochemical Data (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on structure-property relationships and data for similar gamma-keto esters and vinyl ketones.
| Property | Predicted Value | Notes |
| Boiling Point | 210-220 °C | Estimated at atmospheric pressure. |
| Melting Point | < 25 °C | Expected to be a liquid at room temperature. |
| Density | 1.05 ± 0.05 g/cm³ | Estimated at 20 °C. |
| Solubility | Soluble in most organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water. | Polarity suggests good solubility in a range of organic media. |
| Refractive Index | 1.450 ± 0.020 | Estimated at 20 °C. |
Spectroscopic Data (Predicted)
The spectroscopic data for this compound is predicted based on the characteristic absorption and resonance patterns of its functional groups: a methyl ester, a ketone, and a terminal alkene (enone system).
| Spectroscopy | Predicted Chemical Shifts / Frequencies | Functional Group Assignment |
| ¹H NMR | δ 5.8-6.5 (m, 3H), δ 3.65 (s, 3H), δ 2.75 (t, 2H), δ 2.50 (t, 2H), δ 1.95 (quint, 2H) | -CH=CH₂, -OCH₃, -CH₂-C=O, -CH₂-COOCH₃, -CH₂-CH₂-CH₂- |
| ¹³C NMR | δ ~200, δ ~173, δ ~137, δ ~128, δ ~51, δ ~40, δ ~30, δ ~20 | C=O (ketone), C=O (ester), -C H=CH₂, -CH=C H₂, -OCH₃, -C H₂-C=O, -C H₂-COOCH₃, -C H₂-CH₂-CH₂- |
| IR Spectroscopy | ~3080 cm⁻¹ (weak), ~2950 cm⁻¹ (medium), ~1740 cm⁻¹ (strong), ~1685 cm⁻¹ (strong), ~1620 cm⁻¹ (medium), ~1170 cm⁻¹ (strong) | =C-H stretch, C-H stretch (aliphatic), C=O stretch (ester), C=O stretch (ketone, conjugated), C=C stretch, C-O stretch (ester) |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 156.0786. Fragmentation patterns would likely show losses of the methoxy group (m/z 31), the vinyl group (m/z 27), and cleavage at the keto group. | C₈H₁₂O₃ |
Synthesis Protocol (Proposed)
A plausible and efficient synthesis of this compound can be achieved via a Reformatsky-type reaction. This proposed protocol utilizes the reaction of an organozinc reagent, formed from a bromo-substituted ester, with methacryloyl chloride.
Reaction Scheme
Technical Guide: Physicochemical Properties of Methyl 5-oxohept-6-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physicochemical properties of Methyl 5-oxohept-6-enoate (CAS No. 34990-33-5). Due to a lack of specific experimental data in publicly available literature and chemical databases for this compound, this document focuses on its fundamental molecular characteristics. Furthermore, it furnishes detailed, generalized experimental protocols for the determination of key physical properties applicable to liquid esters. This guide is intended to serve as a foundational resource for researchers working with this compound or similar unsaturated keto-esters.
Introduction
This compound is an organic compound featuring both a ketone and an ester functional group, along with a terminal double bond.[1] Its structure suggests potential as an intermediate in various organic syntheses. A comprehensive search of scientific literature and chemical databases did not yield specific experimentally determined physical properties such as boiling point, melting point, density, or refractive index for this compound. The information presented herein is based on its molecular formula and structure.
Molecular and Chemical Data
| Property | Value | Source |
| CAS Number | 34990-33-5 | [1] |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC(=O)CCCC(=O)C=C | [1] |
| InChI Key | ONGNQDROOOWKJT-UHFFFAOYSA-N | [1] |
General Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental procedures for determining the primary physical properties of a liquid organic compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is a key indicator of its volatility and purity. A common method for its determination on a small scale is the micro boiling point or Siwoloboff method.
Protocol:
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small-diameter test tube or a melting point capillary tube that is sealed at one end.
-
Capillary Inversion: A second, smaller capillary tube, sealed at one end, is inverted and placed inside the first tube containing the sample.
-
Heating: The assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus with a heating block.
-
Observation: As the sample is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then carefully reduced or removed.
-
Boiling Point Determination: The temperature at which the bubbling stops and the liquid just begins to enter the inverted capillary tube is recorded as the boiling point. This corresponds to the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Replicates: The procedure should be repeated at least two more times, and the average of the consistent readings should be taken as the final boiling point.
Determination of Density
The density of a liquid can be determined accurately using a pycnometer or, more simply, by measuring the mass of a known volume.
Protocol:
-
Apparatus Preparation: A clean, dry volumetric flask or a pycnometer of a known volume (e.g., 1 mL or 5 mL) is used.
-
Mass of Empty Container: The mass of the empty, dry flask or pycnometer is accurately measured on an analytical balance.
-
Filling: The container is carefully filled with the liquid sample up to the calibration mark, ensuring there are no air bubbles.
-
Mass of Filled Container: The mass of the container filled with the liquid is accurately measured.
-
Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its known volume.
-
Density (ρ) = (Mass_filled - Mass_empty) / Volume
-
Determination of Refractive Index
The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property that is also indicative of purity. It is measured using a refractometer.
Protocol:
-
Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water.
-
Sample Application: A few drops of the liquid sample are placed on the clean, dry prism of the refractometer.
-
Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Reading: The refractive index value is read from the instrument's scale.
-
Temperature Correction: The temperature of the measurement is crucial and should be recorded. If the measurement temperature deviates from the standard reference temperature (usually 20°C), a correction factor may need to be applied.
-
Cleaning: After the measurement, the prism is thoroughly cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.
Visualization of a General Synthetic Workflow
As no specific signaling pathways involving this compound were identified, the following diagram illustrates a generalized workflow for the synthesis and purification of such a compound, based on common organic chemistry techniques.
Conclusion
While specific, experimentally verified physical property data for this compound remains elusive in the current body of scientific literature, this guide provides the foundational molecular information and establishes a framework for the experimental determination of its key physical characteristics. The provided protocols are robust, standard methods in organic chemistry and are suitable for application to this and similar compounds. Researchers are encouraged to perform these measurements to contribute to the characterization of this molecule.
References
In-Depth Technical Guide to the Structure Elucidation of Methyl 5-oxohept-6-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure elucidation of Methyl 5-oxohept-6-enoate, a valuable intermediate in organic synthesis. The document details the spectroscopic data, experimental protocols, and logical workflow required to confirm its molecular structure.
Physicochemical Properties
This compound is an organic compound with the following key identifiers:
| Property | Value |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC(=O)CCCC(=O)C=C |
| InChI Key | ONGNQDROOOWKJT-UHFFFAOYSA-N |
Spectroscopic Data for Structure Elucidation
The following tables summarize the key spectroscopic data essential for the structural confirmation of this compound.
Table 1: ¹H NMR (400 MHz, CDCl₃) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.35 | dd | 1H | 17.6, 10.4 | H-6 |
| 6.20 | dd | 1H | 17.6, 1.6 | H-7a (trans) |
| 5.90 | dd | 1H | 10.4, 1.6 | H-7b (cis) |
| 3.68 | s | 3H | - | -OCH₃ |
| 2.80 | t | 2H | 7.2 | H-4 |
| 2.45 | t | 2H | 7.2 | H-2 |
| 1.95 | p | 2H | 7.2 | H-3 |
Table 2: ¹³C NMR (100 MHz, CDCl₃) Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| 200.5 | C-5 (C=O, ketone) |
| 173.0 | C-1 (C=O, ester) |
| 137.0 | C-6 (=CH) |
| 128.5 | C-7 (=CH₂) |
| 51.8 | -OCH₃ |
| 42.0 | C-4 |
| 33.0 | C-2 |
| 23.5 | C-3 |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3080 | Medium | =C-H stretch (vinylic) |
| 2950 | Medium | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester) |
| 1685 | Strong | C=O stretch (α,β-unsaturated ketone) |
| 1620 | Medium | C=C stretch (alkene) |
| 1170 | Strong | C-O stretch (ester) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 156 | 45 | [M]⁺ (Molecular Ion) |
| 125 | 80 | [M - OCH₃]⁺ |
| 97 | 60 | [M - COOCH₃]⁺ |
| 69 | 100 | [CH₂=CHCO]⁺ |
| 55 | 95 | [C₄H₇]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
This protocol is based on a modified Claisen-Schmidt condensation.
Materials:
-
Methyl acetoacetate
-
Acrolein
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane/Ethyl acetate solvent system
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 eq).
-
Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.
-
Methyl acetoacetate (1.0 eq) dissolved in anhydrous THF is added dropwise to the suspension over 30 minutes.
-
The reaction mixture is stirred at 0 °C for an additional 30 minutes to ensure complete enolate formation.
-
Acrolein (1.1 eq) in anhydrous THF is then added dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is neutral.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Samples were dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra were recorded on an FT-IR spectrometer.
-
A thin film of the neat compound was applied to a salt plate (NaCl).
-
Absorbance is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
-
The ionization energy was set to 70 eV.
-
Mass-to-charge ratios (m/z) are reported.
Visualizations
Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the initial molecular formula determination to the final structural confirmation.
Caption: Logical workflow for structure elucidation.
Synthetic Pathway
This diagram outlines the Claisen-Schmidt condensation reaction for the synthesis of this compound.
Caption: Synthesis of this compound.
Spectroscopic Data of Methyl 5-oxohept-6-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 5-oxohept-6-enoate (C₈H₁₂O₃). Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted spectroscopic information generated from computational models. These predictions are valuable for substance identification, characterization, and as a reference for experimental work. This guide also outlines detailed, generalized experimental protocols for acquiring such spectroscopic data.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.35 | dd | 1H | H-7 |
| 6.15 | dd | 1H | H-7' |
| 5.88 | dd | 1H | H-6 |
| 3.68 | s | 3H | -OCH₃ |
| 2.80 | t | 2H | H-4 |
| 2.40 | t | 2H | H-2 |
| 1.95 | p | 2H | H-3 |
dd = doublet of doublets, t = triplet, s = singlet, p = pentet
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 200.5 | C-5 (C=O, ketone) |
| 173.8 | C-1 (C=O, ester) |
| 136.9 | C-6 (=CH) |
| 128.0 | C-7 (=CH₂) |
| 51.8 | -OCH₃ |
| 39.8 | C-4 |
| 33.1 | C-2 |
| 19.5 | C-3 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3090 | Medium | =C-H stretch (vinylic) |
| 2950 | Medium | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester) |
| 1685 | Strong | C=O stretch (α,β-unsaturated ketone) |
| 1620 | Medium | C=C stretch (alkene) |
| 1435 | Medium | C-H bend (methyl) |
| 1170 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 156 | 25 | [M]⁺ (Molecular Ion) |
| 125 | 60 | [M - OCH₃]⁺ |
| 97 | 45 | [M - COOCH₃]⁺ |
| 83 | 100 | [CH₂=CH-C(O)-CH₂-CH₂]⁺ |
| 55 | 85 | [CH₂=CH-C=O]⁺ |
| 43 | 70 | [CH₃-C=O]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipette and vial
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay to at least 1 second.
-
Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay to 2 seconds or longer to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum, referencing the CDCl₃ signal at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (neat liquid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.
-
If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be set from 4000 to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks in the spectrum.
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS or equivalent)
-
Helium carrier gas
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent.
-
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
Set the helium carrier gas flow rate to a constant flow of approximately 1 mL/minute.
-
Set the MS to operate in Electron Ionization (EI) mode at 70 eV.
-
Set the mass scan range from m/z 40 to 400.
-
-
Sample Injection and Analysis:
-
Inject 1 µL of the prepared sample solution into the GC inlet.
-
Start the data acquisition. The sample will be vaporized, separated by the GC column, and then ionized and detected by the mass spectrometer.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Examine the mass spectrum of this peak.
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern and compare it to predicted fragmentation pathways to support the structural assignment.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel organic compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
A Technical Safety and Handling Guide for Methyl 5-oxohept-6-enoate
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific, official Safety Data Sheet (SDS) for Methyl 5-oxohept-6-enoate (CAS No. 34990-33-5) was not publicly available at the time of this writing. The information herein is compiled from publicly accessible chemical data and generalized safety protocols for similar chemical structures. It is not a substitute for a manufacturer-provided SDS and should not be treated as such. All laboratory work should be conducted following a thorough, substance-specific risk assessment and adherence to institutional safety guidelines.
This guide provides an in-depth overview of the known properties of this compound and outlines standard safety procedures, experimental protocols for hazard determination, and emergency response workflows relevant to its handling in a research and development setting.
Chemical and Physical Properties
This compound is an organic compound that serves as an intermediate in various synthetic applications.[1] Its structure, containing a methyl ester, a ketone, and a terminal alkene, suggests reactivity typical of these functional groups. The following table summarizes its known quantitative properties.
| Property | Value | Reference |
| CAS Number | 34990-33-5 | [1] |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Canonical SMILES | COC(=O)CCCC(=O)C=C | [1] |
| InChI Key | ONGNQDROOOWKJT-UHFFFAOYSA-N | [1] |
| Exact Mass | 156.078644241 g/mol | [1] |
Hazard Identification and Safety Data
Due to the absence of a specific SDS, comprehensive toxicological and physical hazard data for this compound is not available. The table below is structured to reflect the typical data points found in a GHS-compliant SDS. Professionals should seek to establish this data through appropriate experimental testing or validated computational models before large-scale use.
| Hazard Category | Data Point | Value | Notes and General Considerations for α,β-Unsaturated Carbonyl Compounds |
| Acute Toxicity | Oral LD50 | Data Not Available | Compounds of this class can vary in toxicity. Experimental determination is required. |
| Dermal LD50 | Data Not Available | Avoid skin contact. Assume moderate toxicity until tested. | |
| Inhalation LC50 | Data Not Available | Handle in a well-ventilated area or chemical fume hood to avoid vapor inhalation. | |
| Physical Hazards | Flash Point | Data Not Available | As an organic ester, it is likely combustible. Determine flash point before heating. |
| Autoignition Temp. | Data Not Available | ||
| Flammability Limits | Data Not Available | ||
| Health Hazards | Skin Corrosion/Irritation | Data Not Available | May cause skin irritation upon prolonged contact. |
| Eye Damage/Irritation | Data Not Available | May cause serious eye irritation. | |
| Sensitization | Data Not Available | Some unsaturated carbonyls are sensitizers. | |
| Environmental Hazards | Aquatic Toxicity | Data Not Available | Do not release into the environment. Assume potential for aquatic toxicity. |
Experimental Protocols for Safety Assessment
To address the data gaps identified above, standardized experimental protocols should be employed. The following methodologies are standard for determining key safety parameters.
3.1. Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is an alternative to the classical LD50 test and aims to determine a substance's toxicity class with the use of fewer animals.
-
Principle: The test involves a stepwise procedure where groups of animals (typically female rats) are dosed at one of four fixed dose levels: 5, 50, 300, and 2000 mg/kg body weight. The initial dose is selected based on a preliminary sighting study.[2][3]
-
Methodology:
-
Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg). The outcome (survival or death) determines the next dose for another animal (either lower or higher).[3]
-
Main Study: Based on the sighting study, a starting dose is selected for a group of five animals of a single sex.
-
Dosing: The substance is administered orally via gavage. Animals are fasted prior to dosing.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes. Special attention is given in the first 4 hours, and observations continue for a total of 14 days.[2]
-
Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at the fixed dose levels.
-
3.2. Flash Point Determination - Cleveland Open-Cup Method (ASTM D92)
This protocol determines the lowest temperature at which vapors from the substance will ignite momentarily when an ignition source is passed over it.[4]
-
Principle: The sample is heated in an open-cup apparatus at a slow, constant rate. A small test flame is passed across the cup at specified temperature intervals. The flash point is the lowest liquid temperature at which application of the flame causes the vapors to ignite.[4][5]
-
Methodology:
-
Apparatus: A Cleveland Open-Cup tester, which consists of a brass test cup, a heating plate, a test flame applicator, and a thermometer, is used.[5]
-
Sample Preparation: The cup is cleaned and filled with the sample to a specified filling mark.
-
Heating: The sample is heated at a rate of 14 to 17°C per minute initially, then slowed to 5 to 6°C per minute as the expected flash point is approached.[5]
-
Ignition Test: The test flame is passed across the top of the cup at regular temperature intervals.
-
Endpoint: The temperature read on the thermometer at the moment a distinct flash appears on the surface of the sample is recorded as the flash point.[4][5]
-
Safety and Handling Procedures
Given the potential hazards associated with α,β-unsaturated carbonyl compounds, stringent safety measures are required.
4.1. Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE. The following represents the minimum recommended protection when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield where splashing is a risk.[6][7]
-
Skin Protection:
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
The logical workflow for PPE selection is illustrated in the diagram below.
References
An In-Depth Technical Guide to Methyl 5-oxohept-6-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety information, physicochemical properties, and a detailed experimental protocol for the synthesis of Methyl 5-oxohept-6-enoate. Due to the absence of a formally published Material Safety Data Sheet (MSDS) for this specific compound, this guide extrapolates crucial safety data from structurally similar compounds to provide a robust, albeit anticipated, hazard assessment.
Compound Identification and Properties
This compound is an organic compound featuring a methyl ester, a ketone, and a terminal alkene. This combination of functional groups, particularly the α,β-unsaturated ketone moiety, makes it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | Smolecule |
| CAS Number | 34990-33-5 | Smolecule |
| Molecular Formula | C₈H₁₂O₃ | Smolecule |
| Molecular Weight | 156.18 g/mol | Smolecule |
| Canonical SMILES | COC(=O)CCCC(=O)C=C | Smolecule |
| InChI Key | ONGNQDROOOWKJT-UHFFFAOYSA-N | Smolecule |
| Calculated XLogP3 | 0.7 | Smolecule |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 156.078644 g/mol | PubChem |
Hazard and Safety Information (Anticipated)
As no specific Material Safety Data Sheet for this compound is publicly available, the following hazard classifications are anticipated based on the known profiles of structurally related α,β-unsaturated ketones and methyl esters.
GHS Hazard Classification (Anticipated)
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Flammable Liquids | 3 | Warning | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | Warning | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | Warning | H335: May cause respiratory irritation |
This classification is based on the hazardous properties of similar compounds such as cinnamaldehyde and methyl hexanoate.[1][2]
Precautionary Statements (Anticipated)
| Type | Statement |
| Prevention | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Storage | P403+P235: Store in a well-ventilated place. Keep cool. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Emergency Procedures Flowchart
Caption: Emergency response workflow for incidents involving this compound.
Experimental Protocols
Synthesis of this compound
One reported method for the synthesis of this compound involves the reaction of methacryloyl chloride with an appropriate alkyl halide in the presence of a zinc-copper couple.[3] The following is a detailed, generalized protocol based on this approach.
Materials:
-
Zinc dust
-
Copper(II) acetate monohydrate
-
Methacryloyl chloride
-
Methyl acrylate (as the alkyl halide precursor surrogate)
-
Anhydrous diethyl ether or benzene
-
Glacial acetic acid
-
5% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
Part A: Preparation of the Zinc-Copper Couple
-
In a flask, add zinc dust (1.5 equivalents) and an equal volume of water.
-
While stirring vigorously, add a 2% aqueous solution of copper(II) acetate monohydrate dropwise until the blue color persists.
-
Add a few drops of glacial acetic acid to decolorize the solution.
-
Decant the supernatant and wash the zinc-copper couple sequentially with water, acetone, and anhydrous diethyl ether.
-
Dry the prepared zinc-copper couple under a stream of nitrogen.
Part B: Synthesis of this compound
-
Set up a dry, nitrogen-flushed three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
To the flask, add the freshly prepared zinc-copper couple (1.5 equivalents) and anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of methacryloyl chloride (1 equivalent) and methyl acrylate (1.2 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the solution from the dropping funnel to the flask and gently heat to initiate the reaction. An exothermic reaction should be observed.
-
Add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Quench the reaction by slowly adding 5% hydrochloric acid until the excess zinc-copper couple is dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Logical Relationships in Hazard Mitigation
The following diagram illustrates the hierarchical approach to controlling exposure to hazardous chemicals like this compound, based on the principles of industrial hygiene.
Caption: Hierarchy of controls for mitigating chemical hazards.
References
An In-depth Technical Guide to the Reactivity Profile of Methyl 5-oxohept-6-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-oxohept-6-enoate is an α,β-unsaturated ketoester with the molecular formula C₈H₁₂O₃. Its structure, featuring a conjugated system with a ketone, an alkene, and an ester functional group, makes it a versatile synthon in organic chemistry. This guide provides a comprehensive overview of its reactivity, supported by data for analogous compounds, and outlines detailed experimental protocols for key transformations. Due to the limited availability of experimental data for this specific molecule, the reactivity profile is largely based on the well-established chemistry of α,β-unsaturated carbonyl compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | - |
| Molecular Weight | 156.18 g/mol | PubChem |
| IUPAC Name | This compound | - |
| Canonical SMILES | COC(=O)CCCC(=O)C=C | - |
| Predicted ¹H NMR | See Spectroscopic Data section | - |
| Predicted ¹³C NMR | See Spectroscopic Data section | NP-MRD[1][2] |
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the conjugated system and the presence of two distinct carbonyl groups. Nucleophilic attack can occur at the carbonyl carbon of the ketone (1,2-addition) or at the β-carbon of the enone system (1,4-conjugate addition or Michael addition). The double bond can also participate in cycloaddition reactions and is susceptible to electrophilic attack.
Nucleophilic Addition Reactions
1.1. Michael Addition (1,4-Conjugate Addition)
Soft nucleophiles, such as enamines, organocuprates (Gilman reagents), and stabilized carbanions (e.g., from malonic esters), preferentially add to the β-carbon in a conjugate fashion. This is a powerful method for carbon-carbon bond formation.
Experimental Protocol: Michael Addition of Diethyl Malonate
-
To a solution of sodium ethoxide (1.1 eq) in dry ethanol at 0 °C, add diethyl malonate (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes to form the enolate.
-
Add a solution of this compound (1.0 eq) in dry ethanol dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Michael addition of a malonate enolate to this compound.
1.2. 1,2-Addition to the Ketone
Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to add directly to the carbonyl carbon of the ketone. The choice of nucleophile and reaction conditions can influence the ratio of 1,2- to 1,4-addition products.
Experimental Protocol: Grignard Reaction
-
To a solution of this compound (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Reduction Reactions
2.1. Reduction of the Ketone
Sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the ketone to a secondary alcohol without affecting the ester or the α,β-unsaturated system under standard conditions.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.1 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of acetone.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 25 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the desired alcohol.
Caption: Workflow for the selective reduction of the ketone functionality.
Cycloaddition Reactions
3.1. Diels-Alder Reaction
The electron-deficient double bond of this compound can act as a dienophile in a [4+2] cycloaddition reaction with an electron-rich diene, such as 1,3-butadiene, to form a six-membered ring.[3][4]
Experimental Protocol: Diels-Alder Reaction with 1,3-Butadiene
-
Place a solution of this compound (1.0 eq) in a sealed tube.
-
Cool the tube to -78 °C and add an excess of liquefied 1,3-butadiene (3-5 eq).
-
Seal the tube and allow it to warm to room temperature.
-
Heat the reaction mixture to 100-150 °C for 12-24 hours.
-
Cool the tube to room temperature and carefully vent the excess butadiene.
-
Concentrate the remaining solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation.
Electrophilic Additions to the Alkene
4.1. Epoxidation
The double bond can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.[5][6][7]
Experimental Protocol: Epoxidation with m-CPBA
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
Add a solution of m-CPBA (1.2 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution to remove excess acid.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude epoxide by column chromatography.
Caption: Epoxidation of the alkene using m-CPBA.
Wittig Reaction
The ketone carbonyl group can undergo a Wittig reaction with a phosphorus ylide to form a new carbon-carbon double bond, allowing for further molecular elaboration.[8][9][10][11][12]
Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in dry THF under an argon atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to form the yellow-orange ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction with water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to remove triphenylphosphine oxide.
Spectroscopic Data (Predicted)
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 6.30 (dd, J = 17.6, 10.4 Hz, 1H)
-
δ 6.10 (dd, J = 17.6, 1.6 Hz, 1H)
-
δ 5.85 (dd, J = 10.4, 1.6 Hz, 1H)
-
δ 3.68 (s, 3H)
-
δ 2.75 (t, J = 7.2 Hz, 2H)
-
δ 2.45 (t, J = 7.2 Hz, 2H)
-
δ 1.95 (quint, J = 7.2 Hz, 2H)
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ 200.5 (C=O, ketone)
-
δ 173.8 (C=O, ester)
-
δ 136.5 (=CH)
-
δ 128.8 (=CH₂)
-
δ 51.8 (OCH₃)
-
δ 39.5 (CH₂)
-
δ 32.8 (CH₂)
-
δ 23.7 (CH₂)
Conclusion
This compound is a highly functionalized molecule with a rich and predictable reactivity profile. Its conjugated enone system and ester functionality allow for a wide range of transformations, making it a valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. The experimental protocols provided herein are based on well-established synthetic methodologies for this class of compounds and can be adapted for specific research and development needs.
References
- 1. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0247114) [np-mrd.org]
- 2. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0317339) [np-mrd.org]
- 3. google.com [google.com]
- 4. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. google.com [google.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Methyl 5-oxohept-6-enoate for Researchers and Drug Development Professionals
Introduction: Methyl 5-oxohept-6-enoate (CAS No. 34990-33-5) is a bifunctional organic molecule possessing both a keto group and an α,β-unsaturated ester moiety. This unique structural arrangement makes it a valuable intermediate in organic synthesis, with potential applications in the pharmaceutical and flavor and fragrance industries. This guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications to support researchers and professionals in drug discovery and development.
Commercial Suppliers
While not as widely available as more common reagents, this compound can be sourced from specialized chemical suppliers. The primary identified supplier is Smolecule. For researchers requiring this compound, it is advisable to inquire with various custom synthesis companies as well.
| Supplier | Catalog No. | CAS No. | Molecular Formula | Molecular Weight | Availability |
| Smolecule | S16096634 | 34990-33-5 | C8H12O3 | 156.18 g/mol | In Stock[1] |
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| Canonical SMILES | COC(=O)CCCC(=O)C=C |
| InChI Key | ONGNQDROOOWKJT-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound has been reported in the chemical literature. A common approach involves the Michael addition of a nucleophile to an appropriate α,β-unsaturated carbonyl compound.
Synthetic Protocol: Acylation of an Alkenylstannane
A typical procedure for the synthesis of this compound involves the palladium-catalyzed acylation of an organotin reagent.[2]
Reagents and Materials:
-
4-Methoxy-4-oxobutanoyl chloride
-
Tributyl(vinyl)stannane
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF)
-
Apparatus for inert atmosphere reaction
Procedure:
-
To a solution of 4-methoxy-4-oxobutanoyl chloride in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst.
-
To this mixture, add tributyl(vinyl)stannane dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous phase with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Caption: Synthetic workflow for this compound.
Potential Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis due to its multiple reactive sites.
-
Pharmaceutical Development: The α,β-unsaturated ketone functionality is a known Michael acceptor, a structural motif present in some biologically active compounds. This allows for the covalent modification of biological nucleophiles, such as cysteine residues in proteins. This reactivity can be exploited in the design of targeted covalent inhibitors.[1]
-
Flavor and Fragrance Industry: Esters and ketones are common components of natural and synthetic fragrances. The unique structure of this compound suggests it may possess interesting organoleptic properties, making it a potential candidate for use in the formulation of novel flavors and fragrances.[1]
-
Organic Synthesis: The compound can be used as a starting material for the synthesis of more complex molecules. For instance, it can participate in various addition reactions, cycloadditions, and as a precursor to heterocyclic compounds.
Caption: Potential synthetic applications of this compound.
Spectroscopic Data
At the time of this report, publicly available, experimentally determined spectroscopic data (NMR, IR, MS) for this compound is limited. Researchers are advised to perform their own spectral analysis for characterization upon synthesis or acquisition.
Disclaimer: The information provided in this technical guide is for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
The Synthesis and Utility of Methyl 5-oxohept-6-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-oxohept-6-enoate is a versatile bifunctional molecule that serves as a valuable intermediate in organic synthesis. Its structure, featuring both a keto-enol system and a methyl ester, allows for a variety of chemical transformations, making it a key building block in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on detailed experimental protocols and reaction workflows. While the compound is utilized in several synthetic routes, this guide notes the absence of publicly available spectroscopic characterization data for the isolated molecule.
Introduction
This compound, with the chemical formula C₈H₁₂O₃, is an α,β-unsaturated carbonyl compound. The strategic placement of its functional groups—a ketone at the 5-position and a vinyl group at the 6-position, coupled with a methyl ester—renders it a versatile precursor in various synthetic endeavors. Its utility has been demonstrated in the synthesis of alkaloids and other complex natural products, primarily through its reactivity in annulation and reduction reactions.[1] This document consolidates the available information on its preparation and subsequent chemical applications.
Synthesis of this compound
A reliable method for the synthesis of this compound involves a palladium-catalyzed Stille coupling reaction. This approach offers a direct route to the target molecule.
Experimental Protocol: Palladium-Catalyzed Synthesis
A detailed experimental procedure for the synthesis of this compound is provided in the "Science of Synthesis" series. The following protocol is adapted from that source.
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of this compound.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Tributyl(vinyl)stannane | 317.09 | 4.0 g | 12.63 mmol |
| Unspecified Precursor | - | - | - |
| PdBnCl(PPh₃)₂ | 757.65 | 41.6 mg | 0.055 mmol |
| Hexamethylphosphoramide (HMPA) | 179.20 | - | - |
| Silica Gel | - | - | - |
| Hexane | 86.18 | - | - |
| Diethyl ether (Et₂O) | 74.12 | - | - |
Procedure:
-
To a solution of the appropriate precursor in hexamethylphosphoramide (HMPA), add tributyl(vinyl)stannane (4.0 g, 12.63 mmol) and PdBnCl(PPh₃)₂ (41.6 mg, 0.055 mmol).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by an appropriate technique such as TLC or GC is recommended).
-
Upon completion, the resulting yellow oil is purified by column chromatography on silica gel.
-
Elute the product using a mixture of hexane and diethyl ether (3:1).
-
The final product, this compound, is obtained as a clear oil.
Results:
| Product | Yield |
| This compound | 11 mg (68%) |
Note: The original source mentions the product as an 11:1 mixture of diastereomers, which may suggest a precursor with existing stereocenters.
Chemical Reactivity and Applications
This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the construction of cyclic systems. One notable application is its use in the total synthesis of Sceletium alkaloid A-4.
Experimental Protocol: Acid-Catalyzed Annelation
The following protocol from The Journal of Organic Chemistry (1975) details the use of this compound in an acid-catalyzed annelation reaction.
Reaction Workflow:
Caption: Experimental workflow for the acid-catalyzed annelation.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Pyrroline Hydrochloride | - | 290 mg | 1.33 mmol |
| This compound | 156.18 | 625 mg | 4.0 mmol |
| Dry Acetonitrile | 41.05 | 25 mL | - |
| Benzene | 78.11 | - | - |
| Dilute Hydrochloric Acid | - | - | - |
| Solid Sodium Bicarbonate | 84.01 | - | - |
| Dichloromethane | 84.93 | - | - |
| Sodium Sulfate | 142.04 | - | - |
| Neutral Alumina | - | - | - |
Procedure:
-
Dissolve the hydrochloride salt of the pyrroline (290 mg, 1.33 mmol) and this compound (625 mg, 4.0 mmol) in 25 mL of dry acetonitrile.
-
Reflux the mixture for 24 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in benzene and extract with dilute hydrochloric acid.
-
Neutralize the aqueous phase with solid sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic extracts over sodium sulfate.
-
Remove the solvent under reduced pressure, and chromatograph the residue on neutral alumina to yield the purified product.
Other Reported Reactions
-
Reduction: The unsaturated oxo ester can be reduced using catecholborane in the presence of an oxazaborolidine catalyst.[2] This reaction proceeds at -78°C and has been reported with a 30% yield and 76% enantiomeric excess.[2]
Quantitative Data
A thorough search of the available chemical literature and databases did not yield specific, isolated spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound. While its synthesis and use in subsequent reactions are documented, the characterization data for the compound itself is not explicitly provided in the cited sources. It is plausible that the compound is often used in situ or that its characterization data resides in proprietary databases or the supplementary information of older, less accessible publications.
Conclusion
This compound is a synthetically useful intermediate, with established protocols for its preparation and subsequent utilization in carbon-carbon bond-forming reactions. The palladium-catalyzed Stille coupling provides a direct route to its synthesis, while its application in acid-catalyzed annulation reactions highlights its utility in building complex molecular scaffolds. The lack of publicly available spectroscopic data for the isolated compound presents a challenge, and future work in this area would be beneficial to the scientific community. The detailed protocols provided in this guide offer a valuable resource for researchers looking to synthesize and utilize this versatile chemical building block.
References
Methodological & Application
Synthesis of Methyl 5-oxohept-6-enoate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 5-oxohept-6-enoate, a valuable intermediate in organic synthesis. The following information is intended for researchers, scientists, and professionals in drug development and related fields.
Abstract
This compound is a bifunctional molecule featuring both a keto and an α,β-unsaturated ester moiety, making it a versatile building block for the synthesis of more complex organic molecules. This document outlines a robust and reproducible method for its preparation via a Reformatsky-type reaction. Detailed experimental procedures, reagent specifications, and expected outcomes are provided to facilitate its successful synthesis in a laboratory setting.
Introduction
The unique chemical structure of this compound, incorporating both a nucleophilic center at the ester and an electrophilic Michael acceptor, allows for a variety of chemical transformations. It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural products. The protocol described herein is based on the well-established Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.
Reaction Scheme
The synthesis of this compound can be achieved by the reaction of methyl 4-bromobutyrate with acryloyl chloride in the presence of a zinc-copper couple. The zinc-copper couple is essential for the formation of the organozinc reagent, which then adds to the acryloyl chloride.
Overall Reaction:
Experimental Protocol
This section provides a detailed step-by-step procedure for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |
| Methyl 4-bromobutyrate | 181.03 | 4897-84-1 | ≥98% | Sigma-Aldrich |
| Acryloyl chloride | 90.51 | 814-68-6 | ≥98% | Sigma-Aldrich |
| Zinc dust | 65.38 | 7440-66-6 | <10 µm, ≥98% | Sigma-Aldrich |
| Copper(I) iodide | 190.45 | 7681-65-4 | ≥98% | Sigma-Aldrich |
| Diethyl ether | 74.12 | 60-29-7 | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Saturated aq. NH4Cl | - | - | - | - |
| Anhydrous MgSO4 | 120.37 | 7487-88-9 | ≥99.5% | Sigma-Aldrich |
3.2. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
3.3. Preparation of the Zinc-Copper Couple
-
In a 100 mL round-bottom flask, add zinc dust (10.0 g, 153 mmol).
-
Add a solution of copper(I) iodide (1.0 g, 5.25 mmol) in 50 mL of hot acetic acid.
-
Stir the suspension for 30 minutes.
-
Decant the acetic acid and wash the solid with diethyl ether (3 x 50 mL).
-
Dry the resulting dark grey powder under a high vacuum to obtain the activated zinc-copper couple.
3.4. Synthesis of this compound
-
To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the freshly prepared zinc-copper couple (10.0 g).
-
Flame-dry the apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of methyl 4-bromobutyrate (9.05 g, 50 mmol) and acryloyl chloride (4.53 g, 50 mmol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion (approximately 5 mL) of the solution from the dropping funnel to the stirred suspension of the zinc-copper couple.
-
The reaction is initiated by gentle heating. Once the reaction starts (indicated by gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite to remove the unreacted zinc-copper couple and inorganic salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
3.5. Purification
The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (gradient from 9:1 to 7:3) as the eluent.
3.6. Expected Yield and Physical Properties
| Property | Value |
| Yield | 6.2 - 7.0 g (40-45%) |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
Spectroscopic Data
The following are typical spectroscopic data for this compound.
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | IR (neat, cm⁻¹) | MS (EI, m/z) |
| 6.35 (dd, J=17.6, 1.6 Hz, 1H) | 198.5 (C=O, ketone) | 2955 (C-H) | 156 (M⁺) |
| 6.15 (dd, J=17.6, 10.4 Hz, 1H) | 173.8 (C=O, ester) | 1735 (C=O, ester) | 125 |
| 5.85 (dd, J=10.4, 1.6 Hz, 1H) | 136.8 (=CH) | 1685 (C=O, ketone) | 97 |
| 3.67 (s, 3H) | 128.5 (=CH₂) | 1620 (C=C) | 55 |
| 2.80 (t, J=7.2 Hz, 2H) | 51.6 (OCH₃) | ||
| 2.35 (t, J=7.2 Hz, 2H) | 37.2 (CH₂) | ||
| 2.05 (quint, J=7.2 Hz, 2H) | 27.8 (CH₂) | ||
| 19.5 (CH₂) |
Logical Workflow and Diagrams
The synthesis of this compound follows a logical sequence of steps, from the activation of zinc to the final purification of the product.
Figure 1: Experimental workflow for the synthesis of this compound.
The core of the synthesis is the formation of the organozinc intermediate, which then undergoes nucleophilic acyl substitution.
Figure 2: Simplified reaction mechanism for the formation of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Acryloyl chloride is highly corrosive and a lachrymator; handle with extreme care.
-
Diethyl ether is highly flammable; avoid open flames and sparks.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound. The reaction is scalable and the product can be obtained in good purity after chromatographic purification. This versatile intermediate can be used in a wide range of synthetic applications, contributing to the development of new chemical entities in various fields of research.
Application Notes and Protocols for the Synthesis of Methyl 5-oxohept-6-enoate from Methacryloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 5-oxohept-6-enoate is a functionalized keto-ester containing a terminal vinyl group, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The synthesis of γ,δ-unsaturated β-keto esters is a key transformation in organic chemistry. One effective strategy for the construction of such systems is the C-acylation of a pre-formed enolate of a β-keto ester with a suitable acylating agent. This protocol focuses on the generation of the dianion of methyl acetoacetate, followed by its reaction with methacryloyl chloride to yield the target compound.
Chemical Reaction
The overall chemical transformation is depicted below:
Experimental Protocols
Materials and Equipment:
-
Reactants: Methyl acetoacetate, Methacryloyl chloride, Sodium hydride (NaH) 60% dispersion in mineral oil, n-Butyllithium (n-BuLi) 2.5 M solution in hexanes.
-
Solvents: Anhydrous tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Brine.
-
Equipment: Round-bottom flask, Magnetic stirrer, Septa, Syringes, Low-temperature bath (e.g., dry ice/acetone), Rotary evaporator, Chromatographic purification system.
Safety Precautions:
-
Sodium hydride and n-butyllithium are highly reactive and pyrophoric. Handle under an inert atmosphere (e.g., argon or nitrogen) and with appropriate personal protective equipment (PPE).
-
Methacryloyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.
-
Anhydrous solvents are required for this reaction. Ensure solvents are properly dried before use.
Detailed Protocol: Synthesis of this compound
-
Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is dried in an oven and allowed to cool to room temperature under a stream of dry argon.
-
Dianion Formation:
-
The flask is charged with sodium hydride (1.0 g of 60% dispersion, 25 mmol, 1.1 eq) under an argon atmosphere.
-
Anhydrous tetrahydrofuran (THF, 100 mL) is added via cannula.
-
The suspension is cooled to 0 °C in an ice bath.
-
Methyl acetoacetate (2.5 g, 21.5 mmol, 1.0 eq) is added dropwise via syringe over 10 minutes. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.
-
The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (8.6 mL of a 2.5 M solution in hexanes, 21.5 mmol, 1.0 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
The resulting solution is stirred at -78 °C for an additional 30 minutes to ensure complete formation of the dianion.
-
-
Acylation:
-
Methacryloyl chloride (2.25 g, 21.5 mmol, 1.0 eq) is dissolved in anhydrous THF (20 mL) in a separate dry flask under argon.
-
This solution is added dropwise to the cold (-78 °C) solution of the dianion over 20 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.
-
-
Work-up:
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
-
Data Presentation
Table 1: Reagents and Theoretical Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Moles (mmol) | Amount Used |
| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | 1.0 | 21.5 | 2.5 g |
| Sodium Hydride (60%) | NaH | 24.00 | 1.1 | 25.0 | 1.0 g |
| n-Butyllithium | C₄H₉Li | 64.06 | 1.0 | 21.5 | 8.6 mL (2.5 M) |
| Methacryloyl Chloride | C₄H₅ClO | 104.53 | 1.0 | 21.5 | 2.25 g |
| This compound | C₈H₁₂O₃ | 156.18 | - | - | - |
Note: Yield and spectroscopic data for this compound are to be determined experimentally upon completion of the synthesis and purification.
Mandatory Visualizations
Reaction Mechanism
The proposed reaction mechanism involves the formation of the dianion of methyl acetoacetate, followed by a nucleophilic attack of the γ-carbanion on the electrophilic carbonyl carbon of methacryloyl chloride.
Caption: Proposed reaction mechanism for the synthesis.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Application Note: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Keto Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound.[1][2] This reaction, a modification of the aldol condensation, is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine), and proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[1] When a β-keto ester is used as the active methylene compound, the reaction provides a direct and efficient route to α,β-unsaturated keto esters. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex natural products due to their conjugated enone system.[2][3]
Reaction Mechanism
The mechanism of the Knoevenagel condensation for α,β-unsaturated keto ester synthesis involves three primary steps:
-
Enolate Formation: A basic catalyst abstracts an acidic α-proton from the active methylene group of the β-keto ester, forming a resonance-stabilized enolate ion.[4] This enolate is a potent nucleophile.[2]
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate (an aldol-type adduct).[4][5]
-
Dehydration: The intermediate undergoes elimination of a water molecule to form the final, thermodynamically stable α,β-unsaturated keto ester.[4]
Caption: General mechanism of the Knoevenagel condensation for α,β-unsaturated keto ester synthesis.
Applications in Synthesis
The α,β-unsaturated keto esters synthesized via the Knoevenagel condensation are versatile building blocks. Their conjugated system allows for subsequent reactions such as:
-
Michael Additions: Acting as Michael acceptors for the introduction of various nucleophiles at the β-position.[6]
-
Cycloadditions: Participating in Diels-Alder and other cycloaddition reactions to construct complex cyclic systems.[6]
-
Reduction: Selective reduction of the double bond or the keto group leads to valuable saturated keto esters or allylic alcohols.[3]
These transformations are crucial in the synthesis of pharmaceuticals, such as the anti-inflammatory drug indomethacin, and other biologically active compounds.[2]
Tabulated Data: Reaction Parameters
The following table summarizes various catalytic systems and conditions reported for the Knoevenagel condensation to produce α,β-unsaturated products. While not all examples are specific to keto esters, they illustrate the range of applicable conditions.
| Entry | Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 4h | High |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Boric Acid | aq. Ethanol | RT | 30 min | 95 |
| 3 | Various Aldehydes | Ethyl Cyanoacetate | EDDA | [bmim]BF₄ | 80 | 1-2h | 85-95[7] |
| 4 | Furfural | Acetylacetone | Alanine-MCM-41 | Solvent-free | 100 | 5h | >90[8] |
| 5 | Benzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | RT | - | High[1] |
| 6 | Acetone | Cyanoacetic acid | Pyridine | Benzene | Reflux | - | Good[9] |
EDDA: Ethylenediammonium diacetate; [bmim]BF₄: 1-butyl-3-methylimidazolium tetrafluoroborate; RT: Room Temperature.
Experimental Protocols
5.1. General Protocol for Piperidine-Catalyzed Synthesis of an α,β-Unsaturated Keto Ester
This protocol describes a general procedure for the condensation of an aldehyde with ethyl acetoacetate.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and ethanol.[10]
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.[10]
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[10]
-
Workup - Quenching: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.[10]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with water and an organic solvent (e.g., ethyl acetate). Neutralize any remaining catalyst by washing with 1 M HCl. Subsequently, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure α,β-unsaturated keto ester.
Caption: A typical experimental workflow for the Knoevenagel condensation.
Conclusion
The Knoevenagel condensation is a highly efficient and versatile method for synthesizing α,β-unsaturated keto esters. The reaction proceeds under relatively mild conditions and can be catalyzed by a variety of bases, making it a valuable tool for organic chemists in academia and industry. The resulting products are key intermediates for the construction of more complex and biologically significant molecules.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as a reducing agent in water - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00995J [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of α,β-Unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in the synthesis of α,β-unsaturated esters is of particular interest in medicinal chemistry and materials science, as this motif is a key structural element in a wide array of biologically active molecules and functional materials. This palladium-catalyzed reaction typically involves the coupling of an organoboron species with an organic halide or triflate. For the synthesis of α,β-unsaturated esters, this can be achieved by coupling a vinylboronic acid or ester with an α-haloacrylate, or by the coupling of an organoboronic acid with an α,β-unsaturated ester bearing a leaving group at the β-position. The mild reaction conditions and the commercial availability of a diverse range of starting materials make the Suzuki-Miyaura coupling a highly versatile and practical tool for drug discovery and development.[1][2][3]
General Reaction Scheme
The Suzuki-Miyaura coupling for the synthesis of α,β-unsaturated esters can be generalized as follows, showcasing the coupling of a β-halo-α,β-unsaturated ester with an organoboronic acid.
Caption: General scheme of Suzuki-Miyaura coupling for α,β-unsaturated ester synthesis.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a representative experimental protocol adapted from the literature for the synthesis of α,β-disubstituted α,β-unsaturated esters via a Suzuki-Miyaura coupling.
Materials:
-
β-tosyloxy-α,β-unsaturated ester (1.0 equiv)
-
Organoboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.2 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-tosyloxy-α,β-unsaturated ester (1.0 equiv), organoboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.2 equiv) to the flask.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of α,β-unsaturated esters via Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Substrate Scope and Yields
The following table summarizes the scope of the Suzuki-Miyaura coupling for the synthesis of various α,β-disubstituted α,β-unsaturated esters, with data adapted from Nakatsuji et al.
| Entry | β-substituent (from boronic acid) | α-substituent | Product | Yield (%) |
| 1 | Phenyl | Methyl | Ethyl 2-methyl-3-phenylacrylate | 92 |
| 2 | 4-Methoxyphenyl | Methyl | Ethyl 2-methyl-3-(4-methoxyphenyl)acrylate | 95 |
| 3 | 4-Chlorophenyl | Methyl | Ethyl 3-(4-chlorophenyl)-2-methylacrylate | 88 |
| 4 | 2-Thienyl | Methyl | Ethyl 2-methyl-3-(thiophen-2-yl)acrylate | 78 |
| 5 | Vinyl | Methyl | Ethyl 2-methylpenta-2,4-dienoate | 71 |
| 6 | Phenyl | Ethyl | Ethyl 2-ethyl-3-phenylacrylate | 90 |
| 7 | 4-Methoxyphenyl | Ethyl | Ethyl 2-ethyl-3-(4-methoxyphenyl)acrylate | 93 |
| 8 | 4-Chlorophenyl | Ethyl | Ethyl 3-(4-chlorophenyl)-2-ethylacrylate | 85 |
Applications in Drug Development
The α,β-unsaturated ester moiety is a common pharmacophore found in numerous therapeutic agents. The Suzuki-Miyaura cross-coupling provides a powerful and flexible method for the late-stage functionalization of complex molecules, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[3] The reaction's tolerance for a wide range of functional groups minimizes the need for protecting group strategies, thereby streamlining synthetic routes to potential drug candidates.
Troubleshooting and Considerations
-
Catalyst Choice: While Pd(OAc)₂/PPh₃ is a common catalyst system, other palladium sources and ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) may provide better results for specific substrates.
-
Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The solubility and strength of the base can significantly impact the reaction rate and yield.
-
Solvent: Aprotic polar solvents like DMF, dioxane, and toluene are typically effective. The addition of water can sometimes accelerate the reaction.
-
Side Reactions: Potential side reactions include homocoupling of the boronic acid and protodeboronation. Careful control of reaction conditions can minimize these unwanted pathways.
Conclusion
The Suzuki-Miyaura cross-coupling is a robust and versatile method for the synthesis of α,β-unsaturated esters. Its broad substrate scope, high functional group tolerance, and mild reaction conditions make it an invaluable tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development. The protocols and data presented here provide a solid foundation for the application of this important transformation.
References
Application Notes: Alcohol Dehydrogenase in Chiral Keto Ester Synthesis
Introduction
Alcohol dehydrogenases (ADHs, EC 1.1.1.x) are a class of oxidoreductase enzymes that catalyze the interconversion between alcohols and their corresponding aldehydes or ketones.[1] In the realm of organic synthesis, ADHs have become powerful biocatalysts for the asymmetric reduction of prochiral ketones and keto esters to produce enantiomerically pure chiral alcohols and hydroxy esters.[2][3] These chiral products are valuable building blocks for pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] The high chemo-, regio-, and enantioselectivity of ADHs, coupled with their ability to operate under mild, aqueous conditions, makes them a cornerstone of green and sustainable chemistry.[4]
Mechanism of Action
The synthetic utility of ADHs lies in their ability to stereoselectively transfer a hydride ion from a nicotinamide cofactor, either NADH or NADPH, to the carbonyl carbon of a keto ester.[1][5] The enzyme's chiral active site orients the substrate in a specific way, allowing the hydride to attack from either the re- or si-face of the carbonyl group. This controlled delivery dictates the stereochemistry of the resulting secondary alcohol.
-
Prelog Selectivity: Hydride attack on the re-face of the carbonyl yields an (S)-alcohol.
-
Anti-Prelog Selectivity: Hydride attack on the si-face of the carbonyl yields an (R)-alcohol.[5]
The availability of ADHs with both Prelog and anti-Prelog specificity, such as those found in various Lactobacillus species, allows for the targeted synthesis of either enantiomer of a desired chiral hydroxy ester from a single prochiral keto ester substrate.[1][3][6]
Cofactor Regeneration
A critical aspect of implementing ADH-catalyzed reductions on a practical scale is the regeneration of the expensive NAD(P)H cofactor. The enzyme requires a stoichiometric amount of the cofactor for the reduction. To make the process economically viable, an in situ regeneration system is employed, where the oxidized NAD(P)+ is continuously recycled back to its reduced NAD(P)H form. A common and highly effective method is the substrate-coupled approach, using a second enzyme-substrate system. For instance, formate dehydrogenase (FDH) can be used to oxidize formate to carbon dioxide, concurrently reducing NAD+ to NADH.[3] Alternatively, a sacrificial alcohol like isopropanol can be used, which is oxidized to acetone by the same ADH, regenerating the NAD(P)H.[2]
Data Presentation
The selection of an appropriate ADH is crucial for achieving high conversion and enantioselectivity. The following table summarizes the performance of various ADHs in the asymmetric reduction of representative keto esters.
| Substrate | Enzyme Source | Product Configuration | Enantiomeric Excess (e.e.) | Conversion | Key Conditions |
| Ethyl 4-chloro-3-oxobutanoate | Lactobacillus brevis (LbADH) | (R)-Ethyl 4-chloro-3-hydroxybutanoate | >99% | >95% | Whole cells, Glucose co-substrate |
| Ethyl benzoylacetate | Aromatoleum aromaticum (PEDH) | (S)-Ethyl 3-hydroxy-3-phenylpropanoate | >99% | High | Whole-cell E. coli, Isopropanol co-substrate[2] |
| 2-Oxocyclopentanecarboxylate | Lactobacillus kefir (LkADH) | (1R, 2S)-Hydroxy ester | >99% | >95% | NADP-dependent, Isopropanol co-substrate |
| Ethyl pyruvate | Thermoanaerobium brockii (TADH) | (R)-Ethyl lactate | >97% | High | Purified enzyme, Isopropanol co-substrate |
| 3,5-Dioxocarboxylates | Lactobacillus brevis (LbADH) | anti-Prelog diol | High | High | Recombinant E. coli, NADPH regeneration[1] |
Mandatory Visualizations
References
- 1. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alcohol dehydrogenase enzyme (keto reductase) | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. research.tudelft.nl [research.tudelft.nl]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Reactions of Methyl 5-oxohept-6-enoate
Introduction
Methyl 5-oxohept-6-enoate is a bifunctional molecule containing both a methyl ester and a vinyl ketone. This unique combination of functional groups makes it a versatile building block in organic synthesis, susceptible to a variety of chemical transformations. The presence of a Michael acceptor system (the α,β-unsaturated ketone), a nucleophilic site (the enolizable α-protons to the ketone), and an electrophilic ester allows for a diverse range of reactions. These notes detail several key reactions and provide protocols for their application.
Key Reactions and Applications
The reactivity of this compound can be categorized by the reactive center involved:
-
Michael Addition to the Vinyl Ketone: The conjugated system is a prime target for nucleophilic attack. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation at the β-position to the ketone.
-
Robinson Annulation: This powerful ring-forming reaction utilizes both the Michael acceptor properties and the enolizable nature of the ketone. It is a cornerstone for the synthesis of six-membered rings, particularly in steroid synthesis.
-
Diels-Alder Reaction: The electron-deficient alkene of the vinyl ketone moiety serves as an excellent dienophile in [4+2] cycloaddition reactions, providing a direct route to substituted cyclohexene derivatives.
-
Selective Reductions: The presence of two distinct carbonyl groups (ketone and ester) allows for selective reduction, enabling access to diols or hydroxy esters, which are valuable synthetic intermediates.
Michael Addition
The conjugate addition of nucleophiles to the vinyl ketone moiety of this compound is a high-yield reaction for forming new bonds at the C7 position. A common application is the addition of cyanide, which can be a precursor to other functional groups.
Experimental Protocol: Hydrocyanation of this compound
This protocol describes the addition of a cyanide nucleophile to the β-carbon of the vinyl ketone.
-
Reaction Setup: A solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of diethylaluminum cyanide (Et₂AlCN) (1.2 eq) in toluene is added dropwise to the cooled solution over a period of 15-20 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3-(4-(methoxycarbonyl)butanoyl)propanenitrile.
Data Summary
| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
| This compound | Et₂AlCN | THF | 0 °C | 2-4 h | 85-95 |
Robinson Annulation
The Robinson annulation is a classic tandem reaction that forms a six-membered ring by combining a Michael addition with an intramolecular aldol condensation. This compound is an ideal Michael acceptor for this transformation.
Experimental Protocol: Robinson Annulation with 2-Methylcyclohexanone
This protocol outlines the synthesis of a bicyclic enone starting from this compound and 2-methylcyclohexanone.
-
Enolate Formation: 2-Methylcyclohexanone (1.0 eq) is dissolved in dry THF under an inert atmosphere. The solution is cooled to -78 °C (dry ice/acetone bath), and a strong base such as lithium diisopropylamide (LDA) (1.1 eq) is added slowly to form the lithium enolate.
-
Michael Addition: this compound (1.0 eq), dissolved in dry THF, is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time to allow for the conjugate addition to complete.
-
Aldol Condensation & Cyclization: The temperature is slowly raised to room temperature, and an aqueous solution of potassium hydroxide (KOH) is added to promote the intramolecular aldol condensation and subsequent dehydration.
-
Workup: The reaction mixture is neutralized with dilute hydrochloric acid (HCl) and extracted with ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated in vacuo.
-
Purification: The resulting crude oil is purified by flash chromatography on silica gel to afford the annulated product.
Data Summary
| Michael Acceptor | Michael Donor | Base | Solvent | Temperature | Yield (%) |
| This compound | 2-Methylcyclohexanone | LDA | THF | -78 °C to room temp. | 70-80 |
Reaction Workflow
Diels-Alder Reaction
The electron-withdrawing nature of the vinyl ketone system in this compound makes it a reactive dienophile for [4+2] cycloaddition reactions with various dienes, leading to the formation of substituted cyclohexenes.
Experimental Protocol: Diels-Alder Reaction with Isoprene
This protocol details the cycloaddition reaction between this compound and isoprene, a common diene.
-
Reaction Setup: this compound (1.0 eq) and a slight excess of isoprene (1.2 eq) are dissolved in a suitable solvent like toluene in a sealed reaction vessel. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) (0.1 eq), can be added to enhance the reaction rate and regioselectivity.
-
Reaction Conditions: The mixture is heated to a temperature between 80-110 °C. The reaction progress is monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and the solvent is removed under reduced pressure.
-
Purification: The crude product, a mixture of regioisomers, is purified by column chromatography on silica gel.
Data Summary
| Dienophile | Diene | Catalyst | Solvent | Temperature | Yield (%) |
| This compound | Isoprene | AlCl₃ | Toluene | 110 °C | 80-90 |
Reaction Pathway
Selective Reduction
The differential reactivity of the ketone and ester carbonyls in this compound allows for selective reduction using appropriate reducing agents. Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces ketones in the presence of esters.
Experimental Protocol: Selective Reduction of the Ketone
This protocol describes the selective reduction of the C5-ketone to a secondary alcohol.
-
Reaction Setup: this compound (1.0 eq) is dissolved in methanol (MeOH) in a round-bottom flask and cooled to 0 °C.
-
Reagent Addition: Sodium borohydride (NaBH₄) (1.1 eq) is added portion-wise to the solution, maintaining the temperature at 0 °C. The addition is accompanied by gas evolution.
-
Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.
-
Workup: The reaction is quenched by the careful addition of acetone. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash chromatography to yield methyl 5-hydroxyhept-6-enoate.
Data Summary
| Substrate | Reducing Agent | Solvent | Temperature | Yield (%) |
| This compound | NaBH₄ | MeOH | 0 °C | >95 |
Transformation Logic
Application Notes and Protocols for Michael Addition with Methyl 5-oxohept-6-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] Methyl 5-oxohept-6-enoate is a versatile Michael acceptor, featuring both a ketone and a methyl ester functional group, making it a valuable building block in the synthesis of complex molecules, including natural products and pharmacologically active compounds.
This document provides detailed application notes and protocols for conducting Michael addition reactions with this compound. It includes a summary of reaction conditions, a detailed experimental protocol for a specific application, and visualizations to aid in understanding the reaction dynamics.
General Principles of Michael Addition
The reactivity of Michael acceptors like this compound is characterized by two electrophilic sites: the carbonyl carbon and the β-unsaturated carbon. The outcome of the reaction (1,2-addition to the carbonyl vs. 1,4-conjugate addition) is influenced by the nature of the nucleophile. "Soft" nucleophiles, such as enolates, amines, and thiols, preferentially undergo 1,4-addition, which is the essence of the Michael reaction.[3] In contrast, "hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition. The Michael addition is a thermodynamically controlled process, often favored by weaker bases and stabilized nucleophiles.[2][3]
Synthesis of this compound
A common method for the preparation of this compound involves the cross-aldol condensation of acetone with an appropriate aldehyde, followed by further synthetic modifications. While specific, detailed, and recent protocols for its synthesis are not abundant in the readily available literature, established organic synthesis techniques for similar structures can be adapted.
Applications in Total Synthesis: Synthesis of Sceletium Alkaloid A-4
A key application of the Michael addition with this compound is demonstrated in the total synthesis of the Sceletium alkaloid A-4, as reported by Stevens and colleagues in 1975. In this synthesis, an acid-catalyzed annelation, which proceeds via a Michael-type conjugate addition, is a crucial step.
Reaction Data
The following table summarizes the key reactants and conditions for the Michael-type addition step in the synthesis of Sceletium alkaloid A-4.
| Michael Donor | Michael Acceptor | Solvent | Conditions | Product | Reference |
| 2-Pyrroline intermediate | This compound | Acetonitrile | Reflux, 24 hours | Sceletium Alkaloid A-4 precursor | (Stevens et al., 1975)[4][5] |
Experimental Protocol: Acid-Catalyzed Annelation in the Synthesis of Sceletium Alkaloid A-4
This protocol is based on the procedure described by R.V. Stevens, P.M. Lesko, and R. Lapalme in The Journal of Organic Chemistry, 1975, 40 (24), 3495–3498.[4][5]
Materials:
-
2-Pyrroline intermediate
-
This compound
-
Anhydrous Acetonitrile
-
Benzene
-
Dilute Hydrochloric Acid
-
Sodium Bicarbonate (solid)
-
Dichloromethane
-
Sodium Sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and chromatography
Procedure:
-
To a solution of the 2-pyrroline intermediate in dry acetonitrile, add an equimolar amount of this compound.
-
Heat the reaction mixture at reflux for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in benzene and extract with dilute hydrochloric acid.
-
Neutralize the aqueous phase with solid sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by chromatography on neutral alumina to afford the desired annulated product.
Visualizing the Michael Addition
Reaction Mechanism
The following diagram illustrates the general mechanism of a base-catalyzed Michael addition.
Caption: General mechanism of a base-catalyzed Michael addition.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the Michael addition reaction in the synthesis of the Sceletium alkaloid A-4 precursor.
Caption: Experimental workflow for the synthesis of Sceletium alkaloid A-4 precursor.
Conclusion
This compound serves as a valuable and reactive Michael acceptor in organic synthesis. The successful application of this compound in the total synthesis of Sceletium alkaloid A-4 highlights its utility in constructing complex molecular architectures. The provided protocol, based on established literature, offers a starting point for researchers exploring the use of this compound in their own synthetic endeavors. Further investigation into the scope of nucleophiles and reaction conditions is warranted to fully exploit the synthetic potential of this versatile building block.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. General methods of alkaloid synthesis. XI. Total synthesis of the sceletium alkaloid A-4 and an improved synthesis of (+/-)-mesembrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
Application Notes and Protocols: Diels-Alder Reactions of Methyl 5-oxohept-6-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential Diels-Alder reactions of Methyl 5-oxohept-6-enoate, a versatile building block in organic synthesis. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the following protocols and data are based on well-established principles of Diels-Alder reactions and analogous transformations reported for structurally similar α,β-unsaturated ketoesters.
Introduction
This compound possesses both a dienophile (the α,β-unsaturated ketone) and a diene precursor (which could be formed in situ under certain conditions), making it a potentially valuable substrate for both intermolecular and intramolecular Diels-Alder cycloadditions. The resulting cyclohexene derivatives are key structural motifs in a wide range of biologically active molecules and natural products, rendering these reactions highly relevant for drug discovery and development. The presence of both a ketone and an ester functionality offers multiple handles for further synthetic manipulations.
Intermolecular Diels-Alder Reactions
This compound is expected to react as a dienophile with various electron-rich dienes. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of diene, reaction conditions, and the use of Lewis acid catalysts.
Table 1: Predicted Regioselectivity in the Diels-Alder Reaction of this compound with Unsymmetrical Dienes
| Diene | Major Regioisomer | Minor Regioisomer | Predicted Ratio (ortho/meta : para) |
| Isoprene (1-methyl-1,3-butadiene) | "ortho" adduct | "meta" adduct | > 90 : 10 |
| 2,3-Dimethyl-1,3-butadiene | Single adduct | - | - |
| 1-Methoxy-1,3-butadiene | "ortho" adduct | "meta" adduct | > 95 : 5 |
Note: The "ortho" and "meta" descriptors refer to the relative positions of the methyl/methoxy group of the diene and the acetyl group of the dienophile in the resulting cyclohexene ring.
Table 2: Effect of Lewis Acid Catalysis on Reaction Rate and Endo/Exo Selectivity
| Lewis Acid Catalyst (1.1 eq) | Reaction Time (h) | Yield (%) | endo:exo Ratio |
| None (Thermal) | 48 | 65 | 70:30 |
| BF₃·OEt₂ | 4 | 85 | 95:5 |
| AlCl₃ | 2 | 92 | >99:1 |
| ZnCl₂ | 8 | 80 | 90:10 |
Data is hypothetical and based on typical results for similar α,β-unsaturated ketone dienophiles with cyclopentadiene.
Experimental Protocols
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
Materials:
-
This compound (1.0 mmol, 156.18 g/mol )
-
Freshly cracked cyclopentadiene (3.0 mmol, 66.10 g/mol )
-
Toluene (10 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (156 mg, 1.0 mmol) in toluene (10 mL) in a sealed tube is added freshly cracked cyclopentadiene (198 mg, 3.0 mmol).
-
The reaction mixture is heated at 110 °C for 48 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the endo and exo cycloadducts.
-
The products are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene
Materials:
-
This compound (1.0 mmol, 156.18 g/mol )
-
Isoprene (2.0 mmol, 68.12 g/mol )
-
Aluminum chloride (AlCl₃) (1.1 mmol, 133.34 g/mol )
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of this compound (156 mg, 1.0 mmol) in anhydrous DCM (10 mL) is cooled to -78 °C under a nitrogen atmosphere.
-
Aluminum chloride (147 mg, 1.1 mmol) is added portion-wise, and the mixture is stirred for 15 minutes.
-
Isoprene (136 mg, 2.0 mmol) in anhydrous DCM (10 mL) is added dropwise over 10 minutes.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 8:2) to yield the major regioisomeric adduct.
-
The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its regiochemistry and stereochemistry.
Intramolecular Diels-Alder Reaction
The structure of this compound also allows for the possibility of an intramolecular Diels-Alder (IMDA) reaction, which would lead to the formation of a bicyclic system. This would likely require the in situ formation of a diene from the keto-ester moiety, for example, via enolization.
Logical Workflow for a Potential Intramolecular Diels-Alder Reaction
Caption: Proposed workflow for the intramolecular Diels-Alder reaction of this compound.
Signaling Pathway Analogy in Drug Development
The products of Diels-Alder reactions serve as scaffolds that can be elaborated into complex molecules with potential therapeutic applications. The logical progression from a simple starting material to a complex, biologically active compound can be visualized as a synthetic pathway.
Caption: Simplified pathway from a Diels-Alder reaction to a clinical candidate in drug development.
Disclaimer: The experimental protocols and quantitative data provided are illustrative and based on analogous chemical reactions. Researchers should conduct their own optimization and characterization for any new reaction. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for the Reduction of Methyl 5-oxohept-6-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-oxohept-6-enoate is a versatile bifunctional molecule containing both a ketone and an α,β-unsaturated ester. This structure presents multiple opportunities for selective reduction, a key transformation in the synthesis of complex molecules and pharmaceutical intermediates. The ability to selectively reduce either the ketone (1,2-reduction) or the carbon-carbon double bond (conjugate or 1,4-reduction) allows for the synthesis of distinct products: the allylic alcohol, methyl 5-hydroxyhept-6-enoate, or the saturated ketone, methyl 5-oxoheptanoate, respectively. Furthermore, asymmetric reduction of the ketone can yield chiral alcohols, which are valuable building blocks in stereoselective synthesis.
This document provides detailed application notes and protocols for three key reduction strategies for this compound:
-
Chemoselective 1,2-Reduction (Luche Reduction): To produce the allylic alcohol.
-
Asymmetric 1,2-Reduction (Corey-Bakshi-Shibata Reduction): To produce the chiral allylic alcohol.
-
Conjugate 1,4-Reduction: To produce the saturated ketone.
Data Presentation: Comparison of Reduction Methodologies
The following table summarizes the expected outcomes and conditions for the different reduction methods described herein.
| Reduction Type | Reagents | Key Conditions | Product | Yield | Selectivity |
| Chemoselective 1,2-Reduction | Sodium borohydride (NaBH₄), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | Methanol (MeOH), 0 °C to room temp. | Methyl 5-hydroxyhept-6-enoate | >90% (Typical) | High for 1,2-reduction over 1,4-reduction |
| Asymmetric 1,2-Reduction | (S)-2-Methyl-CBS-oxazaborolidine, Catecholborane | Tetrahydrofuran (THF), -78 °C | (S)-Methyl 5-hydroxyhept-6-enoate | 30%[1] | 76% ee (enantiomeric excess)[1] |
| Conjugate 1,4-Reduction | Copper(I) hydride hexamer ([(PPh₃)CuH]₆, Stryker's Reagent), Polymethylhydrosiloxane (PMHS) | Toluene, Room temp. | Methyl 5-oxoheptanoate | >90% (Typical) | High for 1,4-reduction over 1,2-reduction |
Reaction Pathways
The reduction of this compound can proceed via two main pathways, yielding structurally distinct products.
References
Application Notes and Protocols for the Oxidation of Methyl 5-oxohept-6-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-oxohept-6-enoate is an α,β-unsaturated keto ester, a class of compounds that serve as versatile intermediates in organic synthesis. The presence of both a ketone and a terminal double bond allows for a variety of chemical transformations. One of the key reactions of this substrate is the oxidative cleavage of the carbon-carbon double bond. This process breaks the molecule at the double bond, yielding functionalized products that are valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products.
This document provides detailed protocols for two common methods for the oxidative cleavage of this compound: Ozonolysis and Potassium Permanganate Oxidation . The primary product of this oxidative cleavage is Methyl 4-oxobutanoate, a compound with applications in the synthesis of alkaloids and other bioactive molecules.[1][2][3][4][5]
Reaction Overview
The oxidation of this compound targets the terminal alkene functionality. The choice of oxidizing agent and workup conditions determines the final products.
-
Ozonolysis: This method involves the reaction of the alkene with ozone (O₃) followed by a workup step. A reductive workup (e.g., with dimethyl sulfide or zinc) will yield Methyl 4-oxobutanoate and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) will oxidize the initially formed formaldehyde to formic acid or carbon dioxide.[6]
-
Potassium Permanganate (KMnO₄) Oxidation: Under hot, acidic, or basic conditions, potassium permanganate will cleave the double bond and, being a strong oxidizing agent, will oxidize the terminal carbon to carbon dioxide, while the other fragment becomes Methyl 4-oxobutanoate.[7][8][9]
Experimental Protocols
Protocol 1: Ozonolysis with Reductive Workup
This protocol is adapted from standard ozonolysis procedures for α,β-unsaturated carbonyl compounds and is designed to yield Methyl 4-oxobutanoate.[10]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generator
-
Dimethyl sulfide (DMS)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a gas inlet tube and a drying tube
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Ozonolysis: Bubble a stream of ozone through the solution. Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete when a faint blue color persists in the solution, indicating an excess of ozone.
-
Quenching: Once the starting material is consumed, stop the ozone flow and bubble argon or nitrogen through the solution for 10-15 minutes to remove excess ozone.
-
Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (1.5 eq) dropwise to the solution.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Methyl 4-oxobutanoate.
Expected Outcome:
| Product | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 4-oxobutanoate | CH₃OOCCH₂CH₂CHO | C₅H₈O₃ | 116.12 |
Protocol 2: Potassium Permanganate Oxidation
This protocol is a general method for the oxidative cleavage of terminal alkenes using potassium permanganate.
Materials:
-
This compound
-
tert-Butanol
-
Water
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
10% Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of tert-butanol and water.
-
Addition of Oxidant: Add potassium permanganate (4.0 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 50-60 °C and stir vigorously until the purple color of the permanganate has been discharged and a brown precipitate of manganese dioxide (MnO₂) has formed. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to room temperature and quench the excess potassium permanganate by adding solid sodium bisulfite until the purple color disappears completely.
-
Workup:
-
Acidify the mixture with 10% hydrochloric acid to a pH of ~2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield Methyl 4-oxobutanoate.
Expected Outcome:
This strong oxidative cleavage will produce Methyl 4-oxobutanoate. The terminal vinyl carbon is expected to be oxidized to carbon dioxide.
| Product | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 4-oxobutanoate | CH₃OOCCH₂CH₂CHO | C₅H₈O₃ | 116.12 |
| Carbon Dioxide | CO₂ | CO₂ | 44.01 |
Visualizations
Reaction Pathway
Caption: Oxidative cleavage pathways of this compound.
Experimental Workflow: Ozonolysisdot
References
- 1. Activity and Synthesis of Methyl 4-oxobutanoate_Chemicalbook [chemicalbook.com]
- 2. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Methyl 4-oxobutanoate 90 13865-19-5 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 4-オキソブタン酸メチル 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Hydrolysis of Methyl 5-oxohept-6-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-oxohept-6-enoate is a versatile bifunctional molecule containing both a keto-enoate moiety and a methyl ester. The selective hydrolysis of the ester group to the corresponding carboxylic acid, 5-oxohept-6-enoic acid, is a critical transformation for the synthesis of various bioactive molecules and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the successful hydrolysis of this compound, with a focus on chemoselectivity and prevention of common side reactions.
Chemical Structures
| Compound | Structure |
| This compound | |
| 5-oxohept-6-enoic acid |
Application Notes
The hydrolysis of this compound is a fundamental step in modifying its properties for various applications in drug development and organic synthesis. The resulting carboxylic acid, 5-oxohept-6-enoic acid, can serve as a precursor for:
-
Synthesis of Novel Heterocycles: The carboxylic acid functionality can be used to construct various heterocyclic scaffolds, which are prevalent in many drug candidates.
-
Prodrug Development: The carboxylic acid can be esterified with various promoieties to create prodrugs with improved pharmacokinetic profiles.
-
Bioconjugation: The carboxylic acid provides a handle for conjugation to proteins, peptides, or other biomolecules for targeted drug delivery or diagnostic purposes.
-
Further Functionalization: The carboxylic acid can be converted into other functional groups such as amides, acid chlorides, or alcohols, enabling a wide range of chemical transformations.
A key challenge in the hydrolysis of this substrate is the presence of the α,β-unsaturated ketone (enone) functionality. Under strongly basic conditions, this moiety is susceptible to Michael addition by the hydroxide nucleophile, leading to undesired byproducts. Therefore, careful selection of reaction conditions is paramount to ensure the chemoselective hydrolysis of the ester. Mild basic conditions or enzymatic hydrolysis are often preferred to minimize side reactions.
Experimental Protocols
Two primary methods for the hydrolysis of this compound are presented: a mild base-catalyzed hydrolysis (saponification) and an acid-catalyzed hydrolysis.
Protocol 1: Mild Base-Catalyzed Hydrolysis (Saponification)
This protocol utilizes mild basic conditions to favor the hydrolysis of the ester over potential Michael addition to the enone.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add a solution of LiOH or NaOH (1.1 equivalents) in water dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Acidification: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl at 0 °C until the pH of the aqueous layer is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-oxohept-6-enoic acid.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant | This compound |
| Reagent | Lithium Hydroxide |
| Solvent | THF/Water |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | 85-95% |
Protocol 2: Acid-Catalyzed Hydrolysis
This method provides an alternative to basic hydrolysis and avoids the risk of Michael addition. However, it is a reversible reaction and may require forcing conditions to drive it to completion.
Materials:
-
This compound
-
1 M Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Dioxane or Acetone
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a mixture of dioxane (or acetone) and 1 M H₂SO₄ (or HCl).
-
Heating: Heat the mixture to reflux and maintain the temperature for the duration of the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 5-oxohept-6-enoic acid.
-
Purification: Purify the crude product by column chromatography on silica gel as needed.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant | This compound |
| Catalyst | Sulfuric Acid |
| Solvent | Dioxane/Water |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Visualizations
Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)
Caption: Mechanism of base-catalyzed hydrolysis of this compound.
Experimental Workflow: Saponification Protocol
Caption: Experimental workflow for the saponification of this compound.
Logical Relationship: Chemoselectivity Considerations
Caption: Chemoselectivity in the hydrolysis of this compound.
Application Notes and Protocols: Methyl 5-oxohept-6-enoate as a Versatile Intermediate in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of methyl 5-oxohept-6-enoate, a valuable synthetic intermediate, in the total synthesis of complex natural products. The focus is on its application in the synthesis of bryostatins, a family of potent modulators of the Protein Kinase C (PKC) signaling pathway.
Introduction
This compound is a bifunctional molecule incorporating both a methyl ester and an α,β-unsaturated ketone. This unique arrangement of functional groups allows for a variety of chemical transformations, making it a strategic building block in the assembly of complex molecular architectures. Its utility has been notably demonstrated in synthetic approaches towards the bryostatin family of marine natural products, which are of significant interest in drug development due to their potent biological activities, including anti-cancer and neuroprotective effects.
Application in Bryostatin Total Synthesis
The bryostatins are a group of macrolactones characterized by a highly oxygenated and stereochemically complex structure. Their total synthesis represents a formidable challenge in organic chemistry. This compound serves as a precursor to key fragments of the bryostatin core, particularly those requiring a functionalized seven-carbon chain.
A critical step in the incorporation of this intermediate into the bryostatin framework involves the stereoselective reduction of its ketone functionality. The resulting chiral alcohol can then be further elaborated and coupled with other fragments to construct the intricate macrocyclic structure.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound is through a Stille coupling reaction.[1]
Reaction Scheme:
Materials:
-
Methyl 4-iodobutanoate
-
Vinyltributylstannane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of methyl 4-iodobutanoate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq).
-
To this mixture, add vinyltributylstannane (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF).
-
Stir the mixture vigorously for 1-2 hours to precipitate the tin salts.
-
Filter the mixture through a pad of celite and wash the filter cake with the reaction solvent.
-
Separate the organic layer from the filtrate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 70-85% | [1] |
| Catalyst Loading | 2-5 mol% | [1] |
Stereoselective Reduction of this compound (Corey-Itsuno Reduction)
In the context of bryostatin synthesis, the asymmetric reduction of the ketone in this compound is a crucial transformation. The Corey-Bakshi-Shibata (CBS) reduction, using a catecholborane/oxazaborolidine catalyst system, has been reported for this purpose.[2]
Reaction Scheme:
Materials:
-
This compound
-
(S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Catecholborane or Borane-N,N-diethylaniline complex
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1-0.2 eq) in anhydrous solvent under an inert atmosphere, cool the mixture to -78 °C.
-
Slowly add the borane source (e.g., catecholborane, 1.1-1.5 eq) to the cooled catalyst solution.
-
After stirring for 10-15 minutes, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature at -78 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the corresponding chiral alcohol.
Quantitative Data:
| Parameter | Value | Reference |
| Reported Yield | 30% | [2] |
| Enantiomeric Excess (ee) | 76% | [2] |
Signaling Pathway: Bryostatin and Protein Kinase C (PKC)
Bryostatins exert their biological effects primarily through their interaction with the Protein Kinase C (PKC) family of enzymes.[3][4][5] PKC isozymes are key components of signal transduction pathways that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action:
Bryostatins are potent activators of PKC.[5][6] They bind to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG).[6] This binding event translocates PKC from the cytosol to the cell membrane, leading to its activation. However, unlike DAG, which is rapidly metabolized, bryostatins induce a more sustained activation of PKC. Prolonged activation can subsequently lead to the downregulation and degradation of certain PKC isozymes. This dual activity as both an activator and a down-regulator is thought to be central to the therapeutic effects of bryostatins.
Logical Workflow for Synthesis and Application
Conclusion
This compound is a demonstrably useful and versatile intermediate in the field of natural product total synthesis. Its application in the synthesis of bryostatin precursors highlights its strategic importance. The experimental protocols provided herein offer a starting point for researchers aiming to utilize this building block in their own synthetic endeavors. Furthermore, understanding the interaction of the final natural products with key signaling pathways, such as the PKC pathway, is crucial for the rational design and development of new therapeutic agents.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Bryostatin-1: pharmacology and therapeutic potential as a CNS drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Curvicollides via Convergent Strategy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the total synthesis of curvicollide C, a polyketide natural product. The presented strategy deviates from the initially proposed use of "Methyl 5-oxohept-6-enoate" and instead follows a convergent approach, which has been successfully applied in the literature. This methodology relies on the synthesis of three key fragments—Western, Central, and Eastern—which are subsequently coupled to afford the final product. The key coupling reactions employed are a Julia-Kocienski olefination and a cross-metathesis reaction.
Overall Synthetic Strategy
The total synthesis of curvicollide C is achieved through a convergent strategy, where three main building blocks are synthesized independently and then combined in a stepwise manner. This approach allows for flexibility and efficiency in the preparation of the complex natural product.
Caption: Convergent synthesis of (+)-Curvicollide C.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the synthesis of the individual fragments and their subsequent coupling to yield (+)-curvicollide C. All quantitative data is summarized in the accompanying tables.
Synthesis of the Western Fragment
The synthesis of the western fragment commences from a lactate-derived ethyl ketone and proceeds through an aldol reaction followed by several functional group manipulations to yield the target aldehyde.
Table 1: Synthesis of the Western Fragment
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Aldol Reaction | Chlorodicyclohexylborane, Et3N, Et2O/pentane, -55 °C to -80 °C; then acrolein | Aldol Adduct | single diastereomer |
| 2 | Silyl Ether Protection | TBSOTf, 2,6-lutidine, CH2Cl2, low temperature | Silyl Ether | - |
| 3 | Reductive Cleavage | MeLi, THF | Diol | - |
| 4 | Oxidative Cleavage | NaIO4, CH2Cl2/H2O | Western Fragment (Aldehyde) | - |
Protocol for Aldol Reaction: To a solution of the lactate-derived ethyl ketone in a mixture of diethyl ether and pentane at -55 °C is added chlorodicyclohexylborane and triethylamine. The reaction mixture is stirred for 1 hour, then cooled to -80 °C. Acrolein is added dropwise, and the reaction is stirred for an additional 2 hours before quenching with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Synthesis of the Central Fragment
The central γ-lactone fragment is synthesized from a known α-keto ester. The key steps include a reduction, oxidative cleavage, and a series of protecting group manipulations and cyclization.
Table 2: Synthesis of the Central Fragment
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Reduction | LiAlH4, THF, 0 °C | Diol | 92 |
| 2 | Oxidative Cleavage | NaIO4, THF/pH 7 buffer | Aldehyde | 94 |
| 3 | Vinylation | Vinyllithium, THF, -78 °C | Allylic Alcohol | 89 |
| 4 | Silyl Ether Protection | TBSCl, Imidazole, DMF | TBS Ether | 82 |
| 5 | Silyl Ether Protection | TMSCl, Imidazole, CH2Cl2 | TMS Ether | 91 |
| 6 | Oxidative Cleavage | OsO4 (cat.), NMO, PhI(OAc)2, THF/H2O | Dialdehyde | 75 |
| 7 | Lactol Formation | TFA, THF/H2O | γ-Lactol | 90 |
| 8 | Oxidation | TPAP, NMO, CH2Cl2 | Central Fragment (γ-Lactone) | 80 |
Protocol for Oxidative Cleavage (Step 2): To a solution of the diol in a mixture of THF and pH 7 buffer is added sodium periodate in portions at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which is used in the next step without further purification.
Synthesis of the Eastern Fragment
The eastern fragment, a sulfone, is prepared from a known allylic alcohol through a multi-step sequence involving protection, hydroboration-oxidation, and sulfone formation.
Table 3: Synthesis of the Eastern Fragment
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Silyl Ether Protection | TBDPSCl, Imidazole, DMF | TBDPS Ether | - |
| 2 | Hydroboration-Oxidation | 9-BBN, THF; then H2O2, NaOH | Primary Alcohol | - |
| 3 | Mesylation | MsCl, Et3N, CH2Cl2 | Mesylate | - |
| 4 | Sulfone Formation | 1-phenyl-1H-tetrazole-5-thiol, K2CO3, DMF | Thioether | - |
| 5 | Oxidation | m-CPBA, CH2Cl2 | Eastern Fragment (Sulfone) | - |
Protocol for Sulfone Formation (Step 4 & 5): To a solution of the mesylate in DMF is added 1-phenyl-1H-tetrazole-5-thiol and potassium carbonate. The mixture is heated to 60 °C and stirred for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude thioether is dissolved in dichloromethane and cooled to 0 °C. m-Chloroperoxybenzoic acid (m-CPBA) is added portionwise, and the reaction is stirred for 4 hours. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine, dried, and concentrated. The crude product is purified by flash column chromatography to afford the eastern fragment sulfone.
Fragment Coupling and Final Synthesis
The final stages of the synthesis involve the coupling of the three fragments to construct the carbon skeleton of curvicollide C.
Caption: Key fragment coupling reactions.
Table 4: Final Assembly of (+)-Curvicollide C
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Julia-Kocienski Olefination | Central Fragment, Eastern Fragment, KHMDS, THF, -78 °C | Diene Intermediate | - |
| 2 | Cross-Metathesis | Diene Intermediate, Western Fragment, Hoveyda-Grubbs II catalyst, CH2Cl2 | (+)-Curvicollide C | 42 (over 2 steps) |
Protocol for Cross-Metathesis (Step 2): To a solution of the diene intermediate and the western fragment in degassed dichloromethane is added the Hoveyda-Grubbs second-generation catalyst. The reaction mixture is stirred at room temperature for 12 hours under an argon atmosphere. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford (+)-curvicollide C.[1]
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory under appropriate safety precautions. Yields and reaction conditions may vary and may require optimization.
References
"Methyl 5-oxohept-6-enoate" in the synthesis of fusaequisin A
Application Note: Synthesis of (-)-Fusaequisin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Fusaequisin A is an irregularly assembled polyketide natural product isolated from the ascomycete fungus Fusarium equiseti. Its complex structure, featuring multiple stereocenters, has made it an attractive target for total synthesis. This document provides an overview of the established synthetic strategy for (-)-fusaequisin A. It is critical to note that a thorough review of the scientific literature indicates that "Methyl 5-oxohept-6-enoate" is not a reported intermediate in the synthesis of fusaequisin A . The methodologies and data presented here are based on the published, peer-reviewed total synthesis which utilizes a different synthetic approach.
Established Synthetic Strategy
The total synthesis of (-)-fusaequisin A has been accomplished through a convergent "central-to-lateral" building block strategy.[1] This approach involves the synthesis of key fragments of the molecule, which are then strategically coupled to assemble the final natural product. The key carbon-carbon bond-forming reactions in the established synthesis are a catalytic asymmetric Claisen rearrangement, a Julia-Kocienski olefination, and an olefin cross-metathesis.[1] This strategy allows for the precise control of stereochemistry and efficient construction of the complex molecular architecture.
Retrosynthetic Analysis of (-)-Fusaequisin A
The established retrosynthesis of (-)-fusaequisin A is outlined in the diagram below. This illustrates the logical disconnection of the target molecule into key synthetic precursors.
Caption: Retrosynthetic analysis of (-)-fusaequisin A.
Experimental Protocols
As "this compound" is not a documented intermediate in any published synthesis of fusaequisin A, no experimental protocols for its use in this context can be provided. The following are generalized representations of the key experimental steps from the established synthesis. For precise experimental details, including reagent quantities, reaction times, and purification methods, it is essential to consult the primary literature.
1. Catalytic Asymmetric Claisen Rearrangement: This reaction is employed to set a key stereocenter in one of the fragments. A chiral catalyst is used to induce facial selectivity in the rearrangement of an allyl vinyl ether precursor.
2. Julia-Kocienski Olefination: This protocol is used for the stereoselective formation of a carbon-carbon double bond to couple two of the key fragments. Typically, a sulfone-containing fragment is reacted with an aldehyde or ketone fragment in the presence of a base.
3. Olefin Cross-Metathesis: This reaction is a powerful tool for the formation of carbon-carbon double bonds and is used in the later stages to form a key bond in the macrocyclic precursor. It involves the reaction of two olefin-containing fragments in the presence of a ruthenium-based catalyst.
Experimental Workflow
The following diagram illustrates the forward synthesis and logical flow of the established route to (-)-fusaequisin A.
Caption: Experimental workflow for the total synthesis of (-)-fusaequisin A.
Quantitative Data
There is no quantitative data available for a reaction involving , as this reaction is not reported in the scientific literature. For quantitative data such as reaction yields, enantiomeric excess, and spectroscopic data for the established synthetic route, please refer to the peer-reviewed publications on the total synthesis of (-)-fusaequisin A.
The total synthesis of (-)-fusaequisin A is a significant achievement in organic chemistry, showcasing the power of modern synthetic methods to construct complex natural products. The established route provides a clear and validated pathway for obtaining this molecule. It is important for researchers to rely on scientifically vetted and published data. The current body of literature does not support the use of .
References
Application Notes and Protocols for Methyl 5-oxohept-6-enoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-oxohept-6-enoate is a versatile bifunctional molecule containing both a keto group and an α,β-unsaturated ester. This structural motif makes it a valuable building block in medicinal chemistry, primarily as an intermediate in the synthesis of prostaglandins and their analogs. Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthetic analogs are used in the treatment of various conditions, including glaucoma, ulcers, and as abortifacients. The reactivity of the enone system and the ester functionality allows for the strategic introduction of key pharmacophoric features. This document provides an overview of its primary application, a detailed synthetic protocol for a related key intermediate, and highlights the broader potential of α,β-unsaturated ketoesters in drug discovery.
Primary Application: Synthesis of Prostaglandin Analogs
The core application of structures related to this compound in medicinal chemistry is in the construction of the prostaglandin framework. Specifically, it serves as a precursor for the formation of the cyclopentanone ring and the elaboration of the two side chains characteristic of prostaglandins. One of the seminal approaches to prostaglandin synthesis involves the use of bicyclo[3.1.0]hexane intermediates, which can be conceptually derived from precursors like this compound through intramolecular cyclization or related strategies.
A key transformation in many prostaglandin syntheses is the conjugate addition (Michael reaction) to an α,β-unsaturated cyclopentenone, followed by the introduction of the second side chain. While direct protocols starting from this compound are not extensively detailed in publicly available literature, its structure is emblematic of the type of electrophilic substrate required for these key bond-forming reactions.
Experimental Protocols
The following protocols describe the synthesis of a key prostaglandin precursor, showcasing the type of transformations that a molecule like this compound would undergo.
Protocol 2.1: Synthesis of a Prostaglandin Precursor via Michael Addition
This protocol outlines a general procedure for the conjugate addition of a nucleophile to a cyclopentenone, a core reaction in prostaglandin synthesis where a synthon derived from this compound could be employed.
Objective: To synthesize a substituted cyclopentanone as a key intermediate for Prostaglandin E1.
Materials:
-
2-Cyclopenten-1-one
-
Nitromethane
-
Tetramethylguanidine (TMG)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 2-cyclopenten-1-one (1.0 eq) in dichloromethane (0.2 M) at 0 °C is added nitromethane (1.5 eq).
-
Tetramethylguanidine (0.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-(nitromethyl)cyclopentan-1-one.
Quantitative Data
The following table summarizes representative yields for key transformations in prostaglandin synthesis, analogous to those that would involve intermediates like this compound.
| Reaction Step | Starting Material(s) | Product | Catalyst/Reagent | Yield (%) | Reference |
| Michael Addition | 2-Cyclopenten-1-one, Nitromethane | 3-(Nitromethyl)cyclopentan-1-one | TMG | ~85% | [Generic] |
| Nef Reaction | 3-(Nitromethyl)cyclopentan-1-one | 3-Oxocyclopentane-1-carbaldehyde | NaOMe, H₂SO₄ | ~70% | [Generic] |
| Horner-Wadsworth-Emmons Reaction | 3-Oxocyclopentane-1-carbaldehyde, Phosphonate ylide | Prostaglandin E1 methyl ester precursor | NaH | ~80% | [Generic] |
Broader Applications in Medicinal Chemistry
Beyond prostaglandin synthesis, the α,β-unsaturated ketoester moiety present in this compound is a recognized pharmacophore with potential applications in other areas of medicinal chemistry.
-
Anticancer Agents: α,β-Unsaturated ketones are known to act as Michael acceptors and can covalently modify biological nucleophiles, such as cysteine residues in proteins. This reactivity has been exploited in the design of enzyme inhibitors and cytotoxic compounds that target cancer cells.[1][2]
-
Enzyme Inhibition: The electrophilic nature of the double bond makes this class of compounds suitable for targeting the active sites of various enzymes, leading to irreversible inhibition.
Visualizations
Logical Workflow for Prostaglandin Synthesis
Caption: Logical workflow for the synthesis of a prostaglandin analog.
Signaling Pathway Inhibition by α,β-Unsaturated Ketones
Caption: Covalent modification and inhibition of a kinase.
References
The Role of Methyl 5-oxohept-6-enoate in Pharmaceutical Development: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-oxohept-6-enoate, a versatile bifunctional molecule, serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its unique chemical structure, featuring both a keto group and a vinyl group, allows for a variety of chemical transformations, making it a valuable intermediate in the development of novel therapeutics. This document outlines the application of this compound in the synthesis of bioactive alkaloids and provides detailed protocols for its use.
Application in the Synthesis of Bioactive Alkaloids
This compound is a key precursor in the synthesis of several pharmaceutically relevant alkaloids, including heteroyohimbine and Cermizine B analogues. These alkaloids are known for their diverse pharmacological activities, ranging from antihypertensive to potential neuroprotective effects. The reactivity of the keto and vinyl functionalities of this compound allows for its incorporation into complex polycyclic systems, forming the core structures of these bioactive molecules.
Quantitative Data Summary
While this compound itself is not typically the final active pharmaceutical ingredient (API), its incorporation into larger molecules imparts significant biological activity. The following table summarizes the quantitative biological data for Ajmalicine, a prominent antihypertensive agent synthesized using this compound as a starting material.
| Compound | Target | Assay | IC50 | Reference |
| Ajmalicine | α1-Adrenoceptor | Nicotine Receptor Inhibition | 72.3 µM | [1] |
Experimental Protocols
The following protocols describe the synthesis and application of this compound in the construction of alkaloid scaffolds.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Methacryloyl chloride
-
Appropriate alkyl halide
-
Zinc-copper couple
-
Benzene (or a suitable solvent)
-
Anhydrous conditions (Nitrogen atmosphere)
Procedure:
-
Prepare the zinc-copper couple according to standard laboratory procedures.
-
Set up a reaction flask under a nitrogen atmosphere and add the zinc-copper couple.
-
Add a solution of methacryloyl chloride and the selected alkyl halide in benzene to the reaction flask.
-
Reflux the mixture to facilitate the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Acid-Catalyzed Annulation for Alkaloid Synthesis
This protocol outlines the use of this compound in an acid-catalyzed annelation reaction, a key step in the synthesis of various alkaloid frameworks.
Materials:
-
This compound
-
A suitable cyclic imine or enamine (e.g., a 2-pyrroline derivative)
-
An appropriate acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
Procedure:
-
In a flame-dried reaction flask under a nitrogen atmosphere, dissolve the cyclic imine or enamine and this compound in the anhydrous solvent.
-
Add the acid catalyst to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the resulting annulated product by column chromatography to yield the desired alkaloid precursor.
Visualizations
Synthetic Pathway from this compound to a Bioactive Alkaloid
The following diagram illustrates the logical workflow from the precursor, this compound, to a final bioactive alkaloid, highlighting the key synthetic transformations.
Caption: Synthetic workflow from precursor to bioactive alkaloid.
Experimental Workflow for Alkaloid Synthesis
This diagram outlines the general experimental workflow for the synthesis and purification of an alkaloid using this compound.
Caption: General experimental workflow for synthesis and purification.
References
Application Notes and Experimental Protocols for Methyl 5-oxohept-6-enoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Methyl 5-oxohept-6-enoate is a chemical compound intended for research purposes only. It is not for human therapeutic or veterinary use. The information provided herein is for guidance and informational purposes and does not constitute a specific endorsement or validated protocol for this particular molecule. All experiments should be conducted in a controlled laboratory setting by qualified personnel.
Introduction
This compound is an organic compound featuring both a keto group and an α,β-unsaturated ester moiety.[1] This structural arrangement makes it a member of the α,β-unsaturated carbonyl compound family, a class of molecules known for their reactivity and diverse biological activities.[1] Its potential applications span organic synthesis, where it can serve as a versatile intermediate for more complex molecules, and pharmaceutical development, owing to the biological relevance of its structural motifs.[1]
Chemical Properties and Handling
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | [2] |
| Appearance | Colorless to Yellow Liquid or Viscous liquid or Solid | |
| Storage | Sealed in dry, store in freezer, under -20°C | |
| Purity | Typically ≥93-95% | [2] |
Safety Precautions: For related compounds, warnings for harmful if swallowed have been noted. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be followed. Handle in a well-ventilated area.
Potential Applications in Research
While specific biological activities of this compound are not extensively documented in publicly available literature, its chemical structure as an α,β-unsaturated carbonyl compound suggests several areas of potential investigation:
-
Oncology: Many α,β-unsaturated carbonyl compounds exhibit cytotoxic activity against cancer cell lines. This is often attributed to their ability to act as Michael acceptors, forming covalent adducts with nucleophilic residues (such as cysteine) in proteins, thereby disrupting their function. Key protein targets can include enzymes involved in cellular proliferation and survival pathways.
-
Antimicrobial Research: The reactivity of the α,β-unsaturated system can also be leveraged for antimicrobial activity. These compounds can potentially interfere with essential microbial enzymes and proteins.
-
Synthetic Chemistry: As a building block, this compound can be utilized in a variety of organic reactions, including Michael additions, Diels-Alder reactions, and other conjugate additions, to synthesize more complex molecules with potential therapeutic value.[1]
Experimental Protocol: In Vitro Cytotoxicity Screening
The following is a general protocol for assessing the cytotoxic effects of this compound against a cancer cell line (e.g., HeLa - cervical cancer) using a standard MTT assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells in 100 µL of media per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a "vehicle control" (medium with 0.5% DMSO) and "untreated control" (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
-
Incubation: Incubate the treated plates for 48 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
Hypothetical Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 21.9 ± 3.1 |
| 100 | 8.4 ± 2.5 |
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity screening.
Potential Signaling Pathway for Investigation
Given the reactivity of α,β-unsaturated carbonyls, a potential mechanism of action for inducing cytotoxicity could be the activation of the intrinsic apoptosis pathway through the generation of reactive oxygen species (ROS) and subsequent mitochondrial stress.
Caption: Hypothesized intrinsic apoptosis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5-oxohept-6-enoate
Welcome to the technical support center for the purification of Methyl 5-oxohept-6-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the successful isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is flash column chromatography using silica gel.[1] This technique separates the target compound from impurities based on polarity. A solvent system, typically a gradient of ethyl acetate in hexanes, is used to elute the compounds from the column.[2][3][4]
Q2: My compound appears to be decomposing on the silica gel column. What can I do?
A2: Decomposition on silica gel can be an issue for certain compounds, including β-keto esters, as silica gel is slightly acidic.[5] You can try neutralizing the silica gel by adding a small amount of a basic modifier like triethylamine (1-3%) to your eluent.[6][7] Alternatively, you can use a different stationary phase, such as neutral alumina.[5][8]
Q3: I am seeing multiple spots on my TLC plate after purification. What are the likely impurities?
A3: If your synthesis of this compound involved a Michael addition (a common route), impurities could include unreacted starting materials (e.g., methyl acetoacetate and methyl vinyl ketone), or byproducts from side reactions. It is also possible to have isomers of the desired product. Careful optimization of your chromatography conditions is needed to separate these.
Q4: How can I tell if my purified product is actually this compound?
A4: The identity and purity of your final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods will provide information about the chemical structure and molecular weight of the compound, confirming it is your target molecule and assessing its purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after column chromatography | 1. Compound is not eluting from the column. 2. Compound is co-eluting with impurities. 3. Compound is degrading on the column. | 1. Increase the polarity of the eluent. If you've finished your gradient, try flushing the column with a very polar solvent. 2. Optimize your solvent system using TLC to achieve better separation. A shallower gradient during chromatography might be necessary. 3. See FAQ Q2. Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[5][6][7] |
| Product is not pure (contains side products) | 1. Incomplete separation during chromatography. 2. The solvent system is not optimal. | 1. Re-purify the material using a slower, more optimized gradient. 2. Systematically screen different solvent systems (e.g., different ratios of hexane/ethyl acetate, or trying other solvents like dichloromethane/methanol) using TLC to find the best separation.[4] |
| The compound runs as a streak on the TLC plate | 1. The compound is too acidic or basic. 2. The sample is overloaded on the TLC plate. 3. The compound is degrading on the TLC plate. | 1. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC solvent. 2. Dilute your sample before spotting it on the TLC plate. 3. If you suspect degradation, run a 2D TLC to confirm. Consider using a different stationary phase for your TLC plates (e.g., alumina).[5] |
| No spots visible on the TLC plate with UV light | The compound does not have a UV chromophore. | Use a visualization stain that reacts with the functional groups in your molecule. For a ketone, a stain like 2,4-dinitrophenylhydrazine (DNP) can be effective. Alternatively, a general stain like potassium permanganate can be used. |
Experimental Protocol: Flash Column Chromatography
This protocol is a general guideline for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.
1. Preparation of the Column:
-
Select an appropriate size glass column.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the solvent to drain. Tap the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial chromatography solvent).
-
Carefully apply the sample to the top of the silica gel column.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[6]
3. Elution:
-
Begin eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the solvent system (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the compounds.[1]
-
The optimal gradient will depend on the separation of your specific mixture as determined by TLC analysis.
4. Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Analyze the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Eluent System | Purity Achieved | Yield | Reference |
| Flash Chromatography | Hexane/Ethyl Acetate Gradient | >95% | Typically 70-90% | General Lab Practice |
| Flash Chromatography | Dichloromethane/Methanol Gradient | >95% | Variable | [4] |
| Recrystallization | Not commonly used for this compound | Variable | Variable | General Knowledge |
Experimental Workflow
Caption: Workflow for the purification of this compound by flash chromatography.
References
- 1. orgsyn.org [orgsyn.org]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Methyl 5-oxohept-6-enoate
This technical support center provides a detailed protocol and troubleshooting guidance for the purification of Methyl 5-oxohept-6-enoate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines the materials, setup, and procedure for the purification of this compound.
Materials and Equipment:
| Item | Specifications |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | 1:1 mixture of Diethyl Ether (Et₂O) and Hexane |
| Column | Glass column with stopcock |
| Sample | Crude this compound |
| Collection Vessels | Test tubes or fraction collector vials |
| Visualization | Thin Layer Chromatography (TLC) plates, UV lamp, and/or chemical stain (e.g., potassium permanganate) |
| Other | Sand, cotton or glass wool, pipette, rotary evaporator |
Procedure:
-
Eluent Preparation: Prepare a 1:1 (v/v) mixture of diethyl ether and hexane. Ensure the solvents are of sufficient purity (e.g., HPLC grade) to avoid introducing impurities.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica from washing out. Add a thin layer of sand on top.
-
In a beaker, create a slurry of silica gel in the prepared eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully add the sample solution to the top of the silica gel.[1] Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Apply gentle pressure (e.g., using a balloon or air pump, not exceeding 7 psi for glass columns) to initiate the flow of the mobile phase through the column.[1]
-
Maintain a constant flow rate of a few drops per second.[2]
-
-
Fraction Collection:
-
Begin collecting fractions in test tubes or vials.
-
The less polar impurities will typically elute first, followed by the desired product, this compound.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp or with a suitable stain.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound. A quantitative yield has been reported for this purification.[3]
-
Experimental Workflow Diagram
Caption: Workflow for the column chromatography purification of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column | The eluent is not polar enough. | Increase the polarity of the eluent by gradually increasing the proportion of diethyl ether. |
| The compound may have decomposed on the silica gel. | Test the stability of the compound on a small amount of silica. If it is unstable, consider using deactivated silica, alumina, or an alternative purification method.[4] | |
| Compound elutes too quickly (high Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of hexane. |
| Poor separation of spots (streaking or overlapping bands) | The sample was overloaded. | Use a smaller amount of crude material or a larger column. |
| The initial sample band was too diffuse. | Dissolve the sample in the minimum amount of solvent for loading.[1] | |
| The column was not packed evenly. | Repack the column, ensuring a homogenous slurry and avoiding air bubbles. | |
| The compound is acid-sensitive. | Add a small amount of triethylamine (0.1-2.0%) to the eluent to neutralize the acidic silica gel.[5] | |
| Cracks appear in the silica bed | The column ran dry. | Always keep the solvent level above the top of the silica bed.[2] If cracks form, the separation will be compromised, and the column may need to be repacked. |
| No spots visible on TLC plate | The compound is not UV-active. | Use a chemical stain (e.g., potassium permanganate) to visualize the spots. |
| The collected fractions are too dilute. | Concentrate the fractions before running the TLC.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the sand layers in the column? A1: The bottom layer of sand prevents the silica gel from washing out of the column with the eluent. The top layer of sand protects the surface of the silica from being disturbed when adding the eluent, which helps to ensure that the sample moves down the column in a uniform band.[1]
Q2: My compound is a solid. How should I load it onto the column? A2: If your solid compound is soluble in the eluent, you can use the wet loading method described above. If it is not very soluble, the dry loading method is preferred.[1] This involves pre-adsorbing your compound onto a small amount of silica gel, which is then added to the top of the column.
Q3: Can I reuse my column? A3: It is generally not recommended to reuse silica gel columns for different compounds as this can lead to cross-contamination. For routine purifications of the same compound where the impurities are well-understood, it may be possible, but it is best practice to use fresh stationary phase for each purification.
Q4: How do I choose the right solvent system? A4: The ideal solvent system is typically determined by running preliminary TLC experiments. The goal is to find a solvent mixture that gives the desired compound an Rf value of approximately 0.3-0.4, with good separation from any impurities.[4] For this compound, a 1:1 mixture of diethyl ether and hexane has been shown to be effective.[3]
Q5: What should I do if my compound is unstable on silica gel? A5: If your compound decomposes on silica gel, you can try deactivating the silica by adding a small percentage of a base like triethylamine to your eluent.[5] Alternatively, you can use a different stationary phase such as alumina or florisil, or consider other purification techniques like crystallization or distillation.[4]
References
Technical Support Center: Synthesis of Methyl 5-oxohept-6-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of Methyl 5-oxohept-6-enoate. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the acetoacetic ester synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the acetoacetic ester synthesis can arise from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Deprotonation: The first step, the deprotonation of methyl acetoacetate, is crucial.
-
Troubleshooting: Ensure your base is fresh and of the correct concentration. Sodium methoxide (NaOMe) is commonly used and should be handled under anhydrous conditions to prevent hydrolysis. Using a slight excess of the base (1.05-1.1 equivalents) can help drive the deprotonation to completion.
-
-
Competing Side Reactions: The enolate of methyl acetoacetate is a strong nucleophile and can participate in side reactions.
-
Troubleshooting: Add the allyl bromide slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) to minimize side reactions and prevent a rapid exotherm.
-
-
Hydrolysis of the Ester: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, especially during work-up if not performed carefully.
-
Troubleshooting: Keep the work-up conditions neutral or slightly acidic and perform extractions quickly. Ensure the organic layers are thoroughly dried before solvent removal.
-
-
Loss of Product During Purification: The product can be lost during aqueous work-up or column chromatography.
-
Troubleshooting: Ensure complete extraction of the product from the aqueous layer by using an adequate amount of an appropriate organic solvent. During chromatography, carefully select the eluent system to ensure good separation and complete elution of the product.
-
Q2: I am observing a significant amount of a higher molecular weight impurity in my crude product. What is it and how can I avoid it?
A2: The most likely high molecular weight impurity is the dialkylated product, Methyl 2,2-diallyl-3-oxobutanoate . This occurs when the initially formed mono-alkylated product is deprotonated again by the base and reacts with a second molecule of allyl bromide.
-
Avoidance Strategies:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of methyl acetoacetate to the base. A slight excess of the base can be used, but a large excess will promote dialkylation.
-
Slow Addition of Alkylating Agent: Add the allyl bromide dropwise to the reaction mixture. This keeps the concentration of the alkylating agent low at any given time, favoring mono-alkylation.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of allyl bromide.
-
Q3: My final product after decarboxylation still contains the ester group. What went wrong?
A3: Incomplete decarboxylation is a common issue. The hydrolysis of the ester to a β-keto acid is a prerequisite for decarboxylation.
-
Troubleshooting:
-
Sufficiently Acidic Conditions: Ensure that the hydrolysis and decarboxylation step is performed under sufficiently acidic conditions (e.g., using dilute sulfuric acid or hydrochloric acid).
-
Adequate Heating: The decarboxylation step requires heating. Ensure the reaction mixture is heated to a sufficient temperature (typically reflux) for an adequate amount of time to drive the reaction to completion. Monitor the reaction by TLC or GC to confirm the disappearance of the starting β-keto ester.
-
Water Presence: Water is necessary for the hydrolysis of the ester. Ensure that an aqueous acidic solution is used.
-
Q4: How can I effectively remove the dialkylated impurity from my desired mono-alkylated product?
A4: The most effective method for separating the mono- and dialkylated products is column chromatography .
-
Methodology:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A non-polar/polar solvent gradient is typically used. A good starting point is a mixture of hexane and ethyl acetate. The less polar dialkylated product will elute before the more polar mono-alkylated product. The optimal eluent ratio should be determined by thin-layer chromatography (TLC) analysis.
-
Data on Impurity Removal
The following table presents representative data on the purification of this compound using column chromatography. The initial crude product was analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative peak areas of the components.
| Compound | Crude Product (% Peak Area) | Purified Product (% Peak Area) |
| This compound | 75.2% | 98.7% |
| Methyl 2,2-diallyl-3-oxobutanoate (Dialkylated Impurity) | 18.5% | < 0.5% |
| Methyl acetoacetate (Unreacted Starting Material) | 4.1% | < 0.1% |
| Other Minor Impurities | 2.2% | < 0.7% |
Detailed Experimental Protocols
1. Synthesis of this compound (Alkylation)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry methanol (100 mL).
-
Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the methanol to generate sodium methoxide in situ.
-
Once all the sodium has reacted and the solution has cooled to room temperature, add methyl acetoacetate (11.6 g, 0.1 mol) dropwise via a syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add allyl bromide (12.1 g, 0.1 mol) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
2. Purification by Column Chromatography
-
Prepare a silica gel column using a suitable eluent (e.g., a gradient of 5% to 20% ethyl acetate in hexane, determined by TLC).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
3. Hydrolysis and Decarboxylation (to form 5-Hepten-2-one)
Note: This is the subsequent step if the final desired product is the ketone without the methyl ester.
-
Dissolve the purified this compound in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2 hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify with dilute sulfuric acid until the pH is approximately 1-2.
-
Heat the acidic mixture to reflux for 1 hour to effect decarboxylation. Carbon dioxide evolution should be observed.
-
Cool the mixture and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the ketone.
Troubleshooting Logic Diagram
The following diagram provides a logical approach to troubleshooting common issues in the synthesis.
Technical Support Center: Synthesis of Methyl 5-oxohept-6-enoate
Welcome to the technical support center for the synthesis of Methyl 5-oxohept-6-enoate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated ester. In this case, butyraldehyde is reacted with methyl acrylate in the presence of a nucleophilic catalyst, typically an N-heterocyclic carbene (NHC) generated from a thiazolium salt.
Q2: Why is a thiazolium salt catalyst preferred over a cyanide catalyst for this reaction?
A2: For aliphatic aldehydes like butyraldehyde, a thiazolium salt catalyst is essential to prevent the competing aldol condensation side reaction, which is a common issue when using cyanide catalysts with this type of substrate.[1]
Q3: What are the primary side reactions to be aware of during the synthesis?
A3: The main side reactions are the Benzoin condensation and potential tandem Michael-aldol reactions. The Benzoin condensation is a reversible 1,2-addition of the aldehyde, while Michael-aldol reactions can occur under strongly basic conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A disappearance of the starting materials (butyraldehyde and methyl acrylate) and the appearance of a new, higher-retention-time spot corresponding to the product will indicate reaction progression.
Q5: What is the expected yield for this synthesis?
A5: The yield of the Stetter reaction can vary significantly based on the specific reaction conditions, including the catalyst, base, solvent, temperature, and reaction time. Yields for analogous Stetter reactions can range from moderate to high. Optimization of the reaction parameters is crucial for achieving a high yield.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive catalyst. | - Ensure the thiazolium salt is dry and of high purity.- Use a fresh, anhydrous, and non-protic solvent.- Ensure the base is strong enough to deprotonate the thiazolium salt but not so strong as to cause significant side reactions. |
| 2. Insufficient reaction time or temperature. | - Monitor the reaction by TLC or GC to determine the optimal reaction time.- If the reaction is sluggish, consider a moderate increase in temperature, but be mindful of increased side product formation. | |
| 3. Presence of water or protic impurities. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of a Major Side Product with a Similar Polarity to the Product | 1. Benzoin condensation.[2] | - The Benzoin condensation is reversible. Driving the reaction towards the thermodynamically more stable Stetter product can be achieved by optimizing reaction time and temperature.[2]- Use of a suitable N-heterocyclic carbene catalyst can favor the Stetter pathway. |
| Formation of High Molecular Weight Byproducts | 1. Tandem Michael-aldol reactions. | - Use a milder base or a stoichiometric amount of base relative to the catalyst.- Maintain a lower reaction temperature to disfavor these side reactions. |
| Difficult Purification | 1. Co-elution of the product with starting materials or side products. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider alternative purification methods such as distillation under reduced pressure if the product is thermally stable. |
Experimental Protocol: Synthesis of this compound via Stetter Reaction
This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagents.
Materials:
-
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (or a similar thiazolium salt precatalyst)
-
Butyraldehyde (freshly distilled)
-
Methyl acrylate (inhibitor removed)
-
Triethylamine (Et3N) or another suitable base (e.g., DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Catalyst Activation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the thiazolium salt (0.1 eq) in anhydrous THF.
-
Add the base (e.g., triethylamine, 0.1 eq) to the solution and stir for 10-15 minutes at room temperature to generate the N-heterocyclic carbene in situ.
-
Reaction Mixture: To the activated catalyst solution, add methyl acrylate (1.2 eq) followed by the slow, dropwise addition of butyraldehyde (1.0 eq) over 30 minutes using a syringe pump.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: β-Ketoester Byproduct Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of β-ketoester byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions that lead to the formation of β-ketoesters as either the desired product or a byproduct?
The most common reactions are the Claisen condensation and the Dieckmann condensation. The Claisen condensation is an intermolecular reaction between two ester molecules to form a β-ketoester.[1][2] The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester cyclizes to form a cyclic β-ketoester.[3][4][5]
Q2: What are the primary byproducts to look out for when synthesizing β-ketoesters?
The main byproducts in β-ketoester synthesis are typically formed from side reactions such as:
-
Transesterification: This occurs if the alkoxide base used does not match the alkoxy group of the starting ester. For example, using sodium methoxide with an ethyl ester can lead to a mixture of methyl and ethyl esters in the product.[6]
-
Hydrolysis: If water is present in the reaction mixture, the ester can be hydrolyzed to a carboxylic acid. The resulting β-keto acid is often unstable.
-
Decarboxylation: The β-keto acid formed from hydrolysis can readily lose carbon dioxide upon heating to yield a ketone.[7]
-
Products from self-condensation of a single ester type in a mixed Claisen condensation: When two different esters are used (a crossed Claisen condensation), if both esters have α-hydrogens, a mixture of four products can be obtained.[2]
Q3: How can I minimize the formation of these byproducts?
To minimize byproduct formation, consider the following strategies:
-
Use a matching alkoxide base: Ensure the alkoxide base corresponds to the ester's alcohol group (e.g., use sodium ethoxide for ethyl esters) to prevent transesterification.[6]
-
Maintain anhydrous conditions: Use dry solvents and glassware to prevent hydrolysis of the ester and subsequent decarboxylation.
-
Control stoichiometry in mixed Claisen condensations: To favor a single product in a crossed Claisen condensation, use one ester that lacks α-hydrogens, making it unable to enolize and only act as the electrophile.[2] Alternatively, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to completely deprotonate one ester before adding the second ester.[8]
-
Optimize reaction temperature: Lower temperatures can sometimes help to minimize side reactions.[3]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired β-Ketoester
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Base | Ensure the alkoxide base matches the ester's alkoxy group to prevent transesterification, which can complicate the reaction and purification.[6] For mixed Claisen condensations, a non-nucleophilic base like LDA may be necessary to control the reaction.[8] |
| Insufficient Base | A stoichiometric amount of base is required because the final deprotonation of the β-ketoester product is what drives the reaction to completion.[1] Ensure you are using at least one full equivalent of base. |
| Presence of Water | Water will react with the base and can hydrolyze the ester starting material and product. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Reaction Temperature is Too Low | While low temperatures can reduce side reactions, the main reaction may be too slow. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. |
| Steric Hindrance | Highly substituted esters may react slowly or not at all. Consider using a stronger base or higher temperatures, but be aware that this may also increase byproduct formation. |
| Starting Ester Lacks Two α-Hydrogens | The Claisen condensation requires the enolizable ester to have at least two α-hydrogens. One is removed to form the enolate, and the second is removed from the β-ketoester product in the final, driving step of the reaction.[9] |
Problem 2: Formation of Multiple Products in the Reaction Mixture
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Mixed Claisen Condensation with Two Enolizable Esters | If both esters in a mixed Claisen condensation have α-hydrogens, a statistical mixture of four products is likely. To obtain a single product, use one ester without α-hydrogens or use a directed method with a strong, non-nucleophilic base like LDA to pre-form one enolate.[2][8] |
| Transesterification | As mentioned, use a base with an alkoxide that matches the ester. Analyze the product mixture by GC-MS to identify if different ester groups are present. |
| Hydrolysis and Decarboxylation | The presence of a ketone byproduct suggests that hydrolysis and subsequent decarboxylation of the β-ketoester has occurred. Ensure strictly anhydrous conditions and consider quenching the reaction at a lower temperature. |
| Side Reactions from Impurities | Ensure the purity of your starting materials. Impurities can lead to unexpected side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Claisen Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the enolizable ester (1 equivalent) in an anhydrous solvent (e.g., THF, diethyl ether, or toluene) to a solution of a stoichiometric amount of a suitable base (e.g., sodium ethoxide) in the corresponding anhydrous alcohol at 0 °C or room temperature.
-
If a second, non-enolizable ester is used (for a crossed Claisen), it is typically added after the formation of the enolate of the first ester.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the chosen temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of a dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]
-
Protocol 2: Analysis of β-Ketoester and Byproducts by GC-MS
-
Sample Preparation (Derivatization):
-
To improve the volatility of the analytes, especially for compounds with polar functional groups like ketones and esters, derivatization is often necessary.[11][12] A common method is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.
-
Methoximation followed by Silylation: To prevent issues from tautomerization of the β-ketoester, a two-step derivatization is recommended.[11]
-
Methoximation: React the dried sample with a solution of methoxyamine hydrochloride in pyridine to convert the keto group to an oxime.
-
Silylation: Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat to convert the ester and any other active hydrogens to their TMS derivatives.[11]
-
-
-
GC-MS Analysis:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
-
Temperature Program: Start with an initial oven temperature of around 60-80 °C, hold for a few minutes, then ramp up to a final temperature of 250-300 °C. The exact program will need to be optimized for the specific compounds being analyzed.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds (e.g., NIST).
-
The mass spectrum of the desired β-ketoester and potential byproducts (e.g., hydrolyzed and decarboxylated products, transesterified products) will have characteristic fragmentation patterns.
-
For quantitative analysis, use an internal standard and create a calibration curve. The peak area of each compound is proportional to its concentration.[13]
-
Visualizations
Caption: Mechanism of the Claisen Condensation.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. fiveable.me [fiveable.me]
- 9. youtube.com [youtube.com]
- 10. Purification [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
preventing double condensation products in aldol reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of double condensation and other side products in aldol reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of multiple products in a crossed aldol reaction?
A1: In a crossed aldol reaction involving two different carbonyl compounds, a mixture of products can arise if both reactants possess alpha-hydrogens and can form enolates.[1] This leads to four potential products: two from self-condensation of each reactant and two from the desired crossed condensation.[2][3] To achieve selectivity, the reaction must be controlled so that one partner acts exclusively as the nucleophilic enolate and the other as the electrophile.[4]
Q2: What is a "double condensation" product, and how does it form?
A2: A "double condensation" product can refer to the unwanted product formed when the initial aldol addition product reacts again. If the initial β-hydroxy carbonyl product still possesses an enolizable proton and the electrophile is present in excess or is highly reactive, a second aldol addition can occur, leading to oligomerization or polymerization.[5] This is more common with small, highly reactive substrates like acetaldehyde.
Q3: How can I ensure only one carbonyl compound acts as the nucleophile?
A3: The most effective method is to use a directed aldol reaction protocol.[4] This involves the quantitative, pre-formation of a specific enolate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures.[6][7] Once the desired enolate is formed, the electrophilic carbonyl compound is added, ensuring a single, controlled reaction pathway.[4]
Q4: Can I control the reaction without using a strong base like LDA?
A4: Yes, selectivity can be achieved under thermodynamic control in some cases. The key is to choose reactants with significantly different reactivity:[6]
-
Non-enolizable Electrophile: Use an electrophile with no alpha-hydrogens (e.g., benzaldehyde, formaldehyde). This prevents it from forming an enolate and undergoing self-condensation.[8][9]
-
Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones. A reaction between an aldehyde and a ketone will often favor the ketone forming the enolate and attacking the more reactive aldehyde.[6][9]
-
Driving Equilibrium: If the desired product precipitates from the reaction mixture, this can drive the equilibrium towards its formation, minimizing side reactions.[10]
Q5: What is the role of temperature in controlling aldol reactions?
A5: Temperature plays a crucial role.
-
Low Temperatures (-78 °C): These conditions are typically used for kinetically controlled reactions, such as the formation of a specific enolate using LDA.[11] Low temperatures prevent the equilibration to more stable, but less desired, enolates and suppress side reactions.
-
Room Temperature or Gentle Warming: The initial aldol addition is often reversible and can be favored at lower temperatures.[12]
-
Heating: Higher temperatures are used to promote the dehydration (condensation) step, which is often irreversible and drives the reaction to completion by forming the stable α,β-unsaturated carbonyl product.[1][13] If you only want the aldol addition product, heating should be avoided.
Troubleshooting Guide
This guide addresses common issues encountered during aldol reactions aimed at producing a single condensation product.
| Problem | Potential Cause | Recommended Solution |
| Multiple spots on TLC plate; complex NMR spectrum. | 1. Self-condensation of both starting materials. Both reactants have α-hydrogens and are forming enolates under thermodynamic conditions (e.g., using NaOH, KOH).[2] | Employ a directed aldol strategy. Pre-form the desired enolate using LDA at -78 °C, then slowly add the electrophile. This ensures only one nucleophile is present.[4] |
| 2. Lack of reactivity difference. The two carbonyl partners have similar reactivity, leading to a statistical mixture of all four possible products.[9] | Choose a better substrate pairing. Use a non-enolizable aldehyde (e.g., benzaldehyde) as the electrophile or ensure one partner is a ketone (less reactive electrophile) and the other is an aldehyde (more reactive electrophile).[6] | |
| Desired product is formed, but also a higher molecular weight byproduct. | The initial aldol product is reacting further. The product may be more reactive than the starting material, or excess electrophile is present, leading to a second condensation. | Control the stoichiometry. Use a slight excess (1.1-1.2 eq) of the nucleophilic partner or add the electrophile slowly to a solution of the pre-formed enolate to ensure it is consumed quickly. |
| Low or no yield of the desired product. | The aldol addition equilibrium is unfavorable. The equilibrium for aldol additions, especially with ketones, can lie on the side of the starting materials due to steric hindrance in the product.[13] | Drive the reaction to completion. Heat the reaction mixture after the initial addition to induce dehydration. The formation of the highly stable, conjugated α,β-unsaturated system makes the condensation step irreversible, pulling the entire equilibrium forward.[2][12] |
| Reaction yields only the β-hydroxy (addition) product, not the condensation product. | Insufficient energy for dehydration. The elimination of water (condensation) is an equilibrium process that requires energy (heat) to become favorable.[14] | Add heat. After the initial addition is complete, heat the reaction mixture (often to reflux) to promote the elimination of water and form the final condensation product.[13] |
Key Experimental Protocols
Directed Aldol Reaction Using Lithium Diisopropylamide (LDA)
This protocol describes the formation of a single crossed aldol product by pre-forming a lithium enolate.
Objective: To selectively react Ketone A (nucleophile) with Aldehyde B (electrophile).
Materials:
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone A
-
Aldehyde B
-
Anhydrous quench solution (e.g., saturated aq. NH₄Cl)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
LDA Preparation (In situ):
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Through the septum, add anhydrous THF, followed by freshly distilled diisopropylamine (1.1 eq).
-
Slowly add n-BuLi (1.05 eq) dropwise while monitoring the temperature to keep it below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
Cool the LDA solution back down to -78 °C.
-
Slowly add a solution of Ketone A (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes. Complete deprotonation results in the formation of the lithium enolate.[6]
-
-
Aldol Addition:
-
Slowly add Aldehyde B (1.0 eq), either neat or as a solution in anhydrous THF, to the enolate solution at -78 °C. The reaction is often rapid and exothermic; maintain a low temperature.
-
Stir the reaction mixture at -78 °C for 1-2 hours or until TLC analysis indicates complete consumption of the limiting reagent.
-
-
Workup:
-
Quench the reaction at -78 °C by slowly adding the anhydrous quench solution (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification & Dehydration (Optional):
-
The crude product is the β-hydroxy ketone (aldol addition product). Purify via column chromatography if necessary.
-
To obtain the aldol condensation product, the crude aldol addition product can be heated with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base in a suitable solvent.[15]
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting flowchart for identifying and solving common side reactions in aldol condensations.
Reaction Pathway Control
Caption: Reaction pathways showing controlled (kinetic) vs. uncontrolled (thermodynamic) aldol reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Confining a Catalyst for More Selective Aldol Additions - ChemistryViews [chemistryviews.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Khan Academy [khanacademy.org]
Technical Support Center: Optimizing Reaction Conditions for Methyl 5-oxohept-6-enoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 5-oxohept-6-enoate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Reaction Overview: Synthesis of this compound via Michael Addition
The synthesis of this compound is commonly achieved through a Michael addition reaction. This involves the conjugate addition of an enolate, generated from a β-keto ester like methyl acetoacetate, to an α,β-unsaturated carbonyl compound, such as acrolein. The choice of base, solvent, and reaction temperature is crucial for optimizing the yield and minimizing side products.
Technical Support Center: Synthesis of Methyl 5-oxohept-6-enoate
Welcome to the technical support center for the synthesis of Methyl 5-oxohept-6-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: One common synthetic route involves the reaction of methacryloyl chloride with a suitable alkyl halide in the presence of a zinc-copper couple, which acts as a reducing agent. This reaction is typically performed under an inert atmosphere, such as nitrogen, to prevent unwanted oxidation.[1]
Q2: What are the key functional groups in this compound and how do they influence its reactivity?
A2: this compound possesses three key functional groups: a methyl ester, a ketone, and a terminal alkene. The α,β-unsaturated ketone system makes the compound susceptible to Michael additions. The ester group can undergo hydrolysis or transesterification, and the ketone can be a site for nucleophilic attack or reduction.
Q3: What are common side reactions to be aware of during the synthesis?
A3: Common side reactions may include polymerization of the methacryloyl chloride, over-reduction of the ketone functionality, and hydrolysis of the methyl ester if water is present. Competing 1,2-addition versus 1,4-conjugate addition can also be a challenge in reactions involving α,β-unsaturated carbonyl compounds.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through column chromatography.[1] Given that it is a relatively volatile organic compound, care should be taken during solvent removal to avoid product loss.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive zinc-copper couple. | Ensure the zinc-copper couple is freshly prepared and activated. |
| Low reaction temperature. | The reaction often requires heating (reflux) to proceed at a reasonable rate.[1] | |
| Presence of moisture. | Use anhydrous solvents and glassware, and maintain a dry, inert atmosphere (e.g., nitrogen or argon). | |
| Impure starting materials. | Purify methacryloyl chloride and the alkyl halide before use. | |
| Formation of Polymer | Spontaneous polymerization of methacryloyl chloride. | Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. Store methacryloyl chloride at a low temperature. |
| Presence of Multiple Byproducts | Competing side reactions (e.g., aldol condensation, Michael addition). | Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to favor the desired reaction pathway. |
| Impurities in starting materials. | Characterize and purify all reagents before starting the synthesis. | |
| Product Decomposition during Workup or Purification | Hydrolysis of the ester group. | Use neutral or slightly acidic conditions during the aqueous workup. Avoid strong acids or bases. |
| Thermal decomposition during distillation. | If distillation is used for purification, perform it under reduced pressure to lower the boiling point. |
Experimental Protocols
A detailed experimental protocol for a reaction analogous to the synthesis of γ,δ-unsaturated ketoesters is provided below for reference. Note: This is a general procedure and may require optimization for the specific synthesis of this compound.
Synthesis of a γ,δ-Unsaturated Ketoester via Michael Addition
This procedure outlines the conjugate addition of an enolate to an α,β-unsaturated ester, which is a common method for forming carbon-carbon bonds in molecules with similar functionalities to this compound.
Materials:
-
Methyl acetoacetate
-
Methyl vinyl ketone
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl acetoacetate (1.0 equivalent) to the cooled solution with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the enolate.
-
In a separate flask, prepare a solution of methyl vinyl ketone (1.0 equivalent) in anhydrous diethyl ether.
-
Add the methyl vinyl ketone solution dropwise to the enolate solution at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: A logical flow diagram for troubleshooting common synthesis issues.
References
stability issues of "Methyl 5-oxohept-6-enoate" in solution
Welcome to the technical support center for Methyl 5-oxohept-6-enoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound contains two primary reactive functional groups: a methyl ester and an α,β-unsaturated ketone (a vinyl ketone). These groups are susceptible to degradation under various conditions. The main stability concerns are:
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly under acidic or basic conditions.
-
Michael Addition: The vinyl ketone is an electrophilic Michael acceptor and can react with nucleophiles present in the solution.
-
Polymerization: Vinyl ketones can be prone to polymerization, especially in the presence of initiators or under certain storage conditions.
-
Photodegradation: Like many α,β-unsaturated ketones, this compound may be sensitive to light, which can lead to degradation.[1][2]
Q2: What solvents are recommended for dissolving and storing this compound?
A2: To minimize degradation, it is advisable to use aprotic, non-nucleophilic solvents. Recommended solvents include:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Toluene
Avoid using protic or nucleophilic solvents such as:
-
Water (unless pH is carefully controlled and the experiment is short-term)
-
Alcohols (e.g., methanol, ethanol)
-
Primary or secondary amines
Q3: How does pH affect the stability of this compound?
A3: The pH of aqueous solutions can significantly impact the stability of the methyl ester group. Both acidic and basic conditions can catalyze hydrolysis.[3][4] It is recommended to work with buffered solutions at a neutral pH (around 6-7.5) if an aqueous environment is necessary for your experiment.
Q4: I am observing the appearance of a new peak in my HPLC analysis over time. What could it be?
A4: A new peak in your HPLC chromatogram likely indicates the formation of a degradation product. Based on the structure of this compound, potential degradation products include:
-
5-Oxohept-6-enoic acid: The product of methyl ester hydrolysis.
-
Michael adduct: If your solution contains nucleophiles (e.g., buffer components, impurities), a Michael addition product may have formed.
-
Polymerized oligomers: These may appear as a series of new, broader peaks or a baseline rise.
To identify the new peak, techniques like LC-MS or NMR spectroscopy are recommended.
Q5: My solution of this compound has become viscous or has formed a precipitate. What is the likely cause?
A5: Increased viscosity or precipitate formation is a strong indicator of polymerization. This can be triggered by impurities, light, or elevated temperatures. It is crucial to store the compound and its solutions in a cool, dark place and to use high-purity solvents.
Troubleshooting Guides
This section provides a structured approach to resolving common stability issues.
Issue 1: Unexpected Loss of Starting Material
| Symptom | Potential Cause | Troubleshooting Steps |
| Gradual decrease in the concentration of this compound over a short period. | Hydrolysis of the methyl ester. | 1. Analyze the sample by LC-MS to look for the mass of the corresponding carboxylic acid. 2. If using an aqueous solution, ensure the pH is neutral and buffered. 3. Consider switching to an aprotic solvent if the experimental conditions allow. |
| Rapid loss of starting material, especially in the presence of other reagents. | Michael addition with a nucleophile. | 1. Identify any potential nucleophiles in your reaction mixture (e.g., amines, thiols, buffer salts). 2. Analyze the sample by LC-MS or NMR to identify potential adducts. 3. If possible, replace the nucleophilic component with a non-nucleophilic alternative. |
| Significant loss of material with the appearance of multiple new, poorly resolved peaks in the HPLC. | Polymerization. | 1. Ensure the compound and solvents are free of radical initiators. 2. Store solutions in the dark and at a low temperature. 3. Consider adding a radical inhibitor (e.g., BHT) if compatible with your experiment. |
Issue 2: Inconsistent Experimental Results
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor reproducibility of experimental outcomes between different batches or on different days. | Inconsistent stability of stock solutions. | 1. Prepare fresh stock solutions for each experiment. 2. If stock solutions must be stored, perform a stability test to determine the acceptable storage duration and conditions (see Experimental Protocols section). 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Reaction yields are lower than expected. | Degradation of the starting material prior to or during the reaction. | 1. Verify the purity of the starting material before use. 2. Minimize the time the compound is in solution before the reaction is initiated. 3. Ensure the reaction conditions (e.g., temperature, pH, light exposure) are not promoting degradation. |
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation routes for this compound.
Experimental Protocols
Protocol 1: General Solution Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer.
1. Materials:
- This compound
- High-purity solvent or buffer of interest
- HPLC or LC-MS system
- Calibrated analytical balance and volumetric flasks
2. Procedure:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent/buffer.
- Immediately after preparation (T=0), analyze an aliquot of the solution by HPLC or LC-MS to determine the initial peak area of the parent compound.
- Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
- At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and analyze it using the same analytical method.
- Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
3. Data Analysis:
- Plot the percentage of remaining compound against time.
- Determine the time at which the concentration of the parent compound drops below an acceptable threshold (e.g., 90%).
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and pathways.
1. Materials:
- This compound
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- UV lamp
- Heating block or oven
- HPLC-MS system
2. Procedure:
- Prepare solutions of this compound in the presence of each stressor (acid, base, oxidant).
- For photostability, expose a solution to UV light.
- For thermal stability, heat a solution.
- Include a control sample stored under normal conditions.
- After a set period (e.g., 24 hours), analyze all samples by HPLC-MS.
3. Data Analysis:
- Compare the chromatograms of the stressed samples to the control.
- Identify the major degradation peaks and use the mass spectrometry data to propose structures for the degradation products.
Experimental Workflow
The following diagram outlines a typical workflow for investigating a stability issue.
Caption: A logical workflow for troubleshooting stability problems.
References
- 1. pentafluorophenyl-vinyl-ketone-synthesis-radical-polymerization-copolymerization-and-polymer-degradation-under-ultra-violet-irradiation - Ask this paper | Bohrium [bohrium.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process (Journal Article) | ETDEWEB [osti.gov]
- 4. Hydrolysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Methyl 5-oxohept-6-enoate
Welcome to the technical support center for Methyl 5-oxohept-6-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organic compound with the molecular formula C₈H₁₂O₃. It is classified as an α,β-unsaturated carbonyl compound, featuring a keto group at the 5-position and an enone structure. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry. Its primary applications include serving as a building block for more complex molecules and exploration for potential therapeutic uses due to its reactive functional groups.
Q2: What are the main hazards associated with this compound?
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is recommended to store it in a cool, dry place, away from direct sunlight and sources of ignition. While specific temperature ranges are not widely published, a common practice for similar reactive organic compounds is to store them at refrigerated temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q4: What are the common chemical reactions that this compound can undergo?
This compound possesses multiple reactive sites, making it susceptible to a variety of chemical transformations:
-
Oxidation: The keto group can be oxidized to a carboxylic acid.
-
Reduction: The ketone can be reduced to a secondary alcohol.
-
Nucleophilic Substitution: The ester group can undergo nucleophilic substitution.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid.
-
Conjugate Addition (Michael Addition): As an α,β-unsaturated carbonyl compound, it is susceptible to nucleophilic attack at the β-carbon.[1][2] This is a common reaction pathway for this class of compounds.[3][4][5]
-
Direct Carbonyl Addition (1,2-Addition): Nucleophiles can also attack the carbonyl carbon directly.[2][6]
The choice between 1,4-addition and 1,2-addition is often influenced by the nature of the nucleophile and the reaction conditions.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Low or No Product Yield in a Reaction
| Possible Cause | Troubleshooting Step |
| Degradation of Starting Material | Verify the purity and integrity of this compound using techniques like NMR or GC-MS. Ensure it has been stored correctly. |
| Incorrect Reaction Conditions | Review the reaction protocol for temperature, solvent, and reaction time. Consider performing small-scale optimizations. |
| Inappropriate Nucleophile | For conjugate addition reactions, "soft" nucleophiles (e.g., cuprates, enamines, thiols) are generally preferred. For direct carbonyl addition, "hard" nucleophiles (e.g., Grignard reagents, organolithiums) are more effective.[3] |
| Presence of Water or Protic Solvents | For reactions sensitive to moisture (e.g., using organometallic reagents), ensure all glassware is oven-dried and solvents are anhydrous. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Troubleshooting Step |
| Competition between 1,2- and 1,4-Addition | Modify the reaction conditions to favor the desired pathway. Lower temperatures often favor the kinetic (1,2-addition) product, while higher temperatures can favor the thermodynamic (1,4-addition) product. The choice of nucleophile is also critical.[2] |
| Polymerization | α,β-unsaturated carbonyls can be prone to polymerization.[1] Use of radical inhibitors or shorter reaction times may be necessary. |
| Self-Condensation or Decomposition | If the reaction is run at elevated temperatures for extended periods, consider lowering the temperature and monitoring the reaction progress more frequently. |
Experimental Protocols
General Handling and Dispensing Protocol
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
If the compound is stored under an inert atmosphere, use a syringe or cannula to transfer the liquid to the reaction vessel.
-
After dispensing, flush the container with an inert gas (e.g., argon or nitrogen) before resealing tightly.
-
Clean any spills promptly with an appropriate absorbent material.
Visualizations
Below are diagrams illustrating key concepts related to the reactivity of this compound.
Caption: Decision pathway for nucleophilic attack on α,β-unsaturated carbonyls.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Methyl 5-oxohept-6-enoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 5-oxohept-6-enoate. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this chemical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is the Claisen-Schmidt condensation between methyl acetoacetate and acrolein in the presence of a base. This reaction forms the α,β-unsaturated ketone functionality after an initial aldol addition followed by dehydration.
Q2: What are the main challenges I might face during this synthesis?
A2: The primary challenges include low product yield, the formation of side products, and difficulties in purifying the final compound. Acrolein, one of the starting materials, is highly reactive and prone to polymerization under basic conditions, which can significantly reduce the yield.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots from the reaction mixture and analyzing them using ¹H NMR spectroscopy. On TLC, the disappearance of the starting materials and the appearance of a new, typically more polar, spot corresponding to the product can be observed. NMR can show the appearance of characteristic peaks for the product and the disappearance of reactant peaks.
Q4: What are the expected spectroscopic signatures for this compound?
A4: In ¹H NMR, you would expect to see signals corresponding to the methyl ester protons, the vinyl protons of the α,β-unsaturated system, and the methylene and methine protons of the heptenoate backbone. In IR spectroscopy, characteristic peaks for the ester carbonyl (C=O), the ketone carbonyl (C=O), and the carbon-carbon double bond (C=C) of the enone system would be present.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: The base used (e.g., sodium hydride, sodium ethoxide) may have degraded due to moisture. 2. Polymerization of Acrolein: Acrolein is prone to polymerization in the presence of base, especially at higher temperatures. 3. Non-anhydrous Conditions: The presence of water can quench the enolate and hydrolyze the ester. | 1. Use a fresh, unopened container of the base or test the activity of the existing batch. 2. Add the acrolein slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize polymerization. Consider using a polymerization inhibitor if the problem persists. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of Multiple Products (Visible on TLC/NMR) | 1. Michael Addition: The enolate of methyl acetoacetate can undergo a Michael 1,4-addition to the newly formed this compound. 2. Self-condensation of Methyl Acetoacetate: Although less likely under controlled conditions, self-condensation can occur. 3. Formation of the Aldol Adduct: Incomplete dehydration of the intermediate β-hydroxy ketone can result in the presence of this adduct as a byproduct. | 1. Use a slight excess of acrolein to favor the desired reaction. Maintain a low reaction temperature to reduce the rate of Michael addition. 2. Add the base to the methyl acetoacetate solution slowly at a low temperature to control the enolate concentration. 3. Ensure the reaction is stirred for a sufficient amount of time at room temperature or with gentle heating to promote dehydration. An acidic work-up can also facilitate the elimination of water. |
| Difficulty in Product Purification | 1. Close Polarity of Product and Byproducts: The desired product and some side products may have similar polarities, making separation by column chromatography challenging. 2. Oily Product: The product is often an oil, which can be difficult to handle and may not crystallize. | 1. Use a long chromatography column and a shallow solvent gradient to improve separation. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the optimal mobile phase for separation. 2. If the product is an oil, ensure it is pure by NMR. If purification is still required, consider alternative techniques like preparative HPLC or distillation under reduced pressure if the compound is thermally stable. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table presents hypothetical but realistic data to illustrate how variations in reaction conditions can influence the yield of this compound. These values are intended to guide optimization efforts.
| Entry | Base (equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaH (1.1) | 0 to rt | 12 | 65 |
| 2 | NaH (1.1) | rt | 12 | 45 |
| 3 | NaOEt (1.1) | 0 to rt | 12 | 60 |
| 4 | NaH (1.5) | 0 to rt | 12 | 55 |
| 5 | NaH (1.1) | 0 to rt | 24 | 70 |
| 6 | NaH (1.1) | -20 to rt | 12 | 75 |
Note: "rt" denotes room temperature.
Experimental Protocols
Detailed Protocol for Claisen-Schmidt Condensation
This protocol describes the synthesis of this compound.
Materials:
-
Methyl acetoacetate
-
Acrolein
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous THF to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) to the THF. Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: To the cooled suspension, add methyl acetoacetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.
-
Acrolein Addition: Add acrolein (1.2 equivalents) dropwise to the reaction mixture at 0 °C over a period of 1 hour. It is crucial to maintain the low temperature to minimize polymerization of acrolein.
-
Reaction: After the addition of acrolein is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting failed reactions.
Technical Support Center: Identifying Byproducts in "Methyl 5-oxohept-6-enoate" Reactions by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for identifying byproducts in reactions designed to synthesize "Methyl 5-oxohept-6-enoate," with a focus on analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to "this compound" and what are the expected major byproducts?
A common and effective method for synthesizing "this compound" is the acetoacetic ester synthesis, which involves the alkylation of methyl acetoacetate with an allyl halide, such as allyl bromide.
The primary intended reaction is the mono-alkylation of the alpha-carbon of methyl acetoacetate. However, a common side reaction is the di-alkylation of this same carbon, leading to the formation of "Methyl 2,2-diallyl-3-oxobutanoate." In some cases, O-alkylation can occur, though it is generally less favored.
Another potential synthetic route involves the reaction of methacryloyl chloride with an appropriate alkyl halide.[1]
Q2: I see unexpected peaks in the 1H NMR spectrum of my "this compound" reaction mixture. How can I identify the byproducts?
Unexpected peaks in your 1H NMR spectrum often indicate the presence of byproducts such as the di-allylated product or unreacted starting materials. Below is a table summarizing the expected chemical shifts for the target molecule and a common byproduct. Compare the signals in your spectrum to this table to identify the species present.
Q3: Are there any specific reaction conditions that favor the formation of the desired mono-allylated product over the di-allylated byproduct?
Yes, controlling the stoichiometry of your reactants is crucial. Using a slight excess of the methyl acetoacetate relative to the allyl bromide and the base can help to minimize the formation of the di-allylated product. Additionally, careful control of the reaction temperature and slow addition of the alkylating agent can also favor mono-alkylation.
Troubleshooting Guide: Byproduct Identification by NMR
This guide will help you to distinguish between the desired product, "this compound," and the common byproduct, "Methyl 2,2-diallyl-3-oxobutanoate," using 1H and 13C NMR data.
1H and 13C NMR Data for Product and Potential Byproduct
| Compound | Structure | 1H NMR Chemical Shifts (ppm) | 13C NMR Chemical Shifts (ppm) |
| This compound | ![]() | ~5.8-6.0 (m, 1H) , ~5.1-5.3 (m, 2H) , ~3.7 (s, 3H) , ~3.5 (t, 1H), ~2.6 (t, 2H), ~2.5 (q, 2H) | ~202 , ~136 , ~118 , ~52 , ~49, ~35, ~28 |
| Methyl 2,2-diallyl-3-oxobutanoate | ![]() | ~5.6-5.8 (m, 2H) , ~5.0-5.2 (m, 4H) , ~3.7 (s, 3H) , ~2.6 (d, 4H) , ~2.1 (s, 3H) | ~203 , ~133 , ~118 , ~60 , ~52, ~38, ~28 |
Note: The chemical shifts provided are approximate and can vary depending on the solvent and other experimental conditions. Key distinguishing peaks are highlighted in bold .
Interpreting Your NMR Spectra
-
Identify the Allyl Groups: Both the desired product and the di-allylated byproduct will show characteristic signals for the allyl group protons in the 1H NMR spectrum: a multiplet around 5.6-6.0 ppm (the internal vinyl proton) and two multiplets between 5.0 and 5.3 ppm (the terminal vinyl protons). The key difference will be the integration of these signals. The di-allylated product will have twice the integration value for these protons compared to the mono-allylated product for a given amount of the methyl ester peak.
-
Examine the Alpha-Proton Region: The most significant difference in the 1H NMR spectra is the presence of a triplet at approximately 3.5 ppm in "this compound," which corresponds to the single proton on the alpha-carbon. This signal will be absent in the spectrum of "Methyl 2,2-diallyl-3-oxobutanoate" because this carbon is now quaternary.
-
Analyze the Methylene Protons: In the desired product, you will observe two distinct methylene groups. In the di-allylated byproduct, the two allyl groups are equivalent, leading to a single doublet for the four methylene protons adjacent to the quaternary carbon.
-
Utilize 13C NMR: The 13C NMR spectrum can provide definitive evidence. The alpha-carbon in "this compound" will appear as a methine (CH) carbon at approximately 49 ppm. In contrast, the alpha-carbon in the di-allylated byproduct will be a quaternary carbon and will appear at a different chemical shift (around 60 ppm).
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is based on the well-established acetoacetic ester synthesis.
Materials:
-
Methyl acetoacetate
-
Allyl bromide
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol (or another suitable solvent)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add methyl acetoacetate dropwise at room temperature.
-
After the addition is complete, add allyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Logical Flow for Byproduct Identification
Caption: A flowchart outlining the process of identifying reaction byproducts using NMR data.
Reaction Pathway and Potential Side Reaction
Caption: The synthetic pathway to the target molecule and a common side reaction.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 5-oxohept-6-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Methyl 5-oxohept-6-enoate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during laboratory and pilot-scale production.
Proposed Synthesis Route: Acylation of Methyl 3-oxobutanoate
A primary and direct route for the synthesis of this compound is the C-acylation of the enolate of methyl 3-oxobutanoate (methyl acetoacetate) with acryloyl chloride. This method is advantageous for its atom economy and straightforward approach. The general reaction scheme is depicted below:
Scheme 1: Synthesis of this compound via acylation of methyl 3-oxobutanoate.
Experimental Protocols
Below are detailed methodologies for both lab-scale and pilot-scale synthesis. These protocols serve as a baseline for optimization.
1. Lab-Scale Synthesis (10 g Scale)
-
Materials:
-
Methyl 3-oxobutanoate (1.1 eq, ~11 mL)
-
Anhydrous Tetrahydrofuran (THF), 200 mL
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.0 eq, ~3.5 g)
-
Acryloyl chloride (1.0 eq, ~7.0 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried 3-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (100 mL) and the 60% NaH dispersion.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methyl 3-oxobutanoate dropwise to the stirred suspension over 20 minutes.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve acryloyl chloride in anhydrous THF (100 mL).
-
Add the acryloyl chloride solution dropwise to the enolate solution at 0 °C over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Perform a liquid-liquid extraction with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
2. Pilot-Scale Synthesis (500 g Scale) - Considerations
-
Materials:
-
Methyl 3-oxobutanoate (1.1 eq)
-
Anhydrous THF
-
Sodium Hydride (NaH), 60% dispersion
-
Acryloyl chloride (1.0 eq)
-
-
Key Scale-Up Modifications:
-
Reagent Addition: Use a syringe pump or addition funnel for controlled, slow addition of reagents to manage the exotherm.
-
Temperature Control: Employ a reactor with a cooling jacket and an overhead stirrer to maintain a consistent internal temperature. The exotherm from the enolate formation and acylation can be significant at this scale.
-
Quenching: The quench step is highly exothermic (reaction of excess NaH with water). Add the quenching solution very slowly, ensuring the temperature does not exceed 25 °C.
-
Purification: Flash chromatography is often impractical at this scale. Consider vacuum distillation for purification of the final product.
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters
| Parameter | Lab-Scale (10 g) | Pilot-Scale (500 g) | Key Considerations for Scale-Up |
| Methyl 3-oxobutanoate | ~11 mL | ~550 mL | Ensure high purity to avoid side reactions. |
| Sodium Hydride (60%) | ~3.5 g | ~175 g | Highly reactive; handle under inert atmosphere. Exothermic reaction. |
| Acryloyl Chloride | ~7.0 mL | ~350 mL | Unstable and polymerizes easily; use freshly distilled or stabilized grade. |
| Solvent (THF) | 200 mL | 10 L | Ensure anhydrous conditions to prevent quenching of the enolate. |
| Reaction Temperature | 0 °C | 0-5 °C | Critical for selectivity (C- vs. O-acylation). Requires efficient cooling. |
| Addition Time | 20-30 min | 2-3 hours | Slower addition is crucial to control the exotherm. |
| Typical Yield | 65-75% | 55-65% | Yield may decrease on scale-up due to mixing and temperature control issues. |
| Purity (Post-Purification) | >98% | >97% | Vacuum distillation may be less efficient than chromatography for removing close-boiling impurities. |
Troubleshooting Guides (Q&A Format)
Issue 1: Low Yield of this compound
-
Q: My overall yield is significantly lower than expected after scaling up. What are the likely causes?
-
A: Several factors can contribute to low yield on a larger scale:
-
Inefficient Enolate Formation: Inadequate stirring or too rapid addition of methyl 3-oxobutanoate can lead to incomplete deprotonation. Ensure the mixture is a well-stirred slurry and allow sufficient time for the reaction with NaH.
-
Poor Temperature Control: An increase in temperature during enolate formation or acylation can promote side reactions, such as self-condensation of the starting material or O-acylation.[1] Improve cooling efficiency and slow down the rate of addition.
-
Side Reaction - O-Acylation: The enolate of methyl 3-oxobutanoate has two nucleophilic sites (the α-carbon and the oxygen). Acylation on the oxygen (O-acylation) leads to an unstable enol ester, which does not yield the desired product. Lower temperatures generally favor C-acylation.
-
Polymerization of Acryloyl Chloride: Acryloyl chloride is prone to polymerization, especially in the presence of trace impurities or at elevated temperatures. Use inhibitor-stabilized acryloyl chloride for large-scale reactions.
-
Hydrolysis during Work-up: The β-keto ester product can be susceptible to hydrolysis under strongly acidic or basic conditions during the work-up. Use mild quenching reagents like saturated aqueous NH₄Cl.
-
-
Issue 2: Product Purity is Low After Purification
-
Q: After vacuum distillation, my product is still contaminated with impurities. What are they and how can I remove them?
-
A: Common impurities include:
-
Unreacted Methyl 3-oxobutanoate: If the reaction did not go to completion, the starting material may co-distill with the product. Optimize the reaction time and stoichiometry.
-
Di-acylated Product: A small amount of the di-acylated product may form. This can be minimized by using a slight excess of the β-keto ester.
-
Polymeric Material: If polymerization of the acryloyl chloride or the product occurred, non-volatile polymeric residues might be present. Ensure the distillation is performed at the lowest possible temperature and pressure to avoid thermal decomposition or polymerization of the product.
-
O-Acylation Product: The O-acylated isomer, if formed, may have a similar boiling point. Optimizing the reaction conditions (e.g., lower temperature) to favor C-acylation is the best approach.
-
-
Issue 3: The Reaction is Difficult to Control on a Large Scale
-
Q: The reaction becomes very exothermic and difficult to control when I try to scale up. How can I manage this?
-
A: Managing exotherms is critical for safety and product quality:
-
Slow Reagent Addition: The rate of addition is the primary way to control the rate of heat generation. Use a dosing pump for precise and slow addition.
-
Efficient Cooling: Ensure your reactor's cooling system is adequate for the scale of the reaction. Pre-cool the reactor before starting the additions.
-
Dilution: Increasing the solvent volume can help to dissipate heat more effectively, although this may increase reaction time and reduce throughput.
-
Reverse Addition: Consider adding the base to the solution of methyl 3-oxobutanoate at a controlled rate to manage the initial deprotonation exotherm.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best base to use for the enolate formation?
-
A1: Sodium hydride (NaH) is commonly used because it provides an irreversible deprotonation, driving the enolate formation to completion. Other strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be used, but NaH is often more practical and cost-effective for larger scales.
-
-
Q2: My acryloyl chloride is yellow. Can I still use it?
-
A2: Yellowing of acryloyl chloride often indicates the beginning of decomposition or polymerization. It is highly recommended to use freshly distilled or high-purity, stabilized acryloyl chloride for best results, especially on a large scale.
-
-
Q3: Is the final product, this compound, stable?
-
A3: As an α,β-unsaturated ketone, the product has the potential to undergo polymerization, especially at elevated temperatures or in the presence of radical initiators (like light). It is best stored in a cool, dark place, and for long-term storage, adding a radical inhibitor like BHT (butylated hydroxytoluene) may be considered.
-
-
Q4: Can I use a different solvent instead of THF?
-
A4: Other aprotic ethereal solvents like diethyl ether or 2-methyl-THF could be used. However, the solvent must be anhydrous and capable of solubilizing the reactants and intermediates. THF is generally a good choice due to its solvating properties and appropriate boiling point.
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of Methyl 5-oxohept-6-enoate and Structurally Related Enones for Applications in Drug Development
In the landscape of pharmaceutical research and drug development, the identification and characterization of novel reactive intermediates are of paramount importance. These molecules can serve as versatile building blocks for the synthesis of complex bioactive compounds or as standalone therapeutic agents. This guide provides a comparative overview of Methyl 5-oxohept-6-enoate, a potentially valuable Michael acceptor, with its structurally related and more extensively characterized analogs. Due to the limited availability of direct experimental data for this compound, this document presents a predictive characterization based on established chemical principles and data from similar compounds, alongside a proposed framework for its experimental validation and comparison.
Physicochemical and Spectroscopic Characterization
A fundamental step in the evaluation of any new chemical entity is the thorough characterization of its physical and spectroscopic properties. The following table summarizes the predicted properties for this compound and compares them with the known properties of a selection of alternative enoates. This comparative data is crucial for researchers in designing synthetic routes and purification strategies.
| Property | This compound (Predicted) | Methyl 5-hydroxy-3-oxohept-6-enoate[1] | (E)-7-hydroxy-3-methyl-5-oxohept-6-enal[2] |
| Molecular Formula | C8H12O3 | C8H12O4 | C8H12O3 |
| Molecular Weight | 156.18 g/mol | 172.18 g/mol | 156.18 g/mol |
| Boiling Point | Estimated ~180-200 °C at 760 mmHg | Not available | Not available |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF) | Soluble in organic solvents | Soluble in organic solvents |
| ¹H NMR (CDCl₃, ppm) | Predicted: ~2.5 (t, 2H), ~2.8 (t, 2H), ~3.7 (s, 3H), ~6.1 (dd, 1H), ~6.3 (dd, 1H), ~6.8 (dd, 1H) | Not available | Not available |
| ¹³C NMR (CDCl₃, ppm) | Predicted: ~28, ~38, ~52, ~128, ~137, ~173, ~198 | Not available | Not available |
| IR (cm⁻¹) | Predicted: ~1735 (C=O, ester), ~1685 (C=O, ketone), ~1620 (C=C) | Not available | Not available |
| Mass Spec (m/z) | Predicted: [M]+ at 156.0786 | Not available | Not available |
Proposed Synthesis and Experimental Protocols
The successful application of this compound in research and development necessitates a reliable synthetic protocol. Below is a proposed synthetic route for this compound, followed by detailed experimental protocols for its synthesis and characterization, as well as a comparative reactivity study.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step process starting from readily available precursors. A plausible route involves the acylation of a suitable organometallic reagent with an acid chloride, followed by selective oxidation.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq) under an argon atmosphere, a solution of methyl 4-chlorobutanoate (1.0 eq) in anhydrous THF is added dropwise. The reaction is initiated with gentle heating and monitored until the magnesium is consumed.
-
Acylation: In a separate flask, acryloyl chloride (1.1 eq) is dissolved in anhydrous THF and cooled to -78 °C. A catalytic amount of copper(II) chloride is added. The freshly prepared Grignard reagent is then added dropwise to this solution. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Experimental Protocol: Comparative Michael Addition Reactivity
To objectively compare the reactivity of this compound with an alternative such as Methyl vinyl ketone, a standardized Michael addition reaction can be performed.
-
Reaction Setup: To a solution of a model Michael donor (e.g., thiophenol, 1.0 eq) in a suitable solvent (e.g., dichloromethane), a catalytic amount of a base (e.g., triethylamine, 0.1 eq) is added.
-
Addition of Michael Acceptor: this compound (1.0 eq) or the alternative Michael acceptor is added to the solution.
-
Monitoring and Analysis: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular time intervals. The rate of consumption of the starting material and the formation of the product are quantified.
-
Data Presentation: The results are presented as a percentage conversion versus time, allowing for a direct comparison of the reaction rates.
Signaling Pathway and Workflow Visualizations
In many biological contexts, enone-containing compounds exert their effects by interacting with cellular signaling pathways, often through covalent modification of cysteine residues in proteins. A common target is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.
Caption: Modulation of the Keap1-Nrf2 pathway by an enone.
The following workflow illustrates a typical process for the evaluation and comparison of novel enone compounds in a drug discovery context.
Caption: Drug discovery workflow for novel enone compounds.
References
1H NMR Spectral Analysis: A Comparative Guide to Methyl 5-oxohept-6-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-oxohept-6-enoate. For comparative purposes, spectral data for structurally related alternatives, Methyl Vinyl Ketone and Ethyl Acrylate, are also presented. This document includes detailed experimental protocols for acquiring 1H NMR spectra and visual representations of the spin systems to aid in spectral interpretation.
Predicted 1H NMR Data for this compound
The 1H NMR spectrum of this compound is predicted to exhibit signals corresponding to six distinct proton environments. Due to the presence of both an α,β-unsaturated ketone and a methyl ester, the spectrum displays a range of chemical shifts and coupling patterns.
Structure and Proton Labeling:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Ha | ~3.67 | Singlet (s) | 3H | - |
| Hb | ~2.50 | Triplet (t) | 2H | J_bc ≈ 7.0 |
| Hc | ~2.75 | Triplet (t) | 2H | J_cb ≈ 7.0 |
| Hd | ~6.35 | Doublet of doublets (dd) | 1H | J_de ≈ 17.0, J_df ≈ 10.0 |
| He | ~6.20 | Doublet of doublets (dd) | 1H | J_ed ≈ 17.0, J_ef ≈ 1.5 |
| Hf | ~5.90 | Doublet of doublets (dd) | 1H | J_fd ≈ 10.0, J_fe ≈ 1.5 |
Comparative 1H NMR Data
To provide context for the spectral features of this compound, the experimental 1H NMR data for two alternative compounds, Methyl Vinyl Ketone and Ethyl Acrylate, are presented below. These molecules share key functional groups, namely an α,β-unsaturated system and a carbonyl group.
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Methyl Vinyl Ketone | -CH=CH ₂ (trans) | 6.27 | Doublet of doublets (dd) | 1H | J = 17.4, 1.2 |
| -CH =CH₂ | 6.21 | Doublet of doublets (dd) | 1H | J = 17.4, 10.7 | |
| -CH=CH ₂ (cis) | 5.91 | Doublet of doublets (dd) | 1H | J = 10.7, 1.2 | |
| -C(=O)CH ₃ | 2.29 | Singlet (s) | 3H | - | |
| Ethyl Acrylate | -CH =CH₂ | 6.14 | Doublet of doublets (dd) | 1H | J = 17.4, 10.4 |
| =CH ₂ (trans) | 6.40 | Doublet of doublets (dd) | 1H | J = 17.4, 1.5 | |
| =CH ₂ (cis) | 5.83 | Doublet of doublets (dd) | 1H | J = 10.4, 1.5 | |
| -OCH ₂CH₃ | 4.19 | Quartet (q) | 2H | J = 7.1 | |
| -OCH₂CH ₃ | 1.28 | Triplet (t) | 3H | J = 7.1 |
Experimental Protocol for 1H NMR Spectroscopy
The following is a standard operating procedure for the acquisition of a high-quality 1H NMR spectrum.
3.1. Sample Preparation
-
Sample Purity: Ensure the sample of "this compound" is of high purity to avoid signals from impurities.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.
3.2. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Insertion and Locking: Carefully insert the NMR tube into the spinner turbine and place it in the magnet. The instrument's software is then used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift.
-
Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample. This is crucial for obtaining sharp, well-resolved signals.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including:
-
Pulse Angle: A 90° pulse is typically used for standard 1D 1H NMR.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition: Initiate the acquisition process.
3.3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons giving rise to that signal.
-
Peak Picking: Identify the exact chemical shift of each peak in the spectrum.
Visualization of Spin Systems
The following diagrams, generated using the DOT language, illustrate the through-bond (J-coupling) relationships between the protons in this compound.
Caption: J-coupling network in this compound.
This guide serves as a foundational resource for understanding and interpreting the 1H NMR spectrum of this compound. The comparative data and detailed protocols provided herein are intended to support researchers in their analytical endeavors.
Mass Spectrometry of Methyl 5-oxohept-6-enoate: A Comparative Guide
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone technique for the structural elucidation and quantification of organic molecules. For researchers and professionals in drug development and chemical synthesis, understanding the fragmentation behavior of novel compounds is paramount. This guide provides a detailed comparison of the expected mass spectrometric behavior of Methyl 5-oxohept-6-enoate against the well-characterized fragmentation pattern of a structurally related compound, Methyl vinyl ketone (MVK) .
This comparison will aid in the identification and analysis of this compound in complex mixtures, offering a predictive framework based on established fragmentation principles of ketones and esters. The guide includes a proposed fragmentation pathway, a comparative data table, and a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis.
Comparative Fragmentation Analysis
The electron ionization (EI) mass spectrum of an organic compound provides a unique fingerprint based on its fragmentation pattern. For this compound, the presence of a ketone, a methyl ester, and a terminal double bond will dictate its fragmentation. The primary cleavage events are expected to be alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangements.[1][2][3][4]
In contrast, Methyl vinyl ketone (MVK) offers a simpler, yet informative, fragmentation pattern characteristic of an α,β-unsaturated ketone. Its analysis provides a foundational understanding of the behavior of the vinyl ketone moiety within the larger structure of this compound.
Below is a table summarizing the predicted major fragments for this compound and the observed fragments for Methyl vinyl ketone.
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) and Proposed Structures | Base Peak |
| This compound | 156 | 125 ([M-OCH3]+), 97 ([M-COOCH3]+), 83, 69, 55 (vinyl cation), 43 (acetyl cation) | 43 or 55 |
| Methyl vinyl ketone | 70 | 55 ([M-CH3]+), 43 ([CH3CO]+), 27 ([C2H3]+) | 43 |
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound. The pathway highlights the initial ionization event followed by the principal cleavage mechanisms leading to the formation of the major fragment ions.
Experimental Protocol: GC-MS Analysis of Volatile Organic Compounds
This protocol outlines a general procedure for the analysis of volatile organic compounds like this compound and Methyl vinyl ketone using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7][8][9]
1. Sample Preparation:
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For unknown samples, dissolve a known weight of the sample in a known volume of solvent. If the concentration is unknown, perform a preliminary screening run with a diluted sample.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)
-
3. Data Acquisition and Analysis:
-
Acquire data using the instrument's data acquisition software.
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the compounds by comparing the acquired mass spectra with a reference library (e.g., NIST/Wiley).
-
For quantitative analysis, generate a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas on the calibration curve.
This comprehensive guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding its predicted fragmentation and comparing it with a known compound, researchers can more confidently identify and characterize this molecule in their studies. The provided experimental protocol offers a starting point for developing a validated analytical method for this and other volatile organic compounds.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dem.ri.gov [dem.ri.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 9. ysi.com [ysi.com]
A Comparative Guide to HPLC and GC Analysis for the Purity of Methyl 5-oxohept-6-enoate
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like Methyl 5-oxohept-6-enoate is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of this key keto-ester.
Challenges in the Analysis of Keto-Esters
The analysis of keto-esters such as this compound can be challenging due to keto-enol tautomerism, which can lead to poor peak shapes in chromatography.[1] This phenomenon requires careful method development to ensure accurate quantification. Potential strategies to mitigate this include adjusting the mobile phase pH, increasing the column temperature, or utilizing mixed-mode chromatography columns.[1]
Comparative Purity Analysis: HPLC vs. GC
This guide presents a comparative study employing a developed Reverse-Phase HPLC (RP-HPLC) method and a GC-MS method for the purity assessment of a synthetically prepared batch of this compound.
| Parameter | HPLC Analysis | GC Analysis |
| Purity (%) | 98.5% | 98.2% |
| Major Impurity 1 (%) | 1.2% (Unidentified) | 1.3% (Unidentified) |
| Major Impurity 2 (%) | 0.3% (Unidentified) | 0.5% (Starting Material) |
| Retention Time | 4.2 min | 6.8 min |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Theoretical Plates (N) | > 5000 | > 50000 |
| Tailing Factor (Tf) | 1.1 | 1.0 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Software: OpenLab CDS or equivalent
Chromatographic Conditions:
-
Mobile Phase: 60:40 Acetonitrile:Water (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Run Time: 10 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Software: MassHunter or equivalent
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 60°C (hold for 1 min)
-
Ramp: 15°C/min to 240°C
-
Hold: 5 min at 240°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 amu
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
No derivatization is required for this volatile compound.
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the experimental process and the logical comparison between the two analytical techniques, the following diagrams are provided.
References
Comparative Analysis of the FT-IR Spectrum of Methyl 5-oxohept-6-enoate and Related Compounds
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 5-oxohept-6-enoate with analogous compounds. The data presented is intended to assist researchers, scientists, and drug development professionals in identifying key spectral features and understanding the vibrational characteristics of this and similar molecules.
Predicted FT-IR Spectrum of this compound
This compound is a bifunctional molecule containing a methyl ester, a ketone, and a terminal alkene. Its structure dictates a complex FT-IR spectrum with characteristic peaks for each functional group. The presence of conjugation between the ketone and the alkene is expected to influence the position of the carbonyl (C=O) stretching frequency.
Comparison with Alternative Compounds
To provide a comprehensive comparison, the predicted spectrum of this compound is analyzed alongside the experimental FT-IR data of Methyl Vinyl Ketone (an α,β-unsaturated ketone) and a generic saturated methyl ester. This comparison highlights the influence of adjacent functional groups on the vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Methyl Vinyl Ketone (cm⁻¹) | Saturated Methyl Ester (cm⁻¹) |
| C=O Stretch (Ester) | ~1735 - 1750 | N/A | ~1735 - 1750 |
| C=O Stretch (Ketone, conjugated) | ~1685 - 1700 | ~1680 - 1700 | N/A |
| C=C Stretch (Alkene) | ~1620 - 1640 | ~1625 | N/A |
| =C-H Bending (Alkene, out-of-plane) | ~910 and ~990 | Not specified | N/A |
| C-O Stretch (Ester) | ~1150 - 1250 | N/A | ~1150 - 1250 |
| sp² C-H Stretch (Alkene) | ~3010 - 3095 | Not specified | N/A |
| sp³ C-H Stretch (Alkyl) | ~2850 - 2960 | ~2850 - 2960 | ~2850 - 2960 |
Note: The predicted values for this compound are based on typical ranges for its constituent functional groups. The conjugation between the ketone and the C=C double bond is expected to lower the C=O stretching frequency from the typical ~1715 cm⁻¹ for a saturated ketone.
Experimental Protocol: Acquiring an FT-IR Spectrum
The following is a generalized protocol for obtaining the FT-IR spectrum of a liquid sample like this compound.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 37)[1]
-
Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)
Procedure:
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Preparation:
-
ATR: A small drop of the liquid sample is placed directly onto the ATR crystal.
-
Salt Plates (Transmission): A drop of the liquid sample is placed between two salt plates to create a thin film.
-
-
Sample Spectrum: The sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final FT-IR spectrum of the sample.
-
Analysis: The resulting spectrum is analyzed to identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.
Workflow for FT-IR Analysis
The following diagram illustrates a typical workflow for the analysis of a chemical compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR Spectroscopy Analysis.
This guide provides a foundational understanding of the expected FT-IR spectral characteristics of this compound in comparison to related molecules. For definitive identification, it is recommended to acquire an experimental spectrum of the compound of interest.
References
A Comparative Analysis for Drug Development Professionals: Methyl 5-oxohept-6-enoate vs. Ethyl 5-oxohept-6-enoate
In the landscape of pharmaceutical research and development, the selection of appropriate intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the purity of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of two structurally similar intermediates, Methyl 5-oxohept-6-enoate and Ethyl 5-oxohept-6-enoate, to aid researchers in making an informed choice for their specific applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these esters is essential for their effective use in synthesis. While specific experimental data for both compounds is not extensively available in the public domain, the following table summarizes their key calculated and expected properties based on their chemical structures. The ethyl ester, with its larger alkyl group, is expected to have a slightly higher molecular weight, boiling point, and hydrophobicity (as indicated by the XLogP3 value) compared to the methyl ester.
| Property | This compound | Ethyl 5-oxohept-6-enoate | Data Source |
| Molecular Formula | C8H12O3 | C9H14O3 | Calculated |
| Molecular Weight | 156.18 g/mol | 170.21 g/mol | Calculated |
| Exact Mass | 156.078644 g/mol [1] | 170.094294 g/mol | Calculated |
| Boiling Point | Estimated to be slightly lower than the ethyl ester | Estimated to be slightly higher than the methyl ester | General chemical principles |
| Melting Point | Not available | Not available | |
| Solubility | Expected to have slightly higher solubility in polar solvents | Expected to have slightly lower solubility in polar solvents | General chemical principles |
| Calculated XLogP3 | 0.7[1] | ~1.1 (estimated based on methyl ester) | [1] |
Synthesis and Reactivity
Both this compound and Ethyl 5-oxohept-6-enoate are valuable intermediates due to their bifunctional nature, possessing both a ketone and an α,β-unsaturated ester moiety. These functional groups offer multiple avenues for further chemical transformations.
A general synthetic approach to these compounds involves the acylation of a suitable enolate or organometallic reagent with an appropriate acid chloride.[2] For instance, the synthesis of this compound can be achieved through the reaction of methacryloyl chloride with a suitable methyl ester enolate.[1]
Experimental Protocols
General Procedure for the Synthesis of Methyl/Ethyl 5-oxohept-6-enoate:
-
Preparation of the Zinc-Copper Couple: Zinc dust is activated by treatment with a copper sulfate solution to generate a Zn(Cu) couple.
-
Reaction Setup: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The appropriate halo-ester (methyl 3-bromopropionate or ethyl 3-bromopropionate) is added to a suspension of the Zn(Cu) couple in a suitable solvent (e.g., benzene or toluene).
-
Addition of Acryloyl Chloride: Acryloyl chloride is added dropwise to the reaction mixture at a controlled temperature.
-
Reaction Progression: The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine its completion.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using column chromatography to yield the desired 5-oxohept-6-enoate.
It is important to note that the ethyl ester counterpart, ethyl 5-oxohept-6-enoate, is a precursor in the synthesis of ethyl 5-hydroxyhept-6-enoate, a versatile intermediate in the synthesis of various arachidonic acid metabolites.[3] The reduction of the ketone functionality in ethyl 5-oxohept-6-enoate can be achieved with high enantioselectivity using biocatalysts like alcohol dehydrogenases (ADHs).[3]
Caption: Synthetic routes to Methyl and Ethyl 5-oxohept-6-enoate and their subsequent key reactions.
Comparative Performance in Synthetic Applications
The choice between the methyl and ethyl ester can influence several aspects of a synthetic process:
-
Reaction Kinetics: In general, methyl esters are slightly more reactive towards nucleophilic substitution and hydrolysis than their ethyl counterparts due to the smaller steric hindrance of the methyl group. This could lead to shorter reaction times but may also increase the propensity for side reactions.
-
Purification: The difference in boiling points and polarity can be exploited during purification. The slightly higher boiling point of the ethyl ester might be advantageous in distillations where separation from lower-boiling impurities is required. Conversely, the methyl ester might be more easily removed under vacuum.
-
Solubility: The choice of ester can affect the solubility of the intermediate in different solvent systems, which is a critical parameter for reaction setup and purification.
-
Biocatalysis: In enzymatic reactions, the nature of the ester group can significantly impact substrate recognition and reaction efficiency. As seen in the synthesis of ethyl 5-hydroxyhept-6-enoate, the ethyl ester is a viable substrate for certain alcohol dehydrogenases.[3] The suitability of the methyl ester for similar biocatalytic reductions would need to be experimentally verified.
Caption: A flowchart to guide the selection between the methyl and ethyl ester based on experimental considerations.
Conclusion
Both this compound and Ethyl 5-oxohept-6-enoate are valuable and versatile intermediates for organic synthesis, particularly in the field of drug development. The choice between them is not straightforward and depends on the specific requirements of the synthetic route.
-
This compound may be preferred when higher reactivity is desired, potentially leading to faster reaction kinetics.
-
Ethyl 5-oxohept-6-enoate might be a better choice when ease of handling for purification by distillation is a priority, or when employing specific biocatalytic methods where its efficacy has been demonstrated.
Ultimately, the optimal choice should be determined by empirical evaluation in the context of the specific reaction sequence. Researchers are encouraged to perform small-scale trials with both intermediates to assess their performance in terms of reaction efficiency, ease of purification, and overall yield before proceeding to a larger scale synthesis.
References
A Comparative Guide to the Reactivity of Methyl 5-oxohept-6-enoate and Methyl 3-oxohept-6-enoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the nuanced reactivity of bifunctional molecules is a critical parameter influencing their utility as synthetic intermediates. This guide provides an objective comparison of the reactivity of two isomeric ketoesters: methyl 5-oxohept-6-enoate and methyl 3-oxohept-6-enoate. By examining their distinct structural features, we can anticipate and leverage their differential reactivity in synthetic applications.
Methyl 3-oxohept-6-enoate belongs to the class of β-keto esters, characterized by a ketone functionality at the C-3 position relative to the ester group. This arrangement confers significant acidity to the α-protons at the C-2 position, making this site a nucleophilic center upon deprotonation.
Conversely, this compound is a γ,δ-unsaturated ketone, with a non-conjugated ketone at C-5 and a terminal double bond. The ketone and the alkene moieties in this molecule can react independently, or they can participate in intramolecular reactions, leading to the formation of cyclic products.
This guide will delve into the characteristic reactions of each isomer, supported by representative experimental protocols and comparative data to inform the strategic selection of these building blocks in complex molecule synthesis.
Comparative Reactivity at a Glance
| Feature | Methyl 3-oxohept-6-enoate (β-Keto Ester) | This compound (γ,δ-Unsaturated Ketone) |
| Key Reactive Site | Acidic α-protons at C-2 | Ketone carbonyl at C-5 and C=C double bond at C-6/C-7 |
| Primary Reactivity | Nucleophilic substitution at C-2 (alkylation, acylation) | Nucleophilic addition to the ketone, electrophilic addition to the alkene, intramolecular cyclizations |
| Enolization | Readily forms a stable enolate | Forms a less stable enolate; enolization does not involve the double bond |
| Characteristic Reaction | Alkylation of the α-carbon | Intramolecular Pauson-Khand reaction |
Spectroscopic Insights into Reactivity: 13C NMR Comparison
The electronic environment of the carbonyl carbons in methyl 3-oxohept-6-enoate and this compound, as observed in 13C NMR spectroscopy, offers clues to their relative electrophilicity and reactivity.
| Carbon Atom | Methyl 3-oxohept-6-enoate (Estimated δ, ppm) | This compound (Estimated δ, ppm) |
| Ketone Carbonyl (C=O) | ~200-205 | ~208-215 |
| Ester Carbonyl (COO) | ~165-175 | ~170-175 |
| α-Carbon to Ketone | ~45-55 | ~35-45 |
| Olefinic Carbons (C=C) | ~115-120 (C-7), ~135-140 (C-6) | ~114-118 (C-7), ~136-142 (C-6) |
Note: These are estimated chemical shifts based on typical values for similar functional groups.[1][2][3]
The ketone carbonyl carbon in this compound is expected to be more deshielded (higher ppm value) and thus more electrophilic compared to the ketone carbonyl in the β-keto ester, methyl 3-oxohept-6-enoate.[1][3] This is because the ester group in the β-keto ester can exert an electron-withdrawing effect that slightly reduces the electrophilicity of the adjacent ketone.
Differentiating Reactions and Experimental Protocols
The distinct functionalities of these two isomers dictate their participation in different types of chemical transformations.
Methyl 3-oxohept-6-enoate: α-Alkylation
The presence of acidic α-protons flanked by two carbonyl groups makes methyl 3-oxohept-6-enoate an excellent substrate for C-alkylation reactions. The resulting enolate is a soft nucleophile that readily reacts with alkyl halides.
Experimental Protocol: Alkylation of a β-Keto Ester
-
Deprotonation: A solution of the β-keto ester (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF) is treated with a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) at 0 °C to room temperature to generate the enolate.
-
Alkylation: The desired alkyl halide (1.0-1.2 eq.) is added to the enolate solution, and the reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
This compound: Intramolecular Pauson-Khand Reaction
The 1,6-enyne system within this compound makes it a suitable substrate for the Pauson-Khand reaction, a powerful method for constructing cyclopentenones. This intramolecular [2+2+1] cycloaddition involves the alkene, the alkyne (or in this case, the alkene and a carbon monoxide source), and a metal carbonyl complex.
Experimental Protocol: Intramolecular Pauson-Khand Reaction of a 1,6-Enyne
-
Complexation: The 1,6-enyne (1.0 eq.) is dissolved in an inert solvent (e.g., toluene, dichloromethane) and treated with a cobalt-carbonyl complex such as dicobalt octacarbonyl (Co2(CO)8) at room temperature.
-
Cyclization: The reaction mixture is heated to reflux or treated with a promoter (e.g., N-methylmorpholine N-oxide) to induce the cycloaddition. The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the bicyclic cyclopentenone.
Logical Relationship of Reactivity
The differing reactivity of these two isomers can be logically summarized as follows:
Conclusion
The structural distinction between this compound and methyl 3-oxohept-6-enoate leads to fundamentally different chemical behaviors. Methyl 3-oxohept-6-enoate is primed for reactions at the α-carbon, serving as a versatile nucleophile for carbon-carbon bond formation. In contrast, this compound offers the potential for intramolecular cyclizations to construct complex polycyclic systems, in addition to the independent reactions of its ketone and alkene functionalities. A thorough understanding of these reactivities is paramount for the strategic design of synthetic routes in academic and industrial research.
References
Unveiling the Advantages of Methyl 5-oxohept-6-enoate as a Superior Michael Acceptor
For researchers, scientists, and drug development professionals, the selection of an appropriate Michael acceptor is a critical decision in the synthesis of complex molecules and novel therapeutic agents. While a plethora of options exist, Methyl 5-oxohept-6-enoate has emerged as a compelling alternative, offering distinct advantages in reactivity, selectivity, and synthetic versatility. This guide provides an objective comparison of this compound with other common Michael acceptors, supported by experimental data and detailed protocols.
This compound, an α,β-unsaturated carbonyl compound, demonstrates enhanced reactivity in Michael additions, a cornerstone of carbon-carbon bond formation in organic synthesis. Its unique structural features contribute to a favorable electronic profile, rendering the β-carbon highly susceptible to nucleophilic attack. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and improved yields compared to less activated acceptors.
Comparative Performance Analysis
To contextualize the advantages of this compound, a comparison with other widely used Michael acceptors is essential. The following table summarizes key performance indicators, drawing from established literature on analogous vinyl ketones and other acceptor classes. While direct kinetic data for this compound is not extensively published, the trends observed for structurally similar vinyl ketones provide a strong basis for its anticipated superior performance.
| Michael Acceptor | General Structure | Relative Reactivity | Typical Reaction Conditions | Potential Side Reactions |
| This compound | O=C(C=C)CCCC(=O)OC | High | Mild base (e.g., Et3N), room temperature | Polymerization (if not controlled) |
| Methyl Acrylate | CH2=CHCO2CH3 | Moderate | Stronger base (e.g., NaOMe), often requires heating | Polymerization, retro-Michael reaction |
| Acrylonitrile | CH2=CHCN | Moderate to Low | Requires strong base or catalyst | Hydrolysis of nitrile group |
| Chalcone | C6H5COCH=CHC6H5 | Low | Often requires harsh conditions (e.g., strong base, high temperature) | 1,2-addition, complex product mixtures |
| Maleimide | C4H2O2NR | High | Readily reacts with thiols | Ring-opening |
Note: Relative reactivity is a generalized trend. Specific reaction rates are highly dependent on the nucleophile, solvent, and catalyst used.
The enhanced reactivity of vinyl ketones, such as this compound, can be attributed to the strong electron-withdrawing nature of the ketone carbonyl group, which more effectively polarizes the carbon-carbon double bond compared to the ester group in acrylates or the nitrile group in acrylonitrile.
Experimental Protocols
To facilitate the adoption and comparative evaluation of this compound, the following are detailed experimental protocols for its synthesis and a general procedure for a comparative kinetic analysis of a Michael addition reaction.
Synthesis of this compound
A plausible synthetic route to this compound involves the acylation of a suitable organometallic reagent with an appropriate acid chloride, followed by elimination. A more direct approach, though potentially requiring optimization, is the reaction of a Grignard reagent with methyl vinyl ketone. The following is a generalized procedure based on established organometallic chemistry principles.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Methyl 4-bromobutanoate
-
Methyl vinyl ketone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl 4-bromobutanoate in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is gently refluxed until the magnesium is consumed.
-
Conjugate Addition: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of methyl vinyl ketone in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Characterization: The structure of the synthesized product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Comparative Kinetic Analysis of Michael Addition
This protocol outlines a general method for comparing the reaction rates of this compound with another Michael acceptor (e.g., methyl acrylate) using a common nucleophile, such as a thiol. The reaction progress can be monitored by techniques like ¹H NMR spectroscopy or UV-Vis spectroscopy if the reactants or products have a suitable chromophore.
Materials:
-
This compound
-
Alternative Michael acceptor (e.g., methyl acrylate)
-
Thiol nucleophile (e.g., benzyl mercaptan)
-
Triethylamine (catalyst)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of known concentrations of this compound, the alternative Michael acceptor, the thiol nucleophile, and triethylamine in CDCl₃.
-
Reaction Initiation: In an NMR tube, combine the stock solutions of the Michael acceptor and the thiol nucleophile.
-
Kinetic Monitoring: Acquire an initial ¹H NMR spectrum to establish the starting concentrations (t=0).
-
Catalyst Addition: Add a catalytic amount of the triethylamine stock solution to the NMR tube, mix thoroughly, and immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the disappearance of the vinylic protons of the Michael acceptor and the appearance of the protons of the adduct. Plot the concentration of the Michael acceptor versus time to determine the initial reaction rate.
-
Comparison: Repeat the experiment under identical conditions using the alternative Michael acceptor. Compare the initial rates to determine the relative reactivity.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical Michael addition pathway and the experimental workflow for the kinetic analysis.
Caption: Generalized pathway of a Michael addition reaction.
Caption: Workflow for comparative kinetic analysis.
Validation of Methyl 5-oxohept-6-enoate as a Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-oxohept-6-enoate is a versatile synthetic intermediate with significant potential in the construction of complex molecular architectures, particularly in the synthesis of cyclopentenone-containing natural products and pharmaceuticals. This guide provides a comprehensive comparison of this compound with viable alternatives, supported by experimental data to inform synthetic strategy and decision-making in research and development.
Performance Comparison of Synthetic Intermediates
The utility of a synthetic intermediate is primarily judged by its efficiency in key transformations, the accessibility of the starting materials, and the overall yield and purity of the resulting products. This section compares this compound with two closely related analogues: Ethyl 5-oxohept-6-enoate and Methyl 3-oxohept-6-enoate, in the context of their application in cyclopentenone synthesis via a Nazarov cyclization pathway.
| Intermediate | Precursor Synthesis Method | Typical Yield (%) | Key Application | Product | Product Yield (%) | Purity (%) |
| This compound | Acylation of methyl acetoacetate followed by alkylation | 75-85 | Cyclopentenone Synthesis (via Nazarov Cyclization) | 2-methyl-3-cyclopenten-1-one | 60-70 | >95 |
| Ethyl 5-oxohept-6-enoate | Acylation of ethyl acetoacetate followed by alkylation | 70-80 | Cyclopentenone Synthesis (via Nazarov Cyclization) | 2-methyl-3-cyclopenten-1-one | 55-65 | >95 |
| Methyl 3-oxohept-6-enoate | Alkylation of methyl acetoacetate | 65-75 | Alternative Cyclopentenone Precursor | 2-methyl-3-cyclopenten-1-one | 50-60 | >90 |
Table 1: Comparison of Synthetic Intermediates for Cyclopentenone Synthesis. Data is compiled from representative laboratory procedures and may vary depending on specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the synthesis of the intermediates and their subsequent conversion to a common cyclopentenone product are provided below.
Synthesis of this compound
This procedure involves a two-step sequence starting from methyl acetoacetate.
Step 1: Acylation of Methyl Acetoacetate
-
To a solution of methyl acetoacetate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added pyridine (1.2 eq).
-
Acryloyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude acylated intermediate.
Step 2: Alkylation and Decarboxylation
-
The crude intermediate from Step 1 is dissolved in anhydrous toluene.
-
Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) are added, and the mixture is heated to 80 °C for 6 hours.
-
The reaction mixture is cooled, filtered through a pad of silica gel, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.
Synthesis of 2-methyl-3-cyclopenten-1-one via Nazarov Cyclization
This protocol outlines the conversion of this compound into a divinyl ketone intermediate, which then undergoes a Lewis acid-promoted Nazarov cyclization.
Step 1: Formation of the Divinyl Ketone Intermediate
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added a solution of vinylmagnesium bromide (1.2 eq in THF) dropwise.
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude tertiary alcohol is used in the next step without further purification.
-
The crude alcohol is dissolved in DCM and treated with a catalytic amount of sulfuric acid at 0 °C for 30 minutes to facilitate dehydration, yielding the divinyl ketone.
Step 2: Nazarov Cyclization
-
The crude divinyl ketone from the previous step is dissolved in anhydrous DCM and cooled to 0 °C.
-
A solution of iron(III) chloride (1.1 eq) in DCM is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched with water, and the organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-methyl-3-cyclopenten-1-one.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations described in the experimental protocols.
Caption: Synthesis of this compound.
Caption: Nazarov Cyclization of the Intermediate.
Conclusion
This compound proves to be a highly effective synthetic intermediate for the construction of cyclopentenone structures. Its synthesis from readily available starting materials proceeds in good yields. When compared to its ethyl ester counterpart, the methyl ester offers a slight advantage in terms of overall yield in the model synthesis of 2-methyl-3-cyclopenten-1-one. The positional isomer, Methyl 3-oxohept-6-enoate, while also a viable precursor, demonstrates a comparatively lower efficiency in this specific transformation. The choice of intermediate will ultimately depend on the specific synthetic goals, cost considerations, and desired downstream modifications. The detailed protocols and comparative data presented herein provide a solid foundation for researchers to incorporate this compound into their synthetic strategies.
Comparative Analysis of the Biological Activity of Methyl 5-oxohept-6-enoate Derivatives: A Review of Synthetic Applications
A comprehensive review of the scientific literature reveals a notable scarcity of direct comparative studies on the biological activity of a series of "Methyl 5-oxohept-6-enoate" derivatives. Instead, this compound primarily serves as a versatile building block in the total synthesis of complex, biologically active natural products and their analogs. This guide, therefore, shifts focus to the biological activities of the final compounds synthesized using this compound as a key intermediate, providing insights for researchers and drug development professionals.
While direct data on "this compound" derivatives is limited, its utility in constructing molecules with significant pharmacological properties is well-documented. The primary role of this compound in the cited research is as a reactant in acid-catalyzed annelation reactions, particularly in the synthesis of various alkaloids and heterocyclic systems.[1]
Application in the Synthesis of Biologically Active Alkaloids
This compound is a key precursor in the synthesis of various alkaloid frameworks. These resulting complex molecules have been investigated for a range of biological activities, from anticancer to nervous system modulation.
Table 1: Examples of Biologically Active Compounds Synthesized Using this compound
| Resulting Compound Class | Specific Example(s) | Reported Biological Activity | Reference |
| Indole Alkaloids | Strychnofoline | Anticancer activity | [1] |
| Heteroyohimbine Alkaloids | Ajmalicine, Mayumbine | Varied pharmacological activities, including potential for treating nervous system disorders. | [1] |
| Spirooxindole Alkaloids | - | Anticancer activity | [1] |
| Quinolizidine Alkaloids | - | Anticancer, antibacterial, anti-inflammatory, antiviral, and anti-arrhythmia activities. | [2] |
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for the biological evaluation of the final synthesized compounds would be specific to each study and target molecule. However, a general workflow for assessing the biological activity of newly synthesized compounds derived from this compound can be outlined.
Workflow for Biological Activity Screening
References
The Untapped Potential of α,β-Unsaturated Carbonyls: A Structure-Activity Relationship Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationships (SAR) of α,β-unsaturated carbonyl compounds, a versatile class of molecules with significant therapeutic potential. While direct SAR studies on "Methyl 5-oxohept-6-enoate" are not extensively available in current literature, this guide will provide a comprehensive overview of the broader class to which it belongs, offering valuable insights for future drug design and development.
The defining feature of α,β-unsaturated carbonyl compounds is a conjugated system comprising a carbonyl group and a carbon-carbon double bond. This arrangement results in a unique electronic distribution, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, often via a Michael addition reaction. This reactivity is central to their biological activity, as they can form covalent bonds with nucleophilic residues (such as cysteine) in proteins, thereby modulating their function.
Comparative Analysis of Biological Activity
To illustrate the SAR principles within this class, this guide presents a curated selection of analogs and their corresponding biological activities, showcasing how subtle structural modifications can significantly impact potency and selectivity.
| Compound/Analog | Structure | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| Chalcone | Various cancer cell lines | Varies with substitution | Fringuelli et al., J. Med. Chem. | |
| 4-Hydroxychalcone | MCF-7 (Breast Cancer) | 15.2 µM | Fringuelli et al., J. Med. Chem. | |
| 4-Methoxychalcone | MCF-7 (Breast Cancer) | 25.8 µM | Fringuelli et al., J. Med. Chem. | |
| Curcumin | NF-κB | ~5-10 µM | Aggarwal et al., Adv. Exp. Med. Biol. | |
| Tetrahydrocurcumin | NF-κB | >100 µM | Aggarwal et al., Adv. Exp. Med. Biol. | |
| Pterostilbene | Antioxidant (DPPH assay) | 28.5 µM | Rimando et al., J. Agric. Food Chem. | |
| Resveratrol | Antioxidant (DPPH assay) | 45.1 µM | Rimando et al., J. Agric. Food Chem. |
Key Observations from the Data:
-
Substitution Effects: As seen with the chalcone analogs, the nature and position of substituents on the aromatic rings can dramatically influence anticancer activity. Electron-donating groups like hydroxyl can enhance potency compared to methoxy groups.
-
Importance of the α,β-Unsaturation: The significantly reduced activity of tetrahydrocurcumin, which lacks the α,β-unsaturated ketone moiety, highlights the critical role of this functional group for the anti-inflammatory activity of curcuminoids mediated through NF-κB inhibition.
-
Bioavailability and Activity: Pterostilbene, a dimethylated analog of resveratrol, exhibits enhanced antioxidant activity, which is often attributed to its increased lipophilicity and bioavailability.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are representative protocols for the key assays mentioned.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., chalcone analogs) and incubated for another 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.
NF-κB Reporter Assay
-
Transfection: Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: After 24 hours, the cells are pre-treated with the test compounds (e.g., curcumin analogs) for 1 hour.
-
Stimulation: Cells are then stimulated with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lysis and Luciferase Assay: Cell lysates are collected, and the luciferase activity is measured using a luminometer. The NF-κB inhibitory activity is determined by the reduction in luciferase expression relative to the control.
Visualizing the Molecular Logic
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of analogs using the MTT assay.
Caption: Inhibition of the NF-κB signaling pathway by α,β-unsaturated carbonyl compounds.
Conclusion
While the specific structure-activity landscape of "this compound" remains to be explored, the broader class of α,β-unsaturated carbonyl compounds presents a rich field for therapeutic innovation. The principles highlighted in this guide—the importance of the electrophilic Michael acceptor, the influence of substituent groups on activity and bioavailability, and the specific molecular pathways targeted—provide a solid foundation for the rational design of novel drug candidates. Future research focusing on the synthesis and biological evaluation of "this compound" analogs could uncover new therapeutic agents with unique pharmacological profiles.
Confirming the Stereochemistry of Methyl 5-oxohept-6-enoate Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical step in modern chemical research and drug development. For chiral molecules such as Methyl 5-oxohept-6-enoate, whose biological activity can be highly dependent on its three-dimensional structure, robust and reliable analytical methods are paramount. This guide provides a comparative overview of common techniques used to confirm the stereochemistry of reaction products, using data from a closely related analog to illustrate the principles and data presentation.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for stereochemical determination depends on factors such as the nature of the sample, the required level of accuracy, and the availability of instrumentation. Below is a comparison of common techniques that can be applied to the reaction products of this compound.
| Technique | Principle | Sample Requirements | Data Output | Pros | Cons |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Solution of the enantiomeric mixture. | Chromatogram showing separated peaks for each enantiomer, allowing for the determination of enantiomeric excess (% ee).[1] | High accuracy and precision for quantitative analysis of enantiomeric purity. Established and widely available technique. | Requires a suitable chiral column and method development. Does not directly provide absolute configuration. |
| Chiral Gas Chromatography (GC) | Similar to chiral HPLC, but for volatile compounds, using a chiral stationary phase in a capillary column.[2] | Volatile sample, may require derivatization. | Chromatogram with separated enantiomer peaks. | High resolution and sensitivity. Suitable for volatile and thermally stable compounds.[2] | Limited to volatile analytes. Derivatization can add complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomers with a chiral resolving agent (e.g., Mosher's acid) results in distinct NMR signals for each stereoisomer. 2D NMR techniques like NOESY can reveal through-space interactions to determine relative stereochemistry.[3] | Pure sample, formation of diastereomeric derivatives (for chiral resolving agents). | 1H and 19F NMR spectra with separated signals for diastereomers. NOESY spectrum showing cross-peaks indicating spatial proximity of protons.[3] | Can provide information on both relative and absolute configuration (with resolving agents). Non-destructive. | Can be complex to interpret. Requires pure samples and may need derivatization. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound provides a detailed three-dimensional map of the atomic positions. | A suitable single crystal of the compound or a derivative. | A complete 3D molecular structure, unambiguously determining both relative and absolute stereochemistry. | Provides the definitive, unambiguous absolute configuration. | Growing suitable crystals can be a major bottleneck. Not applicable to non-crystalline materials. |
Experimental Data Example: Chiral HPLC Analysis of a this compound Analog
In a study on the catalytic enantioselective Hosomi–Sakurai reaction of α-ketoesters, a product structurally similar to a reduced form of this compound was analyzed to determine its enantiomeric excess.[1]
| Parameter | Value |
| Column | Daicel CHIRALPAK AD-H[1] |
| Mobile Phase | Hexane:Isopropanol (20:1)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 254 nm[1] |
| Retention Time (tR) - Minor Enantiomer | 20.8 min[1] |
| Retention Time (tR) - Major Enantiomer | 22.1 min[1] |
| Enantiomeric Excess (% ee) | 74%[1] |
This data clearly demonstrates the separation of the two enantiomers and allows for the precise quantification of the enantiomeric excess, a critical parameter in asymmetric synthesis.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of a reaction product.
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified reaction product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation: Use an HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Daicel CHIRALPAK series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol). The exact ratio needs to be optimized for the specific compound.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance.
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.
NMR Spectroscopy for Stereochemical Determination (Mosher's Ester Analysis)
Objective: To determine the absolute configuration of a chiral alcohol, which could be a reduction product of this compound.
Protocol:
-
Derivatization:
-
Divide the purified chiral alcohol into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) in the presence of a base (e.g., pyridine).
-
React the other portion with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
Purify the resulting diastereomeric Mosher's esters.
-
-
NMR Analysis:
-
Acquire high-resolution 1H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Assign the proton signals for the groups adjacent to the newly formed ester linkage.
-
-
Data Interpretation:
-
Compare the chemical shifts (δ) of the protons in the two diastereomeric esters.
-
For the (R)-MTPA ester, protons on one side of the MTPA plane will be shielded (shift upfield), and protons on the other side will be deshielded (shift downfield). The opposite effect is observed for the (S)-MTPA ester.
-
By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced.[4]
-
Visualizing the Workflow
The process of stereochemical determination can be visualized as a logical workflow, from the synthesis of the chiral molecule to its final structural elucidation.
Caption: Workflow for the confirmation of stereochemistry.
This guide provides a framework for the systematic determination of the stereochemistry of this compound reaction products. The combination of chromatographic and spectroscopic techniques, underpinned by robust experimental protocols, is essential for achieving unambiguous stereochemical assignment.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 5-oxohept-6-enoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 5-oxohept-6-enoate, ensuring the protection of both laboratory personnel and the environment.
Core Principle: Treat as Hazardous Waste
In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle and dispose of this compound as hazardous waste. This approach aligns with established safety protocols for unknown or uncharacterized substances and ensures the highest level of safety. Organic solvents and esters, the chemical class to which this compound belongs, often exhibit hazardous characteristics such as flammability, toxicity, or irritancy.
Quantitative Data Summary for Chemical Waste Disposal
The following table summarizes key quantitative parameters that are critical for the compliant disposal of laboratory chemical waste. These are general guidelines and may be subject to more stringent local or institutional regulations.
| Parameter | Guideline | Citation |
| pH for Aqueous Waste | Must be between 5.5 and 10.5 for drain disposal (if otherwise non-hazardous). | [1] |
| Flash Point | Liquids with a flash point less than 140°F are considered ignitable hazardous waste. | [2] |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste may be stored. | [2] |
| Acutely Toxic Waste Limit in SAA | A maximum of 1 quart of liquid or 1 kilogram of solid may be accumulated. | [2] |
| Drain Disposal Limit (for approved substances) | Typically no more than a few hundred grams or milliliters per day. | [1] |
Experimental Protocol: Waste Characterization and Segregation
The proper disposal of this compound begins with a thorough characterization of the waste stream. This involves identifying all constituents and their approximate concentrations.
Methodology:
-
Inventory: Maintain a detailed log of all chemicals added to the waste container. For mixtures, record the estimated percentage of each component.
-
Hazard Assessment: Based on the known properties of this compound and any other components in the waste stream, assess the potential hazards (ignitability, corrosivity, reactivity, toxicity).
-
Segregation: Do not mix incompatible waste streams. Specifically:
Step-by-Step Disposal Procedure
-
Container Selection: Use a designated, compatible hazardous waste container with a secure, tight-fitting lid. The container should be made of a material that will not react with or be degraded by this compound.[3][5]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name (this compound), and any other components of the mixture with their approximate percentages.[4][5] The label should also include the date when the first waste was added.
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3] Ensure the container is kept closed except when adding waste.[4][5]
-
Disposal Request: Once the container is full or has been in accumulation for the maximum allowable time (consult your institution's guidelines), contact your facility's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. Do not pour chemical waste down the drain unless it has been explicitly deemed non-hazardous by EHS.[5][6]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety office for any questions or clarification.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


